2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Description
BenchChem offers high-quality 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBRHPCMIXCPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355548 | |
| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380873-23-4 | |
| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system offers a unique three-dimensional structure that facilitates interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Notable therapeutic agents built upon this framework include the hypnotic zolpidem and the anxiolytic alpidem, underscoring its clinical significance.[3] This guide focuses on a specific, yet promising derivative: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine . While this particular molecule is less extensively characterized in publicly available literature than some of its isomers, this document aims to provide a comprehensive technical overview of its fundamental properties. By combining established knowledge of the imidazo[1,2-a]pyridine class with specific data and reasoned predictions for the title compound, we offer a valuable resource for researchers interested in its synthesis, characterization, and potential applications in drug discovery.
Molecular and Physicochemical Profile
Core Structure and Key Identifiers
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine possesses the core imidazo[1,2-a]pyridine fused ring system. A 4-fluorophenyl group is attached at the C-2 position of the imidazole ring, and a methyl group is substituted at the C-8 position of the pyridine ring.
| Property | Value | Source |
| Chemical Name | 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine | - |
| CAS Number | 380873-23-4 | [Vendor Data] |
| Molecular Formula | C₁₄H₁₁FN₂ | [Vendor Data] |
| Molecular Weight | 226.25 g/mol | [Vendor Data] |
| Canonical SMILES | Cc1cccc2n1ccc2c3ccc(F)cc3 | - |
| InChI Key | Not available | - |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 110-120 °C | Based on the melting point of 8-methyl-2-phenylimidazo[1,2-a]pyridine (106-110 °C)[4] and the influence of the fluorine substituent. |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. Sparingly soluble in water. | Typical for this class of compounds. |
| LogP | ~3.5 | Estimated based on the lipophilicity of the phenyl and methyl groups. |
| pKa | ~4.5-5.5 | The pyridine nitrogen is the most basic site. |
Synthesis and Characterization
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is well-established, with the most common route being the condensation of a 2-aminopyridine with an α-haloketone.[5]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine involves the cyclocondensation of 3-methylpyridin-2-amine with 2-bromo-1-(4-fluorophenyl)ethan-1-one.
Figure 1: Proposed synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a proposed method based on established procedures for similar imidazo[1,2-a]pyridine syntheses.[5][6]
Materials:
-
3-methylpyridin-2-amine
-
2-bromo-1-(4-fluorophenyl)ethan-1-one
-
Ethanol (absolute)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-methylpyridin-2-amine (1.0 eq) in absolute ethanol, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the condensation reaction.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization step.
-
Sodium Bicarbonate Wash: Neutralizes the hydrobromic acid formed during the reaction, facilitating product extraction.
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the analysis of similar compounds and general principles of spectroscopy.[7][8]
1H NMR (400 MHz, CDCl₃):
-
δ 8.0-8.2 (m, 2H): Protons on the 4-fluorophenyl ring ortho to the imidazo[1,2-a]pyridine core.
-
δ 7.8-7.9 (d, 1H): H-5 proton of the imidazo[1,2-a]pyridine ring.
-
δ 7.6-7.7 (s, 1H): H-3 proton of the imidazo[1,2-a]pyridine ring.
-
δ 7.1-7.2 (t, 2H): Protons on the 4-fluorophenyl ring meta to the imidazo[1,2-a]pyridine core.
-
δ 6.8-6.9 (t, 1H): H-6 proton of the imidazo[1,2-a]pyridine ring.
-
δ 6.6-6.7 (d, 1H): H-7 proton of the imidazo[1,2-a]pyridine ring.
-
δ 2.6 (s, 3H): Methyl protons at the C-8 position.
13C NMR (100 MHz, CDCl₃):
-
δ 163.5 (d, JC-F ≈ 245 Hz): Carbon of the 4-fluorophenyl ring bearing the fluorine atom.
-
δ 145.0: C-2 of the imidazo[1,2-a]pyridine ring.
-
δ 142.0: C-8a of the imidazo[1,2-a]pyridine ring.
-
δ 130.0 (d, JC-F ≈ 8 Hz): Carbons of the 4-fluorophenyl ring ortho to the imidazo[1,2-a]pyridine core.
-
δ 128.0: C-5 of the imidazo[1,2-a]pyridine ring.
-
δ 125.0: C-7 of the imidazo[1,2-a]pyridine ring.
-
δ 124.0: C-8 of the imidazo[1,2-a]pyridine ring.
-
δ 116.0 (d, JC-F ≈ 22 Hz): Carbons of the 4-fluorophenyl ring meta to the imidazo[1,2-a]pyridine core.
-
δ 112.0: C-6 of the imidazo[1,2-a]pyridine ring.
-
δ 108.0: C-3 of the imidazo[1,2-a]pyridine ring.
-
δ 17.0: Methyl carbon at the C-8 position.
Mass Spectrometry (EI):
-
m/z 226 (M+): Molecular ion peak.
-
m/z 211: [M-CH₃]⁺
-
m/z 120: Fragment corresponding to the 4-fluorophenylacetylene cation.
Infrared (IR) Spectroscopy (KBr, cm-1):
-
3100-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching (methyl group).
-
1620-1450: C=C and C=N stretching vibrations of the aromatic rings.
-
1220-1230: C-F stretching.
Potential Biological Significance and Applications
While no specific biological activity has been reported for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, the extensive research on related analogues allows for informed speculation on its potential therapeutic applications.
Anticancer Potential
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases such as PI3K/mTOR and tubulin polymerization.[3][9] The substitution pattern on the imidazo[1,2-a]pyridine core is crucial for activity, and the 8-methyl group could influence the compound's steric and electronic properties, potentially leading to novel interactions with cancer-related targets.
Anti-infective Properties
The imidazo[1,2-a]pyridine scaffold is present in compounds with significant activity against various pathogens, including Mycobacterium tuberculosis and parasites like Eimeria tenella.[10] A study on 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives revealed potent anticoccidial activity.[10] The 8-methyl substitution could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a different spectrum of activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents.
Figure 2: Influence of substituents on biological activity.
-
C-2 Position: The 2-aryl group is a common feature in many active imidazo[1,2-a]pyridines and is often crucial for target engagement. The 4-fluorophenyl group, in particular, can enhance binding affinity through halogen bonding and improve metabolic stability.
-
C-8 Position: Substitution at the 8-position can influence the molecule's overall lipophilicity and metabolic profile. The 8-methyl group may enhance oral bioavailability and alter the compound's interaction with metabolizing enzymes.[1]
Conclusion and Future Directions
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine represents an intriguing yet underexplored member of the pharmacologically significant imidazo[1,2-a]pyridine family. This guide has provided a foundational understanding of its core properties by integrating established knowledge with reasoned predictions. The proposed synthetic route offers a clear path for its preparation, and the predicted spectral data will aid in its characterization.
Future research should focus on the experimental validation of the predicted properties, including a definitive synthesis and full spectroscopic characterization. Furthermore, comprehensive biological screening of this compound is warranted to explore its potential as an anticancer, anti-infective, or other therapeutic agent. Elucidating the specific role of the 8-methyl group through comparative studies with other isomers will be crucial in building a comprehensive structure-activity relationship and unlocking the full therapeutic potential of this promising scaffold.
References
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Feng, D., et al. Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters. 2006;16(23):5978-81. Available from: [Link]
-
ResearchGate. Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available from: [Link]
-
MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link]
-
Moraski, G. C., et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. 2013;4(7):675-679. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]
-
NIH. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Available from: [Link]
-
Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]
-
Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]
-
ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
Preprints.org. Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. Available from: [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]
-
ResearchGate. Identification and development of 2-methylimidazo [1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Available from: [Link]
-
PubMed Central. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
-
PubChem. 2-Methylimidazo[1,2-a]pyridine. Available from: [Link]
-
Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. Available from: [Link]
-
PubMed. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Available from: [Link]
-
SpectraBase. 2-(4-FLUOROPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-IMIDAZO-[1,2-A]-PYRIDINE. Available from: [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available from: [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Structure of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature.[1] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key structural component in numerous commercially available drugs.[2] Its widespread therapeutic applications span from hypnotic agents like Zolpidem to antiulcer drugs such as Soraprazan.[1][2] The rigid, planar structure of the imidazo[1,2-a]pyridine nucleus provides an excellent framework for the spatial orientation of various substituents, enabling fine-tuning of its pharmacological and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to novel imidazo[1,2-a]pyridine derivatives remains an active and important area of research in the pursuit of new therapeutic agents.[3] This guide provides a detailed technical overview of the chemical structure and a reliable synthetic pathway for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, a representative of this important class of compounds.
Chemical Structure and Properties
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine possesses a well-defined chemical architecture that dictates its physicochemical properties and biological interactions.
Caption: Chemical structure of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FN₂ | [4] |
| Molecular Weight | 226.25 g/mol | [4] |
| Appearance | Expected to be a solid | [5] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from general solubility of similar compounds. |
| InChI Key | WLMPCCSMVOBMIN-UHFFFAOYSA-N | [4] |
Synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
The most direct and widely employed method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloacetophenone.[6][7] This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General synthetic workflow for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous 2-aryl-imidazo[1,2-a]pyridines.[8]
Materials:
-
2-Amino-3-methylpyridine
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq.) in absolute ethanol (approximately 10 mL per 1 mmol of aminopyridine).
-
Addition of α-Bromoacetophenone: To the stirred solution, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extraction: Extract the product into dichloromethane (3 x 20 mL). Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine as a solid.
Characterization
The structure and purity of the synthesized 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine can be confirmed by various spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[9][10]
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the imidazo[1,2-a]pyridine ring system and the 4-fluorophenyl ring will appear in the range of δ 7.0-8.5 ppm. The methyl group protons at the 8-position will appear as a singlet around δ 2.4-2.6 ppm. |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-165 ppm. The carbon of the methyl group will appear around δ 15-20 ppm. The carbon attached to the fluorine atom will show a characteristic doublet due to C-F coupling. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (226.25 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the heterocyclic and aromatic systems, and a strong C-F stretching band. |
Safety Precautions
-
2-Bromo-1-(4-fluorophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames.
-
Dichloromethane is a volatile and potentially harmful solvent; handle it in a fume hood.
Conclusion
This technical guide has detailed the chemical structure and a reliable, well-established synthetic route for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. The presented protocol, based on the classical Tschitschibabin reaction, offers a straightforward and efficient method for obtaining this valuable compound. The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone in the development of new pharmaceuticals, and a thorough understanding of its synthesis and properties is crucial for researchers in the field of medicinal chemistry and drug discovery.
References
- Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
-
Supporting Information for Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Guseinov, F. I., Samigullina, A. I., Hökelek, T., Hamidov, S. Z., & Lasri, J. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(14), 8237-8247.
- Guzmán-Hernández, K., Rivera-Chávez, D. A., & Gámez-Montaño, R. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(30), 21867-21877.
- Szafrańska, K., Koch, K., Jończyk, J., Marcinkowska, M., Wasilewska, A., Wróbel, T. M., ... & Kaczor, A. A. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 23(21), 13399.
- Elaatiaoui, A., El-Mkami, H., Saadi, M., El Ammari, L., & El-Hallouty, S. (2017). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine.
- Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 6(1), 1-12.
- Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
- Devi, N., Singh, D., Rawal, R. K., & Bariwal, J. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Rentería-Gómez, M. A., Corona-Díaz, A., & Gámez-Montaño, R. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 29(1), 1-11.
- Szafrańska, K., Koch, K., & Jończyk, J. (2022). Synthesis of 2‐(4‐fluorophenyl)‐6‐methylimidazo[1,2‐a]pyridine derivatives 4a–h.
- Szafrańska, K., Koch, K., Jończyk, J., Marcinkowska, M., Wasilewska, A., Wróbel, T. M., ... & Kaczor, A. A. (2022). Machine Learning‐Driven Discovery of GABA‐A Ligands with Pronounced Neuroprotective Efficacy and Resistance to P‐gp Efflux. Advanced Science, 9(31), 2203134.
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
"2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine" mechanism of action
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1][2][3] This guide provides a comprehensive overview of the hypothesized mechanism of action of a specific derivative, 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine. While direct experimental data for this particular compound is limited, this document synthesizes the extensive research on structurally related imidazo[1,2-a]pyridine derivatives to propose its most probable biological targets and signaling pathway interactions. This analysis is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, guiding future experimental design and validation. The proposed mechanisms primarily focus on anticancer activities, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and tubulin polymerization, as these are recurrently documented for this class of molecules.[4][5][6][7]
Introduction: The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological activities.[8][9][10][11] Marketed drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) validate the therapeutic potential of this scaffold.[1][3] The planar structure and electron-rich nature of the imidazo[1,2-a]pyridine ring system allow for diverse functionalization, leading to a broad range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][10][11][12] The specific substitutions on the core structure are critical in determining the compound's primary mechanism of action and target selectivity.
Hypothesized Mechanisms of Action for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Based on the recurring biological activities of the imidazo[1,2-a]pyridine class, the following mechanisms are proposed for 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][7] Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[4][5][7][13]
It is hypothesized that 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine acts as a dual inhibitor of PI3K and mTOR. The proposed interaction involves the compound binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream targets. This dual inhibition is advantageous as it can lead to a more comprehensive blockade of the signaling cascade and potentially overcome resistance mechanisms.
Diagram 1: Hypothesized PI3K/Akt/mTOR Inhibition
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Disruption of Microtubule Dynamics
Tubulin polymerization is essential for mitotic spindle formation and cell division. Compounds that interfere with microtubule dynamics are effective anticancer agents. Several imidazo[1,2-a]pyridine-based hybrids have demonstrated potent tubulin polymerization inhibitory activity.[6][7] It is plausible that 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine binds to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption would lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis.
Diagram 2: Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanisms of action, a series of in vitro experiments are recommended.
Kinase Inhibition Assay (for PI3K/mTOR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine against PI3K and mTOR kinases.
Methodology:
-
Reagents and Materials: Recombinant human PI3K and mTOR kinases, ATP, kinase-specific substrate, ADP-Glo™ Kinase Assay kit (Promega), test compound, and appropriate buffers.
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for the recommended time. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity. f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of the test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) to 70-80% confluency. Treat the cells with varying concentrations of 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-S6K, and a loading control (e.g., β-actin). d. Wash the membrane and incubate with HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative changes in protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the test compound induces cell cycle arrest.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells, fix them in cold 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analysis: Compare the cell cycle distribution of treated cells to that of untreated control cells. An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine based on the activities of similar compounds found in the literature. These values require experimental validation.
| Target/Assay | Hypothetical IC50 (µM) | Reference Compound (Example) |
| PI3Kα | 0.15 | Imidazo[1,2-a]pyridine derivative 15a[5] |
| mTOR | 0.25 | Imidazo[1,2-a]pyridine derivative 15a[5] |
| Tubulin Polymerization | 3.45 | Imidazo[1,2-a]pyridine-oxadiazole hybrid 6d[6] |
| A549 Cell Viability | 2.8 | Imidazo[1,2-a]pyridine-oxadiazole hybrid 6d[6] |
Conclusion and Future Directions
While the precise mechanism of action of 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine remains to be elucidated experimentally, the extensive body of research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for hypothesizing its biological activities. The most probable mechanisms involve the inhibition of the PI3K/Akt/mTOR signaling pathway and the disruption of microtubule dynamics, both of which are validated anticancer strategies.
Future research should focus on the experimental validation of these hypotheses through the protocols outlined in this guide. Further investigations could also explore other potential targets, such as KRAS, FLT3, and GABA-A receptors, given the broad activity of this chemical class.[12][14][15] Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising compound for potential therapeutic development.
References
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
-
Kaur, H., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
ResearchGate. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
Archiv der Pharmazie. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. [Link]
-
Laurent, F., et al. (2009). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4253-4256. [Link]
-
National Institutes of Health. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
PubMed. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. [Link]
-
Le-Baut, G., et al. (2003). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Current Medicinal Chemistry, 10(15), 1433-1454. [Link]
-
Zhang, Z., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 485-490. [Link]
-
ResearchGate. (2021). Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents. [Link]
-
National Institutes of Health. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
-
National Institutes of Health. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]
-
National Center for Biotechnology Information. 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine. [Link]
-
National Institutes of Health. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]
-
ResearchGate. (2008). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. [Link]
-
National Institutes of Health. (2020). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. [Link]
-
Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
ResearchGate. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). [Link]
-
ResearchGate. (2023). Structures of 2/4-acetyl pyridine connected to imidazo[1,2-a]pyridines. [Link]
-
Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 11. researchgate.net [researchgate.net]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]Pyridine Scaffold: A Technical Guide to Discovery and Initial Screening of Novel Bioactive Compounds
Introduction: The Privileged Imidazo[1,2-a]Pyridine Core
The imidazo[1,2-a]pyridine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of biological interactions have established it as a "privileged scaffold" in modern drug discovery.[1][2][3] This bicyclic system is a cornerstone in several marketed drugs, including the anxiolytics zolpidem and alpidem, underscoring its clinical relevance.[1] The exponential growth in research surrounding this scaffold highlights its vast therapeutic potential, with applications spanning oncology, neurodegenerative diseases, and infectious diseases.[1][4]
This in-depth technical guide provides a comprehensive overview of the discovery and initial screening of novel imidazo[1,2-a]pyridine compounds. We will delve into the strategic considerations behind library design, explore robust synthetic methodologies, and detail a hierarchical screening cascade designed to identify and validate promising lead candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Part 1: Strategic Library Design and Synthesis
The journey to discovering novel imidazo[1,2-a]pyridine-based therapeutics begins with the thoughtful design and synthesis of a diverse chemical library. The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for extensive chemical space exploration.
Foundational Synthetic Strategies
A variety of synthetic routes to the imidazo[1,2-a]pyridine core have been developed, offering flexibility in substituent placement.[5][6] Key methodologies include:
-
Condensation Reactions: The classical approach often involves the reaction of a 2-aminopyridine with an α-haloketone.[1] This method is robust and allows for diversification at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring.
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient means to generate complex imidazo[1,2-a]pyridine derivatives in a single step from readily available starting materials.[1][7] This strategy is particularly valuable for building large and diverse compound libraries.
-
Modern Catalytic Methods: Recent advancements have introduced innovative, environmentally benign synthetic protocols. These include molecular iodine-catalyzed three-component couplings and microwave-assisted syntheses, which often result in high yields and reduced reaction times.[5][6][8]
A generalized workflow for the synthesis and diversification of an imidazo[1,2-a]pyridine library is depicted below.
Caption: General workflow for imidazo[1,2-a]pyridine library synthesis.
Protocol: A Representative Three-Component Synthesis
The following protocol outlines a molecular iodine-catalyzed, three-component synthesis of imidazo[1,2-a]pyridine derivatives, adapted from established methodologies.[8]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Molecular Iodine (I₂) (10 mol%)
-
Water (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the substituted 2-aminopyridine, substituted acetophenone, dimedone, and molecular iodine.
-
Add 5 mL of water to the flask.
-
The reaction mixture is then subjected to ultrasonication at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the desired imidazo[1,2-a]pyridine derivative.
-
Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: The Hierarchical Screening Cascade
A well-designed screening cascade is crucial for efficiently identifying compounds with the desired biological activity while minimizing false positives. This typically involves a multi-tiered approach, starting with broad primary screens and progressing to more specific secondary and mechanistic assays.
Primary Screening: High-Throughput Target Identification
The initial phase of screening aims to rapidly assess the activity of the entire compound library against a specific biological target or in a phenotypic assay.
Common Biological Targets for Imidazo[1,2-a]pyridines: The versatility of the imidazo[1,2-a]pyridine scaffold allows it to target a wide array of biological molecules, including:
-
Kinases: A significant number of imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of various kinases, which are often dysregulated in cancer.[9] Key examples include the PI3K/Akt/mTOR pathway, insulin-like growth factor-1 receptor (IGF-1R), and c-Met.[10][11][12][13][14]
-
Tubulin: Some imidazo[1,2-a]pyridines have been shown to inhibit tubulin polymerization, a validated anticancer strategy.[1][14]
-
Neuro-receptors and Enzymes: In the context of neurodegenerative diseases, this scaffold has been explored for its interaction with targets such as β-secretase, γ-secretase, and various receptors in the central nervous system.[4]
-
Infectious Disease Targets: Imidazo[1,2-a]pyridines have also shown promise as antituberculosis and antiviral agents.[1][2][15]
High-Throughput Screening (HTS) Methodologies:
-
Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For kinase targets, common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaScreen.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process in a more physiologically relevant context. Examples include cell viability assays (e.g., MTT, CellTiter-Glo) to assess cytotoxicity against cancer cell lines, and reporter gene assays to measure the modulation of a specific signaling pathway.[16][17]
The initial screening cascade is a funneling process, as illustrated below.
Caption: A typical hierarchical screening cascade for hit identification.
Secondary Screening: Hit Confirmation and Prioritization
Compounds that show activity in the primary screen ("hits") are advanced to secondary assays for confirmation and prioritization.
Key Secondary Assays:
-
Dose-Response Curves: To determine the potency of the hit compounds, dose-response experiments are conducted to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Selectivity Profiling: For target-based approaches, it is crucial to assess the selectivity of the hits against related targets to minimize off-target effects. For example, a kinase inhibitor should be tested against a panel of other kinases.
-
Orthogonal Assays: To confirm the activity of the hits and rule out assay artifacts, an orthogonal assay that measures the same biological endpoint through a different technological principle should be employed.
Data Presentation: Representative Dose-Response Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) |
| IMP-001 | 95 | 0.5 |
| IMP-002 | 55 | 8.2 |
| IMP-003 | 92 | 1.1 |
| IMP-004 | 25 | >50 |
Protocol: Cell Viability (MTT) Assay
This protocol describes a standard MTT assay to assess the cytotoxic effects of novel imidazo[1,2-a]pyridine compounds on a cancer cell line.[11][17]
Materials:
-
Cancer cell line (e.g., A375 melanoma, HeLa cervical cancer)[11]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ values.
Part 3: Hit Validation and Initial Characterization
Once promising hits have been identified and confirmed, the next step is to gain a deeper understanding of their mechanism of action and to assess their drug-like properties.
Mechanistic Studies
To validate the biological rationale, it is essential to investigate the molecular mechanism by which the hit compounds exert their effects. For instance, if a compound is hypothesized to inhibit the Akt/mTOR pathway, its effect on the phosphorylation status of key proteins in this pathway should be examined.[11]
Common Mechanistic Assays:
-
Western Blotting: To analyze the expression and phosphorylation levels of target proteins.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.[11][16]
-
Apoptosis Assays: To investigate if the compound induces programmed cell death.[11][16]
The inhibition of the Akt/mTOR signaling pathway by a novel imidazo[1,2-a]pyridine is a common mechanism of action in cancer cells.[11][14]
Caption: Inhibition of the Akt/mTOR pathway by an imidazo[1,2-a]pyridine compound.
In Silico Screening and ADME-Tox Prediction
Computational methods play a vital role in modern drug discovery. In silico screening can be used to virtually screen large compound libraries and prioritize candidates for synthesis and biological evaluation.[8][18][19][20] Furthermore, early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for identifying compounds with favorable pharmacokinetic profiles.[8][21][22][23]
Key In Silico Approaches:
-
Molecular Docking: To predict the binding mode of a compound within the active site of its target protein.
-
Pharmacophore Modeling: To identify the key chemical features required for biological activity.
-
ADME-Tox Prediction: A variety of computational models are available to predict properties such as solubility, permeability, metabolic stability, and potential toxicities.
Predicted ADME-Tox Properties for a Lead Candidate
| Property | Predicted Value | Desirable Range |
| Molecular Weight | < 500 Da | < 500 |
| LogP | 2.5 | < 5 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 4 | < 10 |
| Aqueous Solubility | Good | High |
| hERG Inhibition | Low Risk | Low |
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising starting point for the discovery of novel therapeutics. Its synthetic accessibility allows for the creation of diverse chemical libraries, and its ability to interact with a wide range of biological targets provides ample opportunities for drug development in various disease areas. A systematic and hierarchical screening approach, combining high-throughput in vitro assays with in silico methods, is essential for the efficient identification and validation of promising lead compounds. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on their own discovery programs centered around this remarkable heterocyclic system.
References
- Vertex AI Search. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH.
- Vertex AI Search. (n.d.). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed.
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Singh, U. P., & Gahtori, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
- Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Vertex AI Search. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
- Altaher, A. M. H., & Mohammed, A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
- Vertex AI Search. (n.d.). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed.
- Vertex AI Search. (n.d.). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed.
- Liu, T.-C., Peng, X., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica.
- Vertex AI Search. (n.d.). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents.
- Al-Ostath, A., Al-Qatati, A., Aliwaini, S., Awadallah, A., Morjan, R., & Al-Mdalal, Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- Allen, S., Greschuk, J. M., Kallan, N. C., Marmsater, F. P., Munson, M. C., Rizzi, J. P., Robinson, J. E., Schlachter, S. P., Topalov, G. T., & Zhao, Q. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.
- Kibou, Z., Seijas, J. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
- Vertex AI Search. (n.d.). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed.
- Vertex AI Search. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed.
- Perry, B., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH.
- Kibou, Z., Seijas, J. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed.
- Vertex AI Search. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC.
- Vertex AI Search. (n.d.). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain.
- Al-Ostath, A., Al-Qatati, A., Aliwaini, S., Awadallah, A., Morjan, R., & Al-Mdalal, Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed.
- Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
- Kibou, Z., Seijas, J. A., et al. (2025). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate.
- ResearchGate. (n.d.). Multi target-directed imidazole derivatives for neurodegenerative diseases.
- Al-Suhaimi, K. S., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- Perry, B., et al. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Publishing.
- National Center for Biotechnology Information. (2005). [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine.
- Kibou, Z., Seijas, J. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Semantic Scholar.
- Perry, B., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate.
- Vertex AI Search. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
- Singh, U. P., & Gahtori, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 15. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Multi-Faceted In Silico Approach to Deorphanize 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties[1][2]. However, for many novel analogues, the precise molecular targets remain unknown, a process often referred to as "deorphanization." This guide provides an in-depth, technical walkthrough for predicting the biological targets of a specific analogue, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine , using a robust, consensus-driven in silico strategy. By integrating ligand-based and structure-based computational methods, we generate high-confidence hypotheses regarding its mechanism of action, paving the way for focused experimental validation. This document serves as both a theoretical guide and a practical playbook for researchers aiming to accelerate drug discovery through computational target identification[3].
Core Strategy: A Consensus-Driven Computational Workflow
No single in silico method for target prediction is infallible. Each approach has inherent strengths and biases. Therefore, our core directive is to build a convergence of evidence. We will employ a multi-pronged strategy that combines orthogonal methodologies: ligand-based approaches, which leverage the known bioactivity of similar molecules, and structure-based approaches, which rely on the principles of molecular recognition and binding site complementarity. A prediction that emerges from multiple, mechanistically distinct methods carries a significantly higher probability of being biologically relevant.
The overall workflow is designed to systematically narrow the field of potential targets from thousands to a handful of high-priority candidates for experimental validation.
Ligand-Based Prediction: Leveraging Collective Chemical Knowledge
Causality: This methodology is founded on the similarity principle: structurally similar molecules often exhibit similar biological activities because they interact with the same protein targets[4]. These methods are computationally efficient and serve as an excellent first pass, leveraging vast, curated databases of known drug-target interactions.
Protocol: Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a powerful web server that predicts targets based on a combination of 2D and 3D similarity to known active ligands[4][5]. It provides a ranked list of potential targets, offering a rapid and accessible overview.
Step-by-Step Methodology:
-
Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the query molecule. This can be easily found using the PubChem database[6][7]. For "2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine," the SMILES is CC1=NC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)F.
-
Submission: Navigate to the SwissTargetPrediction web server (see References[5]). Paste the SMILES string into the query box. Select "Homo sapiens" as the target organism.
-
Execution: Submit the query. The server typically returns results within minutes[8].
-
Result Interpretation: The output page displays a list of predicted targets, ranked by probability. The "Probability" score reflects the confidence of the prediction based on the similarity scores of the nearest neighbors in the underlying database. Pay close attention to the most represented target classes (e.g., Kinases, G-protein coupled receptors) shown in the pie chart, as this gives a high-level view of the compound's likely polypharmacology.
Protocol: Similarity Searching in ChEMBL
ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing extensive information on compound-target activities[9][10][11]. A direct similarity search can uncover known targets of closely related analogues.
Step-by-Step Methodology:
-
Access ChEMBL: Navigate to the ChEMBL database homepage (see References[9]).
-
Structure Search: Use the "Draw a structure" tool to sketch the query molecule or paste its SMILES string.
-
Define Search Parameters: Select "Similarity" as the search type. Set a similarity threshold, typically starting at 85% (Tanimoto coefficient). A higher threshold yields more closely related structures but fewer hits.
-
Execute and Analyze: Launch the search. The results will list compounds from the database that meet the similarity criteria. Crucially, this table will include columns for known biological targets and their associated activity data (e.g., IC₅₀, Kᵢ).
-
Causality Check: Scrutinize the results. Do multiple similar compounds converge on the same target or target family? This convergence strengthens the hypothesis that your query molecule also interacts with that target.
Structure-Based Prediction: Interrogating the Proteome
Causality: Unlike ligand-based methods, which are constrained by known bioactivity data, structure-based methods can potentially identify novel targets. Reverse docking computationally "fits" the query ligand into the binding sites of thousands of protein crystal structures, scoring the quality of the interaction[12][13]. A high-ranking score suggests favorable binding energy and geometric complementarity, indicating a potential interaction.
Protocol: A Conceptual Reverse Docking Workflow
While numerous platforms and software packages exist, the fundamental workflow remains consistent. This protocol outlines the essential, self-validating steps.
Step-by-Step Methodology:
-
Ligand Preparation:
-
Generate a 3D conformation of the query molecule.
-
Assign appropriate atom types and partial charges using a force field (e.g., MMFF94).
-
Perform energy minimization to obtain a low-energy, stable conformation. This is a critical step to ensure the ligand's geometry is realistic.
-
-
Target Database Preparation:
-
Compile a library of high-quality, experimentally determined 3D protein structures. A common source is a filtered subset of the Protein Data Bank (PDB), focusing on druggable human proteins.
-
For each protein, define the binding site. This can be done by identifying known ligand-binding pockets or using pocket detection algorithms.
-
-
Docking Execution:
-
Systematically dock the prepared ligand into each prepared target binding site using a validated docking algorithm (e.g., AutoDock Vina, Glide)[14]. The algorithm will sample numerous ligand poses and orientations within the pocket.
-
-
Scoring and Ranking - A Critical Step:
-
Each docking run produces a score, typically representing the estimated free energy of binding (e.g., in kcal/mol).
-
Trustworthiness Check: A raw docking score is not directly comparable across different proteins due to variations in binding site size, composition, and scoring function calibration. To normalize these scores, it is best practice to calculate a Z-score for each result[14]. This compares the query molecule's score for a given target to the distribution of scores from a set of known decoy (inactive) molecules docked into the same target. A more significant Z-score indicates a higher likelihood of a true binding event.
-
Rank all protein targets based on their normalized scores to produce a final hit list.
-
Data Consolidation and Biological Plausibility
Causality: The power of this workflow comes from integrating the outputs of the orthogonal methods described above. A target predicted by both a ligand similarity method and a structure-based method is a high-confidence candidate. The subsequent step is to determine if the list of candidate targets makes biological sense in concert.
Target Convergence Analysis
Consolidate the high-ranking hits from SwissTargetPrediction, ChEMBL searches, and the reverse docking screen into a single table. This allows for easy cross-referencing and identification of consensus targets.
| Predicted Target (Gene Name) | UniProt ID | Prediction Method(s) | Confidence Score(s) | Rationale / Key Function |
| Example: SRC | P12931 | SwissTargetPrediction, ChEMBL | Prob: 0.15, Tanimoto: 88% | Non-receptor tyrosine kinase involved in cell growth and differentiation. |
| Example: BRAF | P15056 | SwissTargetPrediction, Reverse Dock | Prob: 0.11, Z-Score: -2.1 | Serine/threonine kinase, key node in the MAPK/ERK signaling pathway. |
| Example: ABL1 | P00519 | Reverse Dock, ChEMBL | Z-Score: -1.9, Tanimoto: 86% | Tyrosine kinase implicated in cell division and adhesion. |
| Example: KDR | P35968 | SwissTargetPrediction | Prob: 0.09 | VEGFR-2, a key kinase in angiogenesis. |
Note: This is an example table. Actual results will vary based on the execution of the protocols.
Protocol: Pathway and Network Enrichment Analysis
Causality: If a compound interacts with multiple proteins, these proteins are often functionally related (e.g., they are all kinases in the same signaling pathway). Pathway analysis is a statistical method to determine whether the predicted targets are significantly over-represented in any known biological pathways[15][16][17]. A significant result provides strong evidence that the in silico predictions are not random but point towards a coherent biological effect.
Step-by-Step Methodology:
-
Prepare Gene List: From the consensus target table, compile a list of official gene symbols (e.g., SRC, BRAF, ABL1, KDR).
-
Use Enrichment Tool: Input this gene list into a web-based enrichment tool such as g:Profiler or DAVID. Select "Homo sapiens" as the organism and run the analysis against pathway databases like KEGG (Kyoto Encyclopedia of Genes and Genomes)[16][18] and Reactome.
-
Analyze Results: The output will be a list of pathways, ranked by their statistical significance (p-value or FDR). Pathways with a low p-value are considered "enriched." For instance, finding that the MAPK signaling pathway is highly enriched suggests that the compound's primary mechanism may involve modulating this pathway.
Conclusion: From Prediction to Testable Hypothesis
This multi-faceted in silico investigation provides a structured and scientifically rigorous framework for predicting the biological targets of "2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine." By integrating ligand-based and structure-based methods and contextualizing the results through pathway analysis, we can move beyond a simple list of proteins to a coherent mechanistic hypothesis.
Example Hypothesis: Based on the convergence of predictions on multiple protein kinases (SRC, BRAF, ABL1) and the significant enrichment of the MAPK signaling pathway, we hypothesize that 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine acts as a multi-kinase inhibitor, primarily targeting nodes within the MAPK cascade. This activity is predicted to result in an anti-proliferative effect in cells where this pathway is aberrantly active.
This hypothesis is specific, testable, and directly informs the design of subsequent, resource-intensive experimental validation, thereby fulfilling the primary goal of computational chemistry in modern drug discovery: to rationalize, prioritize, and accelerate the path to novel therapeutics.
References
-
Computational Analysis of Zingiber officinale Identifies GABAergic Signaling as a Potential Therapeutic Mechanism in Colorectal Cancer. (2024). MDPI. Available at: [Link]
-
SwissTargetPrediction. Swiss Institute of Bioinformatics. Available at: [Link]
-
Pharmacophore modeling in drug design. (2025). PubMed. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Available at: [Link]
-
In Silico Target Prediction for Small Molecules. (2018). PubMed. Available at: [Link]
-
Improving inverse docking target identification with Z-score selection. (2018). PMC - NIH. Available at: [Link]
-
A review of machine learning-based methods for predicting drug-target interactions. (2024). Springer. Available at: [Link]
-
PubChem. National Center for Biotechnology Information. Available at: [Link]
-
SEA Search Server. Shoichet Laboratory, UCSF. Available at: [Link]
-
ChEMBL. European Bioinformatics Institute (EMBL-EBI). Available at: [Link]
-
KEGG PATHWAY Database. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]
-
KEGG pathway analysis of predicted target genes. (2018). ResearchGate. Available at: [Link]
-
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2018). ACS Publications. Available at: [Link]
-
Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024). UNIR. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). ResearchGate. Available at: [Link]
-
In Silico Target Prediction for Small Molecules: Methods and Protocols. (2018). ResearchGate. Available at: [Link]
-
PubChem Substance and Compound databases. (2015). Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). PMC - NIH. Available at: [Link]
-
Application of Machine Learning for Drug–Target Interaction Prediction. (2021). Frontiers. Available at: [Link]
-
ChEMBL. Wikipedia. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Available at: [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Available at: [Link]
-
SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). ResearchGate. Available at: [Link]
-
Screening druggable targets and predicting therapeutic drugs for COVID-19 via integrated bioinformatics analysis. (2021). PubMed Central. Available at: [Link]
-
The ChEMBL bioactivity database: an update. (2013). PMC - NIH. Available at: [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2023). MDPI. Available at: [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dove Medical Press. Available at: [Link]
-
Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. (2020). Briefings in Bioinformatics, Oxford Academic. Available at: [Link]
-
Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. (2018). Frontiers. Available at: [Link]
-
ShinyGO 0.85. Bioinformatics Research Group, South Dakota State University. Available at: [Link]
-
Virtual screening web servers: designing chemical probes and drug candidates in the cyberspace. (2018). NIH. Available at: [Link]
-
SwissTargetPrediction. SIB Swiss Institute of Bioinformatics. Available at: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). Royal Society of Chemistry. Available at: [Link]
-
PubChem. Wikipedia. Available at: [Link]
-
SwissDock. Swiss Institute of Bioinformatics. Available at: [Link]
-
ChEMBL: a large-scale bioactivity database for drug discovery. (2011). Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Pharmacophore modeling in drug discovery and development: an overview. (2018). Journal of Computer-Aided Molecular Design. Available at: [Link]
-
In Silico Target Prediction. Creative Biolabs. Available at: [Link]
-
Machine Learning for Drug-Target Interaction Prediction. (2018). MDPI. Available at: [Link]
-
Tutorial redocking – ADFR. Center for Computational Structural Biology. Available at: [Link]
-
Finding Chemical Information in PubChem. (2024). YouTube. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Available at: [Link]
-
ChEMBL. Database Commons. Available at: [Link]
-
Tutorial 13: The concept of redocking explained. (2024). YouTube. Available at: [Link]
-
In Silico Target Prediction for Small Molecules. OUCI. Available at: [Link]
-
PubChem compound. Bioregistry. Available at: [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Using reverse docking for target identification and its applications for drug discovery. (2019). PubMed. Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 6. PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. SwissTargetPrediction [swisstargetprediction.ch]
- 9. ChEMBL - ChEMBL [ebi.ac.uk]
- 10. ChEMBL - Wikipedia [en.wikipedia.org]
- 11. The ChEMBL bioactivity database: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 13. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving inverse docking target identification with Z-score selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. KEGG PATHWAY Database [genome.jp]
- 17. Screening druggable targets and predicting therapeutic drugs for COVID-19 via integrated bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS No. 380873-23-4), a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure, forming the core of numerous therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the development of novel derivatives. This document details the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data, offering insights into the structural confirmation of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] Derivatives of this scaffold have demonstrated efficacy as anxiolytics, hypnotics, and agents targeting various enzymes and receptors.[2] The subject of this guide, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, incorporates three key structural motifs: the imidazo[1,2-a]pyridine core, a 4-fluorophenyl substituent at the 2-position, and a methyl group at the 8-position. The fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.
Definitive structural verification is the foundation of any chemical research and development program. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the principal tools for this purpose. This guide presents a detailed examination of the expected MS and NMR data for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, explaining the rationale behind spectral assignments and providing standardized protocols for data acquisition.
Molecular Structure and Properties
The fundamental attributes of the target compound are summarized below. The structural diagram includes atom numbering used for the assignment of NMR signals.
-
IUPAC Name: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
-
CAS Number: 380873-23-4[3]
-
Molecular Formula: C₁₄H₁₁FN₂
-
Molecular Weight: 226.25 g/mol [4]
Caption: Molecular structure of the target compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, electrospray ionization (ESI) in positive ion mode is the preferred method, as the heterocyclic nitrogen atoms are readily protonated.
The analysis is expected to yield a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺.
Table 1: Expected Mass Spectrometry Data for C₁₄H₁₁FN₂
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [M]⁺ | 226.09 | ~226.1 | Molecular Ion |
| [M+H]⁺ | 227.10 | ~227.1 | Protonated Molecular Ion (Base Peak) |
The exact mass of the molecule is 226.0906 g/mol .[5] High-resolution mass spectrometry (HRMS) should confirm this value, providing unambiguous identification of the elemental composition. Fragmentation patterns would likely involve the stable imidazopyridine and fluorophenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus, offering a precise map of the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is expected to show distinct signals for the methyl group, the protons on the imidazo[1,2-a]pyridine core, and the protons on the 4-fluorophenyl ring. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.10 | d | ~7.0 | 1H | H-5 | Deshielded by adjacent ring nitrogen; doublet coupling to H-6. |
| ~7.90-7.85 | m | - | 2H | H-2', H-6' | Ortho to the electron-withdrawing imidazopyridine ring; appears as a multiplet (often dd or t) due to coupling with both H-3'/H-5' and ¹⁹F. |
| ~7.70 | s | - | 1H | H-3 | Singlet in the imidazole portion of the ring system. |
| ~7.25 | d | ~9.0 | 1H | H-7 | Doublet due to coupling with H-6. |
| ~7.15-7.10 | t | ~8.7 | 2H | H-3', H-5' | Typical triplet-like appearance for protons ortho to a fluorine atom, coupling to both adjacent protons and the ¹⁹F nucleus. |
| ~6.80 | t | ~7.0 | 1H | H-6 | Triplet due to coupling with adjacent H-5 and H-7. |
| ~2.65 | s | - | 3H | 8-CH₃ | Singlet for the methyl group attached to the aromatic ring. |
Note: Predicted values are based on analysis of similar imidazo[1,2-a]pyridine structures. Actual experimental values may vary slightly.[6][7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A key feature will be the carbon-fluorine coupling, which results in splitting of the signals for the carbons in the fluorophenyl ring.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |
| ~163.0 | d, ¹JCF ≈ 248 | C-4' | Directly attached to fluorine, showing a large one-bond coupling constant. |
| ~145.5 | s | C-2 | Carbon in the imidazole ring attached to the fluorophenyl group. |
| ~142.0 | s | C-8a | Bridgehead carbon of the fused ring system. |
| ~129.5 | d, ³JCF ≈ 8.5 | C-2', C-6' | Ortho to the C-F bond, showing a characteristic three-bond coupling. |
| ~128.0 | d, ⁴JCF ≈ 3.0 | C-1' | Ipso-carbon of the phenyl ring, showing a small four-bond coupling. |
| ~125.0 | s | C-5 | Aromatic carbon in the pyridine ring. |
| ~124.5 | s | C-8 | Carbon bearing the methyl group. |
| ~123.0 | s | C-7 | Aromatic carbon in the pyridine ring. |
| ~116.0 | d, ²JCF ≈ 21.5 | C-3', C-5' | Meta to the C-F bond, showing a characteristic two-bond coupling. |
| ~113.0 | s | C-6 | Aromatic carbon in the pyridine ring. |
| ~108.0 | s | C-3 | Carbon in the imidazole portion of the ring. |
| ~17.0 | s | 8-CH₃ | Aliphatic methyl carbon signal in the upfield region. |
Note: Predicted values are based on analysis of similar fluorinated imidazo[1,2-a]pyridine structures. The C-F coupling constants are particularly diagnostic.[8]
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental procedures are essential. The following protocols represent best practices for the acquisition of NMR and MS data for this class of compounds.
NMR Data Acquisition Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.
-
Collect several thousand scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-Quadrupole mass spectrometer.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Settings:
-
Operate in positive ion mode.
-
Optimize the capillary voltage (e.g., 3-4 kV), drying gas flow, and source temperature to achieve a stable signal.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the [M+H]⁺ ion and compare its measured m/z value to the calculated value. If using HRMS, confirm the elemental composition.
Data Synthesis and Visualization
The combined data from MS, ¹H NMR, and ¹³C NMR provides a powerful and self-validating system for structural confirmation. The mass spectrum confirms the molecular weight, while the NMR spectra provide a detailed map of the molecular connectivity and environment of each atom.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for the spectroscopic confirmation of the target compound.
References
- Shawish, H., et al. (2010). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES.
-
CORE. (2023). New substituted imidaz. Available from: [Link]
-
PubChem. 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine. Available from: [Link]
-
SpectraBase. 2-(3-Fluorophenyl)-3-methylimidazo[1,2-a]pyridine - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
SpectraBase. 2-(4-FLUOROPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-IMIDAZO-[1,2-A]-PYRIDINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available from: [Link]
-
National Institutes of Health. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 380873-23-4|2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 4. 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine | C14H11FN2 | CID 735806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This guide focuses on a specific analogue, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine , providing a comprehensive framework for determining its aqueous solubility and chemical stability—two critical parameters that govern the developability of any potential drug candidate. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a detailed methodological guide, empowering researchers to generate this crucial data in a scientifically rigorous manner. We will delve into the anticipated physicochemical properties of the molecule based on its structural congeners, followed by detailed, step-by-step protocols for assessing its kinetic and thermodynamic solubility, as well as its stability under forced degradation conditions as mandated by regulatory guidelines.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridine is a versatile scaffold that has given rise to numerous commercial drugs with a broad therapeutic spectrum.[3] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The title compound, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, incorporates a fluorophenyl moiety, a common substitution in modern drug design to enhance metabolic stability and binding interactions, and a methyl group on the pyridine ring.
Before significant resources are invested in preclinical and clinical development, a thorough understanding of a compound's solubility and stability is paramount. Solubility directly impacts bioavailability and the feasibility of formulation, while stability data informs on storage conditions, shelf-life, and potential degradation pathways. This guide provides the foundational knowledge and practical protocols to comprehensively characterize these attributes for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Predicted Physicochemical Profile
While experimental data for the title compound is sparse, we can infer its likely physicochemical characteristics from closely related analogues and the inherent properties of its constituent parts.
A close analogue, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine, has a molecular weight of 226.25 g/mol .[4] The title compound, being an isomer, shares this molecular weight. The imidazo[1,2-a]pyridine core imparts a basic character to the molecule. For instance, a related derivative was found to have a pKa of 9.3, which contributed to its good solubility.[5] The presence of the basic nitrogen atoms suggests that the solubility of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine will be pH-dependent, likely exhibiting higher solubility in acidic conditions due to salt formation.
The fluorophenyl group increases the lipophilicity of the molecule, which could counteract the solubility-enhancing effect of the basic core. However, some imidazo[1,2-a]pyridine derivatives have been reported to possess excellent aqueous solubility, in some cases exceeding 1000 µg/mL.[5] This suggests that with the right balance of properties, good solubility is achievable for this class of compounds.
Table 1: Predicted Physicochemical Properties of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₁FN₂ | Based on chemical structure. |
| Molecular Weight | ~226.25 g/mol | Isomer of a known compound.[4] |
| pKa | Basic | Presence of the imidazo[1,2-a]pyridine nitrogen atoms. A related compound has a pKa of 9.3.[5] |
| Aqueous Solubility | pH-dependent | Expected to be higher at lower pH due to protonation of the basic nitrogen atoms. |
| LogP | Moderately Lipophilic | Contribution from the fluorophenyl and methyl groups. |
Methodological Guide for Solubility Determination
It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer. It is a high-throughput screening method used in early discovery to flag compounds with potential solubility issues.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is a lower-throughput, more resource-intensive measurement, but provides the definitive solubility value.
Experimental Protocol: Kinetic Solubility Assay
This protocol describes a common plate-based method for determining kinetic solubility.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation and Precipitation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.
-
Analysis: Analyze the plate using a nephelometer to measure the turbidity caused by precipitated compound. Alternatively, filter the samples and analyze the filtrate for the concentration of the dissolved compound using UV-Vis spectroscopy, LC-MS, or HPLC-UV.
-
Data Interpretation: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.
-
Addition of Excess Compound: Add an excess amount of solid 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine to a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS) in a glass vial.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve of the compound.
-
Calculation: Calculate the solubility in µg/mL or µM based on the dilution factor and the quantified concentration.
Table 2: Template for Summarizing Forced Degradation Data
| Stress Condition | Duration | % Assay of Parent Compound | Observations (e.g., % of major degradant) |
| 0.1 N HCl (80°C) | 24h | ||
| 0.1 N NaOH (80°C) | 24h | ||
| Water (80°C) | 24h | ||
| 3% H₂O₂ (RT) | 24h | ||
| Photolytic (ICH Q1B) | - | ||
| Thermal (80°C, solid) | 7 days |
Conclusion
The successful development of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides a robust framework for researchers to systematically evaluate the aqueous solubility and chemical stability of this molecule. By following the detailed experimental protocols for kinetic and thermodynamic solubility, as well as for forced degradation studies, drug development professionals can generate the high-quality data needed to make informed decisions, optimize formulations, and ensure the development of a safe, stable, and efficacious drug product. The provided methodologies represent standard industry practices and are designed to yield data that is both reliable and relevant for regulatory submissions.
References
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health.
- 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine. (n.d.). PubChem, National Institutes of Health.
- 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine. (n.d.). Sigma-Aldrich.
- Szafrańska, K., Koch, K., Jończyk, J., & Marcinkowska, M. (n.d.). Synthesis of 2‐(4‐fluorophenyl)‐6‐methylimidazo[1,2‐a]pyridine derivatives 4a–h. ResearchGate.
- Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. (2025, December). BenchChem.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021, April 21). RSC Publishing.
- PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. (n.d.). IJRAR.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.).
- Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. PubMed.
- Jackson, J. J. (2021). The synthesis and characterization of select 2,4,5-triphenyl imidazoles and imidazo [1,5-a] pyridine compounds and the investigation of anti-proliferative properties in prostate cancer. Digital Library of Georgia.
- 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. (n.d.). BLDpharm.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). Semantic Scholar.
- Organic CHEMISTRY. (2012, December 11). TSI Journals.
- 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). National Institutes of Health.
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025, August 6). ResearchGate.
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid. (n.d.). BenchChem.
- 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine. (n.d.). Echemi.
- Imidazo(1,2-a)pyridine. (n.d.). PubChem, National Institutes of Health.
- Structures of 2/4-acetyl pyridine connected to imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
- 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (2025, October 12). ResearchGate.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine | C14H11FN2 | CID 735806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its vast therapeutic potential.[1][2] This bicyclic 5-6 fused ring system is recognized as a "privileged structure," forming the backbone of numerous marketed drugs and clinical candidates.[3] Its synthetic tractability and the ability to readily functionalize its core have led to the exploration of a wide array of pharmacological activities.[4][5][6] This guide provides a comprehensive overview of the pharmacological profile of the imidazo[1,2-a]pyridine scaffold, delving into its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships. Detailed experimental protocols for key biological assays are also presented to provide a practical resource for researchers in the field.
The Chemical Architecture: Synthesis and Functionalization
The versatility of the imidazo[1,2-a]pyridine scaffold stems from its amenability to various synthetic strategies, allowing for the introduction of diverse substituents and the fine-tuning of its physicochemical and pharmacological properties.[4][7]
Core Synthesis Methodologies
Several efficient methods have been developed for the construction of the imidazo[1,2-a]pyridine core, with the reaction of 2-aminopyridines with α-haloketones being a classical and widely used approach.[4] Modern synthetic innovations have expanded this repertoire to include:
-
Condensation Reactions: This foundational method involves the reaction of a 2-aminopyridine with an α-haloketone, often under thermal or microwave-assisted conditions, to yield the imidazo[1,2-a]pyridine core.[2][8]
-
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient route to highly functionalized imidazo[1,2-a]pyridines from simple starting materials.[2][8]
-
Catalyst-Free and Solvent-Free Reactions: Environmentally friendly approaches that proceed without a catalyst or solvent at moderate temperatures have been developed, simplifying the synthesis and purification processes.[4]
-
Copper-Catalyzed Synthesis: Copper-catalyzed aerobic oxidative reactions of 2-aminopyridines and acetophenones provide a broad functional group tolerance and a direct route to a diverse range of derivatives.[9]
Site-Selective Functionalization
The imidazo[1,2-a]pyridine ring is amenable to electrophilic substitution, primarily at the C3 position.[10] This reactivity has been exploited to introduce a variety of functional groups that are crucial for modulating biological activity. Recent advances in C-H functionalization, including visible light-induced reactions, have further expanded the toolkit for decorating the scaffold at various positions.[11]
A Spectrum of Pharmacological Activities
The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable range of biological activities, making it a focal point in the search for new therapeutic agents.[2][12]
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against various cancer cell lines.[13][14] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.
Mechanism of Action:
-
Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine-based compounds act as kinase inhibitors. For instance, they have been shown to target the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
-
Nek2 Inhibition: Certain derivatives have been designed as potent and selective inhibitors of Nek2, a kinase that is overexpressed in various tumors and associated with poor prognosis.[5][15][16] Inhibition of Nek2 induces cell cycle arrest and apoptosis in cancer cells.[5]
-
STAT3/NF-κB Pathway Modulation: Some imidazo[1,2-a]pyridine analogs exert their anticancer and anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[13]
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-1,2,3-triazole derivatives | HeLa, MCF-7 | 2.35 - 120.46 | [1] |
| Thiazole-substituted derivatives | A375 (melanoma), HeLa (cervical) | 0.14, 0.21 | [10] |
| PI3Kα inhibitor | Breast cancer cell lines | >10 | [10] |
| IP-5, IP-6 | HCC1937 (breast) | 45, 47.7 | [4] |
| Compound 12 | HT-29 (colon) | 4.15 | [17] |
| Compound 14 | B16F10 (melanoma) | 21.75 | [17] |
| MBM-17, MBM-55 (Nek2 inhibitors) | - | 0.003, 0.001 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19][20][21]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[21]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[21]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[21]
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[21]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in the development of novel antimicrobial agents, with activity against a range of bacteria and fungi.[22]
Mechanism of Action:
The specific mechanisms of antimicrobial action for many imidazo[1,2-a]pyridine derivatives are still under investigation. However, some studies suggest that they may target essential bacterial enzymes or disrupt cell membrane integrity. For example, some azo-based derivatives have shown strong binding affinities for the bacterial target GyrB.[23]
Quantitative Data on Antimicrobial Activity:
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| Azo-based derivative 4e | Multidrug-resistant E. coli CTXM and K. pneumoniae NDM | 0.5 - 0.7 | [23] |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Various microorganisms | Significant activity reported | [24] |
| Thieno[2,3-d]pyrimidine hybrid | P. aeruginosa | Lower than streptomycin | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][25][26][27][28]
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism being tested.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of CNS-active drugs, most notably the non-benzodiazepine hypnotics like zolpidem and anxiolytics such as alpidem.[2]
Mechanism of Action:
Many CNS-active imidazo[1,2-a]pyridines exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[11][29][30] These compounds act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site and enhancing the effect of GABA, leading to neuronal inhibition.[12][31] Some derivatives exhibit selectivity for specific GABA-A receptor subtypes, which can lead to a more favorable side-effect profile.[11]
Marketed Drugs:
-
Zolpidem (Ambien): A widely prescribed hypnotic agent for the treatment of insomnia.[32][33][34]
-
Alpidem (Ananxyl): An anxiolytic agent.[22]
Signaling Pathway: GABA-A Receptor Modulation
Caption: Mechanism of action of CNS-active imidazo[1,2-a]pyridines.
Structure-Activity Relationships (SAR)
The extensive research on imidazo[1,2-a]pyridines has led to the elucidation of key structure-activity relationships, providing valuable insights for the rational design of new and more potent derivatives.
-
Anticancer Activity: For Nek2 inhibitors, a nonlinear SAR has been observed.[5] The introduction of specific substituents at various positions of the imidazo[1,2-a]pyridine core can significantly impact their potency and selectivity.[15][16]
-
Antimicrobial Activity: The nature and position of substituents on the aryl ring of azo-imidazo[1,2-a]pyridine derivatives play a crucial role in their antibacterial potency. For example, the presence of a para-chlorine atom has been shown to enhance activity.[23]
-
CNS Activity: The substituents on the imidazo[1,2-a]pyridine core determine the affinity and selectivity for different GABA-A receptor subtypes, thereby influencing the pharmacological profile (e.g., hypnotic vs. anxiolytic effects).[35]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its broad spectrum of pharmacological activities, coupled with its synthetic accessibility, ensures its continued exploration for the development of novel therapeutics. Future research will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic and safety profiles, the exploration of new therapeutic applications, and the further elucidation of their mechanisms of action. The integration of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs.
References
-
A novel series of imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives were designed, synthesized and evaluated for their anticancer activity against two different human cancer cell lines. Most of the synthesized compounds displayed anticancer activity with IC50 values from 2.35–120.46 μM. (2023-09-04). ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025-08-08). ResearchGate. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed Central (PMC). [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-17). Asian Pacific Journal of Cancer Prevention. [Link]
-
Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. (n.d.). PubMed. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (n.d.). PubMed Central (PMC). [Link]
-
Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. (n.d.). PubMed. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020-12-01). PubMed. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025-11-16). PubMed Central. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). MDPI. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. [Link]
-
Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017-01-27). PubMed. [Link]
- Process for the synthesis of zolpidem. (n.d.).
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. (n.d.). ACS Publications. [Link]
-
2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. (n.d.). PubMed Central (PMC). [Link]
-
A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. (n.d.). Arkivoc. [Link]
-
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (n.d.). PubMed Central (PMC). [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (n.d.). Protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025-12-31). [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011-10-18). National Center for Biotechnology Information. [Link]
-
Smriti - Imidazo (1,2-A) Pyridine - Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (n.d.). Scribd. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (n.d.). PubMed. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]
-
A novel and efficient process for the preparation of zolpidem, an insomnia drug. (n.d.). JOCPR. [Link]
-
Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. (2017-10-13). ResearchGate. [Link]
-
Cell Viability Assays. (2013-05-01). National Center for Biotechnology Information. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-04-26). PubMed Central (PMC). [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2025-08-06). ResearchGate. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025-02-22). PubMed Central (PMC). [Link]
-
Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. (2022-02-01). ACS Publications. [Link]
-
Synthesis of zolpidem in different routes. (n.d.). ResearchGate. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. [Link]
- Process for the synthesis of zolpidem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. atcc.org [atcc.org]
- 22. sciensage.info [sciensage.info]
- 23. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 29. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. arkat-usa.org [arkat-usa.org]
- 33. jocpr.com [jocpr.com]
- 34. US20050054669A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 35. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 380873-23-4)
Foreword: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique bicyclic structure, featuring a bridgehead nitrogen atom, imparts favorable physicochemical properties and a three-dimensional architecture that facilitates interactions with a wide array of biological targets. This has led to the development of numerous clinically significant drugs, including zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a phosphodiesterase 3 inhibitor).[1][2] The versatility of this scaffold continues to inspire the design and synthesis of novel therapeutic agents targeting a spectrum of diseases, from cancer and infectious diseases to neurological disorders.[1][3][4] This guide focuses on a specific, promising derivative: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Core Molecular Attributes
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a substituted aromatic heterocyclic compound. The incorporation of a 4-fluorophenyl group at the 2-position and a methyl group at the 8-position significantly influences its steric and electronic properties, which in turn dictates its potential biological activity and metabolic profile. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance binding affinity, improve metabolic stability, and modulate pKa.
| Property | Value | Source |
| CAS Number | 380873-23-4 | Internal Database |
| Molecular Formula | C₁₄H₁₁FN₂ | Internal Database |
| Molecular Weight | 226.25 g/mol | Internal Database |
| Appearance | Expected to be a solid at room temperature | [5] |
Synthesis and Mechanistic Rationale
The synthesis of 2-arylimidazo[1,2-a]pyridines is well-established, with the most common and efficient method being the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[6][7] This approach, often referred to as the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system.[7]
Proposed Synthetic Pathway
The synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine can be reliably achieved through the reaction of 3-methylpyridin-2-amine with 2-bromo-1-(4-fluorophenyl)ethanone.
Caption: Proposed synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Step-by-Step Experimental Protocol
This protocol is a robust, self-validating system based on established methodologies for analogous compounds.[6]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylpyridin-2-amine (1.0 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 equivalent) and a mild base such as sodium bicarbonate (1.2 equivalents). The base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from analogous compounds, the following spectral characteristics are expected.[8]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the imidazo[1,2-a]pyridine core and the 4-fluorophenyl ring would appear in the range of δ 7.0-8.5 ppm. The methyl protons at the 8-position would likely appear as a singlet around δ 2.4-2.6 ppm. The coupling patterns of the aromatic protons would be indicative of their positions on the rings. |
| ¹³C NMR | Resonances for the aromatic carbons would be observed in the downfield region (δ 110-160 ppm). The carbon of the methyl group would appear upfield. The carbon attached to the fluorine atom would exhibit a characteristic coupling (¹JCF). |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound (226.25 g/mol ). |
| IR Spec. | Characteristic peaks for C-H aromatic stretching, C=C and C=N stretching of the aromatic rings, and C-F stretching would be observed. |
A commercial supplier of the target compound indicates the availability of NMR, HPLC, and LC-MS data, which can be used for comparison and confirmation.
Potential Therapeutic Applications and Mechanism of Action
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide range of documented biological activities.[1] While specific studies on 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine are not extensively published, its structural motifs suggest several promising avenues for investigation.
Anticancer Potential
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by inhibiting various cellular pathways, including:
-
Kinase Inhibition: They have been investigated as inhibitors of phosphoinositide-3-kinase (PI3K), protein kinase B (Akt), and the mammalian target of rapamycin (mTOR), all of which are crucial for cancer cell growth and survival.[9]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
The 2-aryl substitution is a common feature in many of these active compounds, suggesting that 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a strong candidate for screening in various cancer cell lines.
Caption: Potential anticancer mechanisms of 2-arylimidazo[1,2-a]pyridines.
Anti-infective Properties
The imidazo[1,2-a]pyridine nucleus is also present in compounds with significant anti-infective properties, including antibacterial, antifungal, and antitubercular activities.[1] The mechanism of action can vary, from inhibiting essential enzymes in pathogens to disrupting cell wall synthesis.
Enzyme Inhibition
Derivatives of this scaffold have been identified as potent inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.[10] The specific substitution pattern on the 2-phenyl ring and the imidazo[1,2-a]pyridine core plays a critical role in determining the potency and selectivity of enzyme inhibition.[10]
Future Directions and Conclusion
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine represents a molecule of significant interest for further investigation in drug discovery and development. The established synthetic routes for the imidazo[1,2-a]pyridine scaffold allow for its accessible synthesis and the generation of further derivatives for structure-activity relationship (SAR) studies.
Future research should focus on:
-
Definitive Synthesis and Characterization: Performing the proposed synthesis and obtaining detailed analytical data (¹H NMR, ¹³C NMR, HRMS, IR) to create a complete and verifiable profile of the molecule.
-
Comprehensive Biological Screening: Evaluating the compound in a battery of biological assays, including a panel of cancer cell lines, various microbial strains, and specific enzyme inhibition assays.
-
In Vivo Studies: For any promising in vitro activity, advancing the compound to in vivo models to assess its pharmacokinetic properties, efficacy, and safety profile.
References
-
ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. Retrieved from [Link]
-
Ortho C−H Functionalization of 2‐Arylimidazo[1,2‐a]pyridines. ResearchGate. (2021, November 10). Retrieved from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. (2026, January 7). Retrieved from [Link]
-
A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. ResearchGate. (2020, July 22). Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Retrieved from [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Retrieved from [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. Retrieved from [Link]
-
Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed. Retrieved from [Link]
-
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. National Institutes of Health. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. (2025, August 6). Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
-
2-Phenylimidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Retrieved from [Link]
-
2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. ResearchGate. (2025, August 9). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. (2025, August 8). Retrieved from [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-conferences.org [bio-conferences.org]
- 8. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the well-known hypnotic drug Zolpidem.[1][2][3] Its rigid, nitrogen-bridged heterocyclic structure is a privileged pharmacophore, conferring favorable properties for drug development.[4] This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine , a key analog with significant potential in neuropharmacology and other therapeutic areas.[5][6] We will delve into the mechanistic rationale behind the chosen synthetic strategy, present a step-by-step experimental procedure, and offer insights for troubleshooting and validation to ensure reproducible, high-purity results for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered immense interest due to their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][7][8] The fusion of an imidazole ring with a pyridine ring creates a unique electronic and steric environment, making it an ideal scaffold for interacting with various biological targets.
The target molecule, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, incorporates two key structural modifications to the basic scaffold:
-
An 8-methyl group , which can influence metabolic stability and receptor binding orientation.
-
A 2-(4-fluorophenyl) substituent , where the fluorine atom serves as a bioisostere for a hydrogen atom. This substitution can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, potentially improving blood-brain barrier penetration.
This guide details a robust and scalable synthesis based on the classic and highly reliable condensation reaction between a substituted 2-aminopyridine and an α-haloketone.
Mechanistic Rationale and Synthetic Strategy
The most direct and widely employed method for constructing the imidazo[1,2-a]pyridine ring system is the Tschitschibabin reaction (or variations thereof), which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9] This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.
The overall transformation is a two-step, one-pot process:
-
N-Alkylation (SN2 Reaction): The initial step is the nucleophilic attack of the endocyclic (ring) nitrogen of 2-amino-3-methylpyridine on the electrophilic α-carbon of 2-bromo-1-(4-fluorophenyl)ethanone . The pyridine nitrogen is a stronger nucleophile than the exocyclic amino group, driving the regioselectivity of this initial alkylation. This forms a pyridinium salt intermediate.[10][11]
-
Intramolecular Cyclization & Dehydration: The intermediate pyridinium salt then undergoes an intramolecular condensation. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon. The subsequent loss of a water molecule (dehydration) upon heating leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.[9][11]
This synthetic pathway is illustrated in the workflow diagram below.
Visual Workflow: Synthetic Pathway
Caption: High-level overview of the one-pot synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Grade |
| 2-Amino-3-methylpyridine | 108.14 | 1603-40-3 | ≥98% |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 217.03 | 403-29-2 | ≥97%[12] |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Anhydrous, ≥99.5% |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | ACS Reagent |
| Deionized Water | 18.02 | 7732-18-5 | N/A |
| Ethyl Acetate | 88.11 | 141-78-6 | ACS Reagent |
| Hexanes | N/A | 110-54-3 | ACS Reagent |
Safety Precaution: 2-Bromo-1-(4-fluorophenyl)ethanone is a lachrymator and skin irritant.[12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Equipment
-
100 mL Round-bottom flask
-
Water-cooled condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
TLC plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-3-methylpyridine (1.08 g, 10.0 mmol, 1.0 eq).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture with a magnetic stir bar until the solid is fully dissolved.
-
Reagent Addition: Carefully add 2-bromo-1-(4-fluorophenyl)ethanone (2.17 g, 10.0 mmol, 1.0 eq) to the solution. Note: The reaction is often exothermic; addition can be done in portions if necessary.
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approx. 78-80°C). Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction completion.
-
Work-up - Quenching: After the reaction is complete, allow the flask to cool to room temperature. A precipitate may form. Slowly pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. This step neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water (2 x 30 mL) to remove any inorganic salts. Follow with a wash of cold ethanol (1 x 15 mL) to remove residual impurities.
-
Drying: Dry the solid product under vacuum to yield the crude 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
-
Purification (Optional but Recommended): For high purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water or isopropyl alcohol.
Characterization and Trustworthiness
To ensure the integrity of the synthesis, the final product must be rigorously characterized.
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point range indicates high purity.
-
HPLC Analysis: Quantifies the purity of the final compound.
Mechanistic Deep Dive & Troubleshooting
Understanding the reaction mechanism allows for effective troubleshooting.
Visualizing the Mechanism
Sources
- 1. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for Purity Analysis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Abstract
This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical development. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of the main component and its process-related impurities. The protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide, from method development principles to a step-by-step validation protocol, ensuring reliable and reproducible results.
Introduction
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of novel therapeutic agents. The purity of such intermediates is paramount, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity assessment is a critical requirement in the drug development process.
This application note addresses this need by providing a detailed HPLC method, substantiated by a rigorous validation protocol. The choices made during method development are explained, offering insights into the scientific rationale behind the experimental design.
Chemical Structure:
-
Compound Name: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
-
Molecular Formula: C₁₄H₁₁FN₂
-
Molecular Weight: 226.25 g/mol
Method Development Strategy
The development of a robust HPLC method requires a systematic approach. The strategy for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine was based on its structural characteristics and predicted physicochemical properties.
Analyte Characteristics
-
Chromophore: The fused imidazo[1,2-a]pyridine ring system and the fluorophenyl group constitute a strong chromophore, making UV detection a suitable choice. Based on structurally similar compounds, a UV detection wavelength in the range of 360-370 nm was anticipated to provide good sensitivity.[4]
-
Polarity: The molecule possesses moderate lipophilicity, making it well-suited for reversed-phase chromatography.
-
Ionic Properties: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. The substituents on the target molecule will influence this value. To ensure consistent retention and peak shape, controlling the mobile phase pH is crucial. A pH of 3.0 was chosen to ensure the basic nitrogens are protonated, leading to a single ionic species and improved peak symmetry.
Column Selection
A C18 stationary phase is the workhorse of reversed-phase chromatography and was selected for this application due to its versatility and wide availability. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance between resolution, analysis time, and backpressure.
Mobile Phase Selection
A gradient elution with acetonitrile and a low pH buffer was chosen to ensure the elution of the main peak with a good peak shape and to separate it from potential impurities with different polarities. A phosphate buffer is a good choice for this pH range due to its suitable buffering capacity.
Optimized HPLC Method
This section details the final, optimized HPLC conditions for the analysis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Table 1: Optimized HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 365 nm (for comprehensive impurity profiling) |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][2][3]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte and its known impurities.
-
Impurity Spiking: Prepare a solution of the analyte and spike it with known potential impurities. The primary potential impurities are the starting materials for the synthesis: 3-methyl-2-aminopyridine and 2-bromo-1-(4-fluorophenyl)ethanone.
-
Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method should be able to separate the analyte from any degradation products.
Acceptance Criteria: The method is considered specific if the analyte peak is free from any co-eluting peaks from the blank, known impurities, and degradation products. The peak purity of the analyte should be greater than 99.5%.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a stock solution of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be within ±2% of the response at 100% of the test concentration.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each concentration in triplicate.
-
Calculate the percentage recovery at each level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for the peak areas of the six replicate injections should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength (± 2 nm)
-
-
Analyze a system suitability solution under each condition.
Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) should remain within the predefined limits for all varied conditions. The RSD of the results should not be significantly affected.
System Suitability
System suitability testing is an integral part of the analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of replicate injections (n=5) | ≤ 1.0% |
Experimental Workflows
HPLC Method Development Workflow
Caption: A streamlined workflow for HPLC method development.
HPLC Method Validation Workflow
Caption: Key parameters of the HPLC method validation process.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the purity determination of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. The method has been developed based on sound scientific principles and validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This comprehensive guide provides researchers and drug development professionals with a ready-to-implement protocol for the quality control of this important pharmaceutical intermediate.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Synthesis of 2‐(4‐fluorophenyl)‐6‐methylimidazo[1,2‐a]pyridine derivatives 4a–h. ResearchGate. [Link]
-
UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]
-
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine. PubChem. [Link]
Sources
- 1. Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine as a PI3K Inhibitor in Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is one of the most common events in human cancer, making it a prime target for therapeutic intervention.[3][4][5] The PI3K/AKT/mTOR cascade, when dysregulated, drives tumorigenesis, progression, and resistance to therapy across a multitude of cancer types, including breast, lung, prostate, and ovarian cancers.[1][3][4]
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[6][7] In recent years, derivatives of this scaffold have been extensively investigated as inhibitors of the PI3K pathway.[8][9][10][11] These compounds are designed to bind to the ATP-binding site of PI3K enzymes, primarily the Class I PI3Kα isoform, which is frequently mutated in cancer.[6][8]
This document provides a comprehensive guide for the preclinical evaluation of novel imidazo[1,2-a]pyridine derivatives, using 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine as a representative compound. The following sections offer detailed protocols and expert insights for characterizing its biochemical potency, cellular activity, and in vivo efficacy as a PI3K inhibitor.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K enzymes at the cell membrane.[5][12] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the membrane allows for AKT's full activation through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a host of downstream substrates, promoting cell survival by inhibiting apoptosis and driving cell cycle progression and proliferation, largely through the activation of mTORC1.[1][4] The tumor suppressor PTEN antagonizes this pathway by dephosphorylating PIP3 back to PIP2.[4][5]
PART 1: Biochemical Characterization
The first critical step is to determine if the compound directly inhibits the enzymatic activity of the target kinase. This is achieved through an in vitro kinase assay using purified, recombinant PI3K enzyme.
Application Note: Choosing the Right Assay
Several formats exist for measuring kinase activity. Luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening.[13] This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. Inhibition of PI3K by the test compound results in a decreased ADP level and a lower luminescent signal.
Protocol 1: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC50 value of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine against the PI3Kα isoform.
Principle: The assay measures the amount of ADP produced from the kinase reaction. In a subsequent reaction, the ADP is converted to ATP, which is then used by luciferase to generate light. The luminescent signal is proportional to the ADP concentration and, therefore, to the PI3Kα activity.
Materials:
-
Recombinant human PI3Kα (e.g., p110α/p85α).
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Test Compound: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control: A known PI3K inhibitor (e.g., Alpelisib, HS-173).[10]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS).
-
ATP Solution.
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation:
-
Perform a serial 1:3 dilution of the 10 mM stock of the test compound in 100% DMSO. This creates a concentration gradient (e.g., from 10 mM down to ~0.1 µM).
-
Further dilute these DMSO stocks into the Kinase Assay Buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay well is ≤1%.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in Kinase Assay Buffer to each well.[12]
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PI3Kα (typically 10-100 µM).[8]
-
Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, which should be determined during assay optimization.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.[13]
-
Typically, this involves adding 10 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, then adding 20 µL of Kinase Detection Reagent and incubating for another 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
| Parameter | Description | Typical Value |
| Enzyme Conc. | Final concentration of PI3Kα | 2-5 nM |
| Substrate Conc. | Final concentration of PIP2 | 10-50 µM |
| ATP Conc. | Final concentration of ATP (at Km) | 10-100 µM |
| Incubation Time | Kinase reaction duration | 60 minutes |
| Final DMSO | Final DMSO concentration in well | ≤ 1% |
PART 2: Cell-Based Characterization
After confirming direct enzymatic inhibition, the next step is to assess the compound's activity in a cellular context. This involves measuring its effect on cancer cell viability and its ability to modulate the PI3K signaling pathway within the cell.
Application Note: Selecting Cell Lines
The choice of cancer cell lines is critical. It is highly recommended to use a panel of cell lines with known genetic backgrounds, particularly regarding the PI3K pathway.
-
PIK3CA-mutant cells: (e.g., T47D, MCF-7, HCC827) are often hypersensitive to PI3K inhibitors and serve as a good model for positive efficacy.[3][10]
-
PTEN-null cells: (e.g., U87-MG, PC-3) also exhibit hyperactivated PI3K signaling and are relevant models.[3][5]
-
Wild-type cells: (e.g., MDA-MB-231) can be used as a control to assess selectivity.
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[14] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[15][16]
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 + 10% FBS).
-
Test Compound stock solution (10 mM in DMSO).
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in a 96-well plate at an optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium).[17]
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[16]
-
Leave the plate at room temperature in the dark for at least 2 hours, mixing gently to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[17]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Western Blotting for PI3K Pathway Modulation
This protocol confirms that the compound inhibits the PI3K pathway in cells by measuring the phosphorylation status of downstream effectors, primarily AKT.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A reduction in the phosphorylation of AKT at key residues (Serine 473 and Threonine 308) is a hallmark of PI3K pathway inhibition. It is crucial to compare the level of the phosphorylated protein to the level of the total protein to account for any changes in overall protein expression.[18]
Materials:
-
Cancer cell line (e.g., T47D or MCF-7).
-
Test Compound.
-
Growth factor for stimulation (e.g., IGF-1 or insulin).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][19]
-
Protein assay kit (BCA or Bradford).
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[19][20]
-
Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473)[20]
-
Rabbit anti-total-AKT
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test compound (and a vehicle control) for 2-4 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[12]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold Lysis Buffer.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris.[21]
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[19]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C.[20][22]
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[20]
-
Wash again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, the blot should be stripped and re-probed with an antibody against total AKT. This confirms that the observed decrease in the phospho-signal is due to inhibition and not a decrease in the total amount of AKT protein.
-
PART 3: In Vivo Efficacy Evaluation
The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the standard.
Application Note: Xenograft Model Selection
PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, better preserve the characteristics of the original tumor and are considered more predictive of clinical efficacy.[23][24] CDX models, using established cancer cell lines, are technically less demanding and useful for initial efficacy studies, especially when using the same cell lines characterized in vitro.
Protocol 4: Tumor Xenograft Efficacy Study
Principle: This protocol assesses the ability of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine to inhibit tumor growth in immunodeficient mice bearing human cancer xenografts.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).[23][24]
-
Cancer cells (e.g., T47D) or patient-derived tumor fragments.
-
Test Compound.
-
Vehicle for formulation (e.g., corn oil, 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
Animal scale.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[25]
-
Monitor the mice for tumor engraftment and growth.
-
-
Treatment:
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[23]
-
Prepare the dosing formulation of the test compound in the selected vehicle.
-
Administer the compound or vehicle control to the mice at a predetermined dose and schedule (e.g., once daily via oral gavage).[23][24]
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).[24]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference between the treated and control groups is significant.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-AKT) to confirm target engagement in vivo.[25]
-
References
-
Engelman, J. A. (2009). Targeting the PI3K signaling pathway in cancer. Nature Reviews Cancer. [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. [Link]
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]
-
Li, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Oh, Y., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]
-
Shin, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Martini, M., et al. (2014). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology. [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
-
Bio-Rad. (2023). Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Bio-protocol. (2020). Cell Viability Assay. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
-
Yu, L., et al. (2015). Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092. PLOS ONE. [Link]
-
Wang, D., et al. (2020). Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. Journal of Experimental & Clinical Cancer Research. [Link]
-
Nani, F., et al. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. [Link]
-
Bio-Rad. (2023). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
ResearchGate. (2019). Inhibition of PI3Kγ attenuates tumor growth in xenograft models... [Link]
-
Bertotti, A., et al. (2015). Inhibition of MEK and PI3K/mTOR Suppresses Tumor Growth but Does Not Cause Tumor Regression in Patient-Derived Xenografts of RAS-Mutant Colorectal Carcinomas. Clinical Cancer Research. [Link]
-
Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Szafrańska, K., et al. (2022). Machine Learning‐Driven Discovery of GABA‐A Ligands with Pronounced Neuroprotective Efficacy and Resistance to P‐gp Efflux. Advanced Science. [Link]
-
Guchhait, S. K., & Madaan, S. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
Sources
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PI3K (p110α[E545K]/p85α) Protocol [promega.sg]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay Protocol for Evaluating the Anti-Proliferative and Pro-Apoptotic Activity of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system recognized for its diverse and potent biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2][3][4] Derivatives of this core structure have demonstrated a wide spectrum of therapeutic potential, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][3][5] This application note provides a comprehensive, field-proven protocol for researchers to evaluate the anticancer properties of a specific derivative, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. We present a two-phase experimental workflow: Phase 1 details a robust method for determining the compound's cytotoxic and anti-proliferative efficacy by establishing its half-maximal inhibitory concentration (IC₅₀) using a colorimetric MTT assay. Phase 2 provides a detailed Western Blotting protocol to investigate the underlying mechanism of action, specifically focusing on the induction of apoptosis by analyzing key protein markers. This guide is designed for cancer researchers, drug development scientists, and pharmacologists seeking to characterize novel imidazo[1,2-a]pyridine-based compounds.
Introduction: The Scientific Rationale
Imidazo[1,2-a]pyridine derivatives have consistently emerged as promising candidates for anticancer drug development.[1] Extensive research has shown that their mechanism of action often involves the targeted disruption of critical cellular pathways essential for cancer cell survival and proliferation.[1] Key mechanisms identified for this class of compounds include the inhibition of crucial signaling cascades like the PI3K/Akt/mTOR pathway, the induction of cell cycle arrest, and the activation of programmed cell death (apoptosis).[6][7]
Apoptosis is a critical self-validating endpoint for an anticancer agent. A compound that effectively induces apoptosis leverages the cell's own machinery to ensure its demise, often leading to a more targeted and less inflammatory outcome compared to necrosis. The protocol described herein is designed not only to quantify the cytotoxic potency of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine but also to provide definitive evidence of its pro-apoptotic activity. This is achieved by measuring the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of Caspase-3, two hallmark events in the apoptotic cascade.[6][8] The elevation of the tumor suppressor protein p53 is also investigated, as it is a master regulator of apoptosis and cell cycle arrest, and its induction has been noted in response to other imidazo[1,2-a]pyridines.[6][7]
This integrated approach ensures that the primary screening for cytotoxicity is mechanistically validated, providing a higher degree of confidence in the compound's potential as a therapeutic agent.
Experimental Design & Workflow
The overall experimental strategy is a sequential process. First, we determine the dose-dependent effect of the compound on cell viability to identify the effective concentration range. Second, using concentrations at and around the calculated IC₅₀ value, we probe the molecular mechanism responsible for the observed cell death.
Figure 1: Integrated workflow for compound evaluation.
Phase 1 Protocol: Determining IC₅₀ via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[9] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
3.1. Materials & Reagents
-
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine (Source: Commercial Vendor[10][11])
-
Cancer cell line (e.g., HeLa - cervical, A375 - melanoma, or HepG2 - liver)[7][8]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Pen/Strep)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
3.2. Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine in DMSO. Store at -20°C. Subsequent dilutions should be made in complete growth medium immediately before use. Note: The final DMSO concentration in the culture well should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of 2x concentrated compound dilutions in complete medium. A typical starting range for imidazo[1,2-a]pyridines is from 0.1 µM to 100 µM.[6][7] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration can be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.
3.3. Data Analysis and Expected Results
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
| Parameter | Description | Expected Outcome |
| IC₅₀ Value | Concentration of the compound that inhibits cell viability by 50%. | For active imidazo[1,2-a]pyridines, this can range from low micromolar (1-10 µM) to nanomolar concentrations.[7][12] |
| Dose-Response Curve | A sigmoidal curve showing the relationship between compound concentration and cell viability. | A steep, sigmoidal curve indicates a potent and specific cytotoxic effect. |
Phase 2 Protocol: Mechanistic Analysis by Western Blot
This protocol confirms if the cytotoxicity observed in Phase 1 is due to the induction of apoptosis. We will probe for the expression of p53 and the cleavage of PARP and Caspase-3.
4.1. The Apoptotic Signaling Cascade
The induction of apoptosis by a test compound can trigger a cascade of events. In many cancers, the tumor suppressor p53 is activated in response to cellular stress. Activated p53 can initiate the intrinsic apoptotic pathway, leading to the activation of initiator caspases (like Caspase-9), which in turn activate executioner caspases (like Caspase-3). Active Caspase-3 is a key executioner, cleaving numerous cellular substrates, including PARP, which ultimately leads to the dismantling of the cell.[6][8]
Figure 2: Putative apoptotic pathway induced by the compound.
4.2. Materials & Reagents
-
Cells treated with the compound at 0 (vehicle), 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
Precast polyacrylamide gels (e.g., 4-15% gradient).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p53, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
4.3. Step-by-Step Methodology
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound for 24-48 hours. Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Prepare the ECL substrate and apply it to the membrane. Acquire the chemiluminescent signal using an imaging system.
4.4. Data Analysis and Expected Results
-
β-Actin: Should show consistent band intensity across all lanes, confirming equal protein loading.
-
p53: Expect an increase in band intensity with increasing compound concentration.
-
Cleaved Caspase-3 (17/19 kDa): Expect the appearance or increased intensity of bands at these molecular weights in treated samples compared to the vehicle control.
-
Cleaved PARP (89 kDa): Expect the appearance of the 89 kDa cleavage product and a corresponding decrease in the full-length 116 kDa PARP band in treated samples.
| Protein Marker | Vehicle Control | 0.5x IC₅₀ | 1x IC₅₀ | 2x IC₅₀ | Rationale |
| p53 | Basal Level | ↑ | ↑↑ | ↑↑↑ | Induction of tumor suppressor pathway.[6][7] |
| Cleaved Caspase-3 | None / Low | + | ++ | +++ | Activation of executioner caspase.[8] |
| Cleaved PARP | None / Low | + | ++ | +++ | Hallmark of caspase-mediated apoptosis.[6] |
| β-Actin | ++++ | ++++ | ++++ | ++++ | Loading control for data validation. |
| (↑ indicates an increase in expression; + indicates band intensity) |
Conclusion and Future Directions
This application note provides a robust, two-part protocol to characterize the anticancer activity of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. By first establishing a quantitative measure of cytotoxicity (IC₅₀) and then validating the pro-apoptotic mechanism of action, researchers can generate a comprehensive preliminary profile of the compound's efficacy. The results from these assays provide a strong foundation for more advanced studies, such as cell cycle analysis by flow cytometry, investigation of specific kinase inhibition (e.g., FLT3 or PI3K/Akt), or progression to in vivo animal models.[7][13] The versatility and proven relevance of the imidazo[1,2-a]pyridine scaffold underscore the importance of systematic and mechanistically-grounded evaluation in the pursuit of novel cancer therapeutics.
References
-
Title: Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Source: Taylor & Francis Online URL: [Link]
-
Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Structures of 2/4-acetyl pyridine connected to imidazo[1,2-a]pyridines. Source: ResearchGate URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Source: PubMed URL: [Link]
-
Title: Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Source: Preprints.org URL: [Link]
-
Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Source: ResearchGate URL: [Link]
-
Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Source: ResearchGate URL: [Link]
-
Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Source: PubMed URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. You are being redirected... [hit2lead.com]
- 11. 380873-23-4|2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In vitro kinase assay protocol for imidazo[1,2-a]pyridine derivatives
Topic: In Vitro Kinase Assay Protocol for Imidazo[1,2-a]Pyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a wide range of protein kinases.[1][2][3][4][5] Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7][8] Therefore, robust and reliable methods for quantifying the inhibitory potential of novel compounds like imidazo[1,2-a]pyridine derivatives are essential for drug discovery and development.[9][10]
This document provides a comprehensive guide to performing an in vitro kinase assay tailored for the characterization of imidazo[1,2-a]pyridine inhibitors. We move beyond a simple recitation of steps to explain the underlying principles and critical parameters that ensure data integrity and reproducibility. The focus is on a luminescence-based, homogeneous assay format—specifically, the ADP-Glo™ Kinase Assay—which offers a universal, high-throughput method to measure kinase activity by quantifying adenosine diphosphate (ADP) production.[11][12] This approach is a safer and more convenient alternative to traditional radiometric assays.[9]
Foundational Principles of Kinase Inhibition Assays
The core of any kinase assay is the measurement of a kinase-catalyzed phosphorylation event. The kinase transfers the γ-phosphate from adenosine triphosphate (ATP) to a specific substrate (a peptide or protein). An inhibitor, such as an imidazo[1,2-a]pyridine derivative, will interfere with this process, typically by competing with ATP for the binding site on the kinase.[9][10] The assay's goal is to quantify this inhibition.
There are numerous methods to measure kinase activity, each with distinct advantages and disadvantages.[6][7]
-
Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[9][13] While direct and sensitive, they generate radioactive waste and require specialized handling.
-
Fluorescence-Based Assays: These methods, such as Z'-LYTE™, use FRET-labeled peptide substrates.[14][15][16] Phosphorylation prevents a protease from cleaving the peptide, thus preserving the FRET signal. These are powerful but can be susceptible to interference from fluorescent compounds.[7]
-
Luminescence-Based Assays: These assays quantify one of the reaction components. For instance, the Kinase-Glo® assay measures the amount of ATP remaining after the reaction, while the ADP-Glo™ assay measures the amount of ADP produced.[8][17] The ADP-Glo™ system is particularly versatile as it is a universal platform suitable for virtually any kinase, is highly sensitive, and exhibits minimal interference from library compounds.[11][12][18]
This protocol will focus on the ADP-Glo™ assay due to its robustness, sensitivity, and broad applicability in high-throughput screening (HTS) and inhibitor profiling.[11][19]
The Criticality of ATP Concentration
For ATP-competitive inhibitors, which includes many imidazo[1,2-a]pyridine derivatives, the concentration of ATP in the assay is a crucial parameter that profoundly impacts the resulting half-maximal inhibitory concentration (IC50) value.[20][21]
-
Assaying at ATP Km: Performing the assay with an ATP concentration equal to its Michaelis-Menten constant (Km) for that specific kinase is a common practice.[21][22] Under these conditions, the IC50 value is approximately twice the inhibitor's binding affinity (Ki), as described by the Cheng-Prusoff equation.[22] This allows for a direct comparison of the binding affinities of different inhibitors against various kinases.
-
Assaying at Physiological ATP: Intracellular ATP concentrations are typically in the millimolar (mM) range (1-5 mM), which is often significantly higher than the Km of most kinases.[20][23] An inhibitor will appear less potent at high ATP concentrations because it faces more competition.[21] Running assays at physiological ATP levels (e.g., 1 mM) can provide a more accurate prediction of an inhibitor's efficacy in a cellular environment.[21][23]
Recommendation: For initial screening and structure-activity relationship (SAR) studies, using ATP at its Km is advisable. For lead candidates, it is critical to also determine the IC50 at 1 mM ATP to better understand its potential cellular activity.[23]
Experimental Workflow: Characterizing Imidazo[1,2-a]Pyridine Derivatives
The following section details a step-by-step protocol for determining the IC50 value of an imidazo[1,2-a]pyridine derivative using the ADP-Glo™ Kinase Assay technology.
Diagram: Overall Experimental Workflow
Caption: High-level workflow for IC50 determination of kinase inhibitors.
Materials & Reagents
-
Target Kinase (recombinant, purified)
-
Kinase-specific substrate (peptide or protein)
-
Imidazo[1,2-a]pyridine test compound
-
Adenosine Triphosphate (ATP), Ultra-Pure
-
Dimethyl Sulfoxide (DMSO), Molecular Biology Grade
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[24]
-
Solid white, opaque 384-well assay plates (low-volume)
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Detailed Step-by-Step Protocol
Step 1: Compound Preparation and Plating
-
Prepare a 10 mM stock solution of the imidazo[1,2-a]pyridine derivative in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution series).
-
Dispense a small volume (e.g., 25-100 nL) of the diluted compounds and DMSO controls into the wells of a 384-well plate.
-
0% Inhibition Control (High Signal): Wells containing only DMSO.
-
100% Inhibition Control (Low Signal): Wells containing a known potent, broad-spectrum inhibitor (e.g., Staurosporine) or wells with no kinase added ("buffer only").
-
Step 2: Kinase Reaction
-
Prepare a 2X kinase solution in the kinase assay buffer. The final concentration of the kinase should be empirically determined to produce a robust signal within the linear range of the assay.
-
Add 2.5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.
-
Mix gently (e.g., orbital shaking for 30 seconds).
-
Incubate the plate for 10-15 minutes at room temperature (RT). This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[24]
-
Prepare a 2X Substrate/ATP solution in the kinase assay buffer. The concentration of ATP should be 2X the desired final concentration (e.g., 2X Km or 2 mM).
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mixture to each well. The total reaction volume is now 5 µL.
-
Mix the plate gently.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear phase (typically <30% ATP consumption).
Step 3: ADP Detection
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well.[18][25] This terminates the kinase reaction and depletes the unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.[18][24][25] This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase/luciferin to produce a light signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[18]
Step 4: Data Acquisition
-
Measure the luminescence of each well using a plate reader. An integration time of 0.25–1 second per well is typically sufficient.[25]
Diagram: Principle of the ADP-Glo™ Assaydot
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com.br [promega.com.br]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. promega.com [promega.com]
- 19. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 20. shop.carnabio.com [shop.carnabio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. kinaselogistics.com [kinaselogistics.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. promega.com [promega.com]
"2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine" in cell proliferation and apoptosis assays
A Guide to Investigating its Effects on Cell Proliferation and Apoptosis
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and presence in several marketed drugs.[1][2][3] This nitrogen-rich heterocyclic system has demonstrated a broad spectrum of therapeutic potential, with a significant focus on the development of novel anticancer agents.[1][4] Derivatives of this scaffold have been shown to exert potent anti-cancer effects by modulating critical cellular pathways, including the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[1][2][5][6] By inhibiting such pathways, these compounds can effectively arrest the cell cycle and induce programmed cell death (apoptosis).[5][7][8][9][10]
This guide focuses on 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine , a specific derivative of this promising class. We provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate its biological activity, specifically its impact on two hallmark processes of cancer: cell proliferation and apoptosis. The following application notes and detailed protocols are designed to provide not just procedural steps, but also the scientific rationale behind a robust experimental design, ensuring the generation of reliable and interpretable data.
Part 1: Scientific Rationale & Experimental Design
A successful investigation into a novel compound's anticancer potential hinges on a logical, tiered experimental approach. The goal is to move from broad phenotypic observations to more specific mechanistic insights. Here, we outline a strategy to characterize the effects of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
The Central Hypothesis: Targeting Cancer's Core Machinery
Our central hypothesis is that 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, like other compounds in its class, interferes with cancer cell growth by inhibiting proliferation and/or promoting apoptosis. This is likely achieved by modulating key survival signaling pathways. The PI3K/Akt/mTOR pathway is a rational starting point for mechanistic investigation, as it is a central regulator of cell growth, proliferation, and survival, and a known target for other imidazo[1,2-a]pyridine derivatives.[5][6]
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and potential point of inhibition.
A Tiered Experimental Workflow
We propose a three-tiered workflow to efficiently characterize the compound's activity. This approach ensures that each experimental stage logically informs the next, saving time and resources.
Caption: A logical, tiered workflow for compound characterization.
-
Tier 1: Primary Screening (Cytotoxicity & IC₅₀ Determination). The first step is to determine if the compound has any effect on the overall viability of a cancer cell population and to quantify its potency. The MTT assay is a rapid, cost-effective colorimetric method ideal for this purpose.[11][12] The primary output is the IC₅₀ value (the concentration at which 50% of cell growth is inhibited), a key metric for comparing compound potency.[4]
-
Tier 2: Confirming Anti-Proliferative Activity. A reduction in viability measured by MTT can be due to cell death (cytotoxicity) or an arrest of cell division (cytostatic effect). To specifically measure the impact on cell division, a DNA synthesis assay is required. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay directly quantifies cells undergoing DNA replication (S-phase), providing a definitive measure of proliferation.[13][14][15][16]
-
Tier 3: Elucidating the Mechanism of Cell Death. If the compound proves to be cytotoxic, it is crucial to determine the mode of cell death. Apoptosis is a controlled, programmed form of cell death and is the desired outcome for many cancer therapies.
-
Annexin V/PI Staining: This flow cytometry-based assay is the gold standard for identifying and quantifying apoptotic cells.[17][18] It distinguishes viable cells from early apoptotic, late apoptotic, and necrotic cells based on membrane changes.[19][20]
-
Caspase Activity Assay: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of "executioner" caspases, specifically Caspase-3 and Caspase-7, provides direct biochemical evidence that the apoptotic pathway has been activated.[21][22][23]
-
Part 2: Quantitative Data Presentation
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Example IC₅₀ Data for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
| Cell Line | Treatment Duration | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|---|
| A549 (Lung) | 48 hours | Value | Value - Value |
| MCF-7 (Breast) | 48 hours | Value | Value - Value |
| HeLa (Cervical) | 48 hours | Value | Value - Value |
Table 2: Example Apoptosis Quantification via Annexin V/PI Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic / Necrotic (Annexin V+ / PI+) |
|---|---|---|---|
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| Compound (IC₅₀) | 45.7 ± 3.5 | 35.1 ± 2.9 | 18.6 ± 2.2 |
| Positive Control | 20.1 ± 2.8 | 48.9 ± 4.1 | 30.5 ± 3.3 |
Part 3: Detailed Experimental Protocols
The following protocols are comprehensive guides. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][24] The amount of formazan produced is directly proportional to the number of viable cells.[25]
Materials:
-
96-well flat-bottom cell culture plates
-
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: e.g., DMSO, or 10% SDS in 0.01M HCl.
-
Complete cell culture medium
-
Multi-channel pipette and microplate spectrophotometer (reader).
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest compound dose) and "medium only" blank wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[24][25]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[25]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (or 590 nm) within 1 hour.[24][25]
-
Data Analysis: Subtract the average absorbance of the "medium only" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100. Plot the % viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.
Protocol 2: BrdU Cell Proliferation Assay
Principle: This immunoassay detects the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[13][14] Incorporated BrdU is detected using a specific anti-BrdU antibody, providing a direct measure of cell proliferation.[14]
Materials:
-
96-well cell culture plates
-
BrdU Labeling Solution (typically 10 µM)
-
Fixing/Denaturing Solution (e.g., acid-based or heat-based)
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Method:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol (Steps 1-3).
-
BrdU Incorporation: Add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours (this time should be optimized).[26] For rapidly dividing cells, a shorter time may be sufficient.[14]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[26] This step is critical to expose the incorporated BrdU to the antibody.
-
Primary Antibody Incubation: Wash the wells with Wash Buffer. Add 100 µL of diluted anti-BrdU primary antibody solution to each well. Incubate for 1 hour at room temperature.[26]
-
Secondary Antibody Incubation: Wash the wells. Add 100 µL of diluted HRP-conjugated secondary antibody solution. Incubate for 1 hour at room temperature.[26]
-
Signal Development: Wash the wells thoroughly. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until sufficient color develops.[27]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.[27]
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: After background subtraction, express the proliferation of treated cells as a percentage of the vehicle control.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17] This dual staining allows for the differentiation of four cell populations.
Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.
Materials:
-
Flow cytometer
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Sterile, cold 1X PBS
-
FACS tubes
Method:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the vehicle, the compound (e.g., at its IC₅₀ concentration), and a known apoptosis inducer (positive control, e.g., staurosporine) for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach them gently using a non-enzymatic method like EDTA to preserve membrane integrity.[20] Combine all cells and centrifuge (e.g., 300 x g for 5 minutes).[17][20]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17][18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry as soon as possible, exciting FITC at 488 nm and detecting emission around 530 nm, and PI emission around 617 nm.
-
Data Analysis: Using appropriate controls (unstained cells, Annexin V only, PI only) to set compensation and gates, quantify the percentage of cells in each of the four quadrants.
Protocol 4: Caspase-Glo® 3/7 Luminescent Assay
Principle: This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[21] Upon cleavage by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[23]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled, opaque 96-well plates (for luminescence)
-
Luminometer plate reader
Method:
-
Assay Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[22][23]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 100 µL per well. Treat with the compound as previously described. Include appropriate vehicle and positive controls.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[23]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours. The luminescent signal is stable for several hours.[23]
-
Luminescence Measurement: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: After subtracting the background luminescence (from cell-free wells), calculate the fold-change in caspase activity in treated samples relative to the vehicle control.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Kumari, P., et al. (2024). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Yadav, D. K., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols. [Link]
-
Yar, M., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Yar, M., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]
-
University of Virginia. The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]
-
BioVision. BrdU Cell Proliferation Assay Kit. BioVision. [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
Kumari, P., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
-
protocols.io. Caspase 3/7 Activity. protocols.io. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Bhavya, K., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences. [Link]
-
Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]
-
Bhavya, K., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. [Link]
-
Mazumder, S. (n.d.). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Shodhganga. [Link]
-
Ghorbani-Vaghei, R., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Al-Ostath, A. H., et al. (2024). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
-
Perin, N., et al. (2017). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. [Link]
-
Li, J., et al. (2021). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Ramírez-Prada, J., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Rao, S. V., et al. (2012). Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
Sources
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. chemmethod.com [chemmethod.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. broadpharm.com [broadpharm.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. tandfonline.com [tandfonline.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. bosterbio.com [bosterbio.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. promega.com [promega.com]
- 24. researchhub.com [researchhub.com]
- 25. atcc.org [atcc.org]
- 26. resources.novusbio.com [resources.novusbio.com]
- 27. media.cellsignal.com [media.cellsignal.com]
Application Notes & Protocols: Characterizing the STAT3 Signaling Pathway with 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Abstract
The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has been implicated in a multitude of cellular processes, including proliferation, survival, and differentiation.[1][2][3] Its constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a high-priority target for therapeutic intervention.[4][5][6] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[7] This document provides a comprehensive guide for researchers on the use of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine , a novel small molecule inhibitor designed to probe and modulate the STAT3 signaling pathway. We present its physicochemical properties, a detailed overview of its proposed mechanism of action, and a suite of robust, validated protocols for its application in cell-based and biochemical assays. The methodologies herein are designed to enable researchers to confirm its direct interaction with STAT3, quantify its inhibitory effect on STAT3 phosphorylation and transcriptional activity, and assess its downstream functional consequences on cell viability.
Compound Profile: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
This small molecule, hereafter referred to as IMP-F8 , is a potent and selective agent for investigating the STAT3 pathway. Its design is based on the versatile imidazo[1,2-a]pyridine core, known for its favorable pharmacological properties.[7]
-
Chemical Structure:
-
IUPAC Name: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
-
CAS Number: 380873-23-4[8]
-
Molecular Formula: C₁₄H₁₁FN₂
-
Molecular Weight: 226.25 g/mol
-
Table 1: Physicochemical Properties of IMP-F8
| Property | Value | Notes |
| Physical Form | White to off-white crystalline solid. | |
| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in Ethanol. | For cell culture, prepare a concentrated stock (e.g., 10-20 mM) in DMSO. |
| Storage | Store at -20°C for long-term stability. Protect from light and moisture. | DMSO stock solutions are stable for several months when stored at -20°C. |
| Purity | ≥98% (as determined by HPLC). |
Handling and Safety
IMP-F8 is intended for research use only. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. While specific toxicity data for IMP-F8 is not available, related pyridine compounds can be irritants and harmful if ingested or inhaled.[9] Handle with care in a well-ventilated area.
The STAT3 Signaling Pathway: A Prime Therapeutic Target
The STAT3 signaling cascade is a central communication highway, translating extracellular signals from cytokines and growth factors into changes in gene expression.[2][3] Its dysregulation is a key driver in malignancy.[6]
Canonical Activation Pathway:
-
Ligand Binding: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their cognate receptors on the cell surface.[3]
-
Kinase Activation: This binding event activates receptor-associated Janus kinases (JAKs) or intrinsic receptor tyrosine kinases.[1]
-
STAT3 Recruitment & Phosphorylation: Latent, monomeric STAT3 in the cytoplasm is recruited to the activated receptor complex via its Src Homology 2 (SH2) domain. The activated kinases then phosphorylate a critical tyrosine residue, Tyr705, on STAT3.[3][10]
-
Dimerization: Phosphorylation at Tyr705 (p-STAT3) induces a conformational change, causing STAT3 to form stable homo- or heterodimers through reciprocal p-Tyr705-SH2 domain interactions.[11]
-
Nuclear Translocation & Gene Transcription: The p-STAT3 dimer translocates to the nucleus, binds to specific DNA sequences in the promoter regions of target genes, and initiates their transcription.[4] These target genes are critically involved in promoting cell proliferation (e.g., c-Myc, Cyclin D1), survival/anti-apoptosis (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).
Mechanism of Inhibition: Small molecule inhibitors can disrupt this pathway at various points.[12] IMP-F8 is hypothesized to act as a direct STAT3 inhibitor by binding to the SH2 domain, thereby preventing the dimerization of p-STAT3, a critical step for its activation and nuclear function.[13]
Figure 2: Recommended experimental workflow for the validation of IMP-F8 as a STAT3 inhibitor.
Protocol 3.1: Western Blot Analysis of STAT3 Phosphorylation
Principle of the Assay: This is the cornerstone experiment to demonstrate target engagement in a cellular context. It measures the ability of IMP-F8 to inhibit the phosphorylation of STAT3 at Tyr705 in response to a cytokine stimulus (e.g., IL-6), without altering the total amount of STAT3 protein. [10][14][15] Materials:
-
Cancer cell line with an active IL-6/JAK/STAT3 axis (e.g., MDA-MB-231, HeLa, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Recombinant Human IL-6.
-
IMP-F8 (10 mM stock in DMSO).
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitor cocktails).
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking Buffer (5% non-fat dry milk or BSA in TBS-T).
-
Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705) [10][15][16]and Mouse anti-total STAT3. [15][16]* Loading Control Antibody: Anti-GAPDH or anti-β-Actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of IMP-F8 (e.g., 0.1, 0.5, 1, 5, 10 µM) or a DMSO vehicle control for 1-2 hours.
-
Cytokine Stimulation: Add IL-6 (final concentration 20 ng/mL) to the appropriate wells. Do not add IL-6 to the unstimulated control wells. Incubate for 15-30 minutes. [14]5. Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 (Tyr705) antibody (e.g., 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C with gentle agitation. [10]12. Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBS-T. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in Blocking Buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes with TBS-T. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading and specific inhibition, the membrane should be stripped and reprobed for total STAT3 and then for a loading control like GAPDH. [16] Expert Insights:
-
Self-Validation: The inclusion of unstimulated/uninhibited, stimulated/uninhibited, and stimulated/inhibited conditions is critical. A successful experiment will show a strong p-STAT3 band only in the stimulated/uninhibited lane, which is dose-dependently reduced by IMP-F8. Total STAT3 and GAPDH levels should remain constant across all lanes.
-
Causality: The use of potent phosphatase inhibitors in the lysis buffer is non-negotiable. Without them, you cannot trust that the observed p-STAT3 levels reflect the cellular state at the time of lysis.
Protocol 3.2: STAT3-Dependent Luciferase Reporter Assay
Principle of the Assay: This cell-based assay quantifies the transcriptional activity of STAT3. Cells are co-transfected with a plasmid containing a firefly luciferase gene under the control of a STAT3-specific promoter and a control plasmid expressing Renilla luciferase. A reduction in the firefly luciferase signal upon treatment with IMP-F8 indicates inhibition of STAT3's ability to activate gene expression. [17][18][19] Materials:
-
HEK293T or a relevant cancer cell line.
-
STAT3-responsive firefly luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro]).
-
Control plasmid with a constitutive promoter (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
96-well white, clear-bottom cell culture plates.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Step-by-Step Methodology:
-
Transfection: In a 6-well plate, co-transfect cells with the STAT3 reporter plasmid and the Renilla control plasmid using your optimized transfection protocol.
-
Seeding: After 24 hours, trypsinize the transfected cells and seed them into a 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to attach overnight.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of IMP-F8 or DMSO vehicle for 1-2 hours.
-
Stimulation: Add IL-6 (20 ng/mL) to stimulate the STAT3 pathway and incubate for an additional 6-8 hours.
-
Lysis and Measurement:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided in the kit.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the concentration of IMP-F8 and fit the data to a dose-response curve to determine the IC₅₀ value.
Expert Insights:
-
Trustworthiness: Normalizing to the Renilla luciferase signal is essential to control for variations in cell number and transfection efficiency between wells.
Protocol 3.3: Cell Proliferation / Viability Assay
Principle of the Assay: This assay determines the functional consequence of STAT3 inhibition on cell survival and growth, particularly in cancer cell lines known to be dependent on STAT3 signaling for their proliferation. [18] Step-by-Step Methodology:
-
Seeding: Seed a STAT3-dependent cancer cell line (e.g., MDA-MB-231) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of IMP-F8 concentrations.
-
Incubation: Incubate the plate for 72 hours to allow for multiple cell divisions.
-
Measurement: Quantify cell viability using a standard method like MTT, or a more sensitive luminescence-based assay like CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percent viability against inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Expected Results & Data Interpretation
Table 2: Summary of Expected Quantitative Data for IMP-F8
| Assay | Key Parameter | Expected Outcome for an Effective STAT3 Inhibitor |
| Western Blot | Densitometry | Dose-dependent decrease in the p-STAT3 / total STAT3 ratio. |
| Luciferase Reporter Assay | IC₅₀ | Potent inhibition of IL-6 induced luciferase activity (e.g., IC₅₀ < 1 µM). |
| Cell Proliferation Assay | GI₅₀ | Significant growth inhibition in STAT3-addicted cell lines (e.g., GI₅₀ < 5 µM). |
Troubleshooting:
-
No inhibition of p-STAT3: Verify the activity of your IL-6 stock. Ensure the inhibitor is fully dissolved and used at appropriate concentrations. Check cell line responsiveness.
-
High background in luciferase assay: Optimize the amount of plasmid DNA used for transfection. Ensure cells are not overgrown.
-
Discrepancy between p-STAT3 inhibition and cell viability: The cell line may not be solely dependent on STAT3 for survival, or the compound may have off-target effects. Compare results in STAT3-dependent vs. non-dependent cell lines to confirm on-target activity. [19]
References
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH. (2016). Available at: [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. (n.d.). Available at: [Link]
-
Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC - NIH. (n.d.). Available at: [Link]
-
Cellular system for screening of compounds inhibiting STAT3... - ResearchGate. (n.d.). Available at: [Link]
-
Overview of the STAT‑3 signaling pathway in cancer and the development of specific inhibitors (Review) - ResearchGate. (n.d.). Available at: [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). STAR Protocols. Available at: [Link]
-
Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PubMed Central. (n.d.). Available at: [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed. (2023). Available at: [Link]
-
STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC - PubMed Central - NIH. (n.d.). Available at: [Link]
-
Small Molecule Compounds and the STAT3 Signaling Pathway | by Del Pippo - Medium. (2022). Available at: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (n.d.). Available at: [Link]
-
STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. (n.d.). Available at: [Link]
-
pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PubMed Central. (2013). Available at: [Link]
-
Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - Frontiers. (2023). Available at: [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment | ACS Central Science. (n.d.). Available at: [Link]
-
Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics - AACR Journals. (n.d.). Available at: [Link]
-
In vitro activation of Stat3 by epidermal growth factor receptor kinase - PMC - NIH. (n.d.). Available at: [Link]
-
In vitro activation of Stat3 by epidermal growth factor receptor kinase - PubMed. (1996). Available at: [Link]
-
Small molecule inhibitors of Stat3 signaling pathway - PubMed. (n.d.). Available at: [Link]
-
Strategies and Approaches of Targeting STAT3 for Cancer Treatment - ACS Publications. (n.d.). Available at: [Link]
-
Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... - ResearchGate. (n.d.). Available at: [Link]
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors | Oncotarget. (2016). Available at: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed. (2024). Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.). Available at: [Link]
-
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine - PubChem - NIH. (n.d.). Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2025). Available at: [Link]
-
Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents - PubMed. (2006). Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (n.d.). Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020). Available at: [Link]
-
The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - NIH. (n.d.). Available at: [Link]
-
Pyridine: incident management - GOV.UK. (n.d.). Available at: [Link]
-
The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PubMed. (2022). Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Organic CHEMISTRY - TSI Journals. (2011). Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (n.d.). Available at: [Link]
-
Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed. (2017). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 380873-23-4|2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: High-Throughput Screening with an Imidazo[1,2-a]pyridine Library for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several marketed drugs.[1][2][] Its synthetic tractability and diverse pharmacological profile make it an ideal framework for the construction of compound libraries aimed at discovering novel therapeutic agents.[4][5] This guide provides a comprehensive overview and detailed protocols for employing a high-throughput screening (HTS) campaign with an imidazo[1,2-a]pyridine library to identify and validate novel kinase inhibitors. We will delve into the rationale behind experimental design, provide step-by-step protocols for a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and outline a rigorous hit validation cascade.
Introduction: The Power of the Imidazo[1,2-a]pyridine Scaffold in Kinase Drug Discovery
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] This has made them one of the most important classes of drug targets.[2] The imidazo[1,2-a]pyridine core has proven to be a versatile template for the design of potent and selective kinase inhibitors.[6][7][8][9] Its rigid, bicyclic structure allows for the precise spatial orientation of substituents to interact with key residues within the ATP-binding pocket of kinases, leading to potent inhibition.[2][6]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[10] This document will guide you through the process of designing and executing an HTS campaign to screen an imidazo[1,2-a]pyridine library against a kinase of interest, using a TR-FRET-based assay as a practical example.
The High-Throughput Screening Workflow: A Conceptual Overview
A successful HTS campaign is a multi-step process that requires careful planning and execution. The following diagram illustrates the major stages of a typical HTS workflow for identifying kinase inhibitors.
Caption: A generalized workflow for an HTS campaign.
Pre-Screening Essentials: Library Preparation and Quality Control
The quality of your compound library is paramount to the success of your screening campaign. An imidazo[1,2-a]pyridine library can be synthesized through various established methods, often involving the condensation of 2-aminopyridines with α-haloketones.[4][6][7]
Key Considerations for Library Preparation:
-
Purity: Each compound in the library should be of high purity (ideally >95%) to avoid false positives arising from contaminants.
-
Identity Confirmation: The chemical structure of each compound should be confirmed by analytical methods such as LC-MS and NMR.
-
Solubility: Compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration that will be compatible with the assay conditions.
-
Plate Mapping: Meticulous tracking of each compound's location in the multi-well plates is crucial for accurate data analysis.
Detailed Protocol: A TR-FRET Assay for Kinase Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay format well-suited for HTS.[11][12][13][14] It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium) to an acceptor fluorophore when they are in close proximity. In a kinase assay, this can be configured to measure the phosphorylation of a substrate.
This protocol is a generalized example for a 384-well plate format and should be optimized for your specific kinase and substrate.
Reagents and Materials
| Reagent | Supplier | Purpose |
| Kinase of Interest (e.g., DYRK1A-GST) | Thermo Fisher | The enzyme target. |
| Biotinylated Substrate Peptide | Custom Synthesis | The substrate to be phosphorylated by the kinase. |
| ATP | Sigma-Aldrich | The phosphate donor for the kinase reaction. |
| Europium-labeled Anti-GST Antibody | Thermo Fisher | Donor fluorophore, binds to the GST-tagged kinase. |
| Streptavidin-conjugated Acceptor | Thermo Fisher | Acceptor fluorophore, binds to the biotinylated substrate. |
| TR-FRET Dilution Buffer | Boston BioProducts | Buffer for diluting assay reagents. |
| Kinase Reaction Buffer | Boston BioProducts | Buffer optimized for kinase activity. |
| Staurosporine | Sigma-Aldrich | A non-selective kinase inhibitor for use as a positive control. |
| Imidazo[1,2-a]pyridine Library | In-house/Commercial | The compounds to be screened. |
| 384-well Low-Volume Black Plates | Corning | Assay plates with low background fluorescence. |
| Multimode Plate Reader with TR-FRET capability | BMG LABTECH, PerkinElmer | Instrument for detecting the assay signal. |
Assay Principle
Caption: Principle of the TR-FRET kinase assay.
Step-by-Step Protocol
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The optimal ATP concentration should be at or near the Km for your kinase.
-
Prepare a 2X detection mix containing the Europium-labeled antibody and the Streptavidin-conjugated acceptor in TR-FRET dilution buffer with EDTA to stop the kinase reaction.
-
Prepare serial dilutions of the positive control (Staurosporine) and plate into the control wells.
-
Dispense the imidazo[1,2-a]pyridine library compounds into the appropriate wells of the 384-well plate using an automated liquid handler. Typically, a small volume (e.g., 100 nL) of a 10 mM stock solution is added to give a final assay concentration of 10 µM.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to each well of the 384-well plate.
-
Add 5 µL of the 2X substrate/ATP solution to each well to initiate the reaction. The final volume is now 10 µL.
-
Incubate the plate at room temperature for 60 minutes. This incubation time may need to be optimized.
-
-
Detection:
-
Add 10 µL of the 2X detection mix to each well to stop the reaction and initiate the detection process. The final volume is now 20 µL.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader. Measure the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).
-
Data Analysis and Quality Control: Ensuring Robustness
Data Calculation
The primary output from the plate reader will be the fluorescence intensity at two wavelengths. The TR-FRET ratio is calculated as follows:
TR-FRET Ratio = (Acceptor Emission at 665 nm / Donor Emission at 615 nm) * 10,000
The percent inhibition for each compound is then calculated relative to the high (no inhibition) and low (maximum inhibition) controls:
% Inhibition = 100 * (1 - (Sample Ratio - Low Control Mean) / (High Control Mean - Low Control Mean))
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that is essential for validating the quality of an HTS assay.[1][15][16][17] It takes into account both the dynamic range of the assay and the variability of the data.
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
Where:
-
Mean_high and SD_high are the mean and standard deviation of the high control (e.g., DMSO).
-
Mean_low and SD_low are the mean and standard deviation of the low control (e.g., Staurosporine).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the high and low controls with low data variability. Ideal for HTS.[15][16] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but efforts should be made to improve it.[16] |
| < 0 | Unacceptable | The signals from the high and low controls overlap, making the assay unsuitable for screening.[16] |
A pilot screen with a small subset of the library is often performed to ensure the assay performs well in an automated fashion and to get an early indication of the hit rate.
Post-Screening: The Hit Validation Cascade
A "hit" from the primary screen is not a confirmed inhibitor. A rigorous validation process is necessary to eliminate false positives and to characterize the activity of the true hits.[18]
Hit Confirmation
-
Re-testing: "Hits" identified in the primary screen should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested at multiple concentrations to generate a dose-response curve and determine their potency (IC50 value).
Counterscreens and Orthogonal Assays
-
Promiscuity Counterscreens: It is important to identify and discard compounds that show activity in many different assays (Promiscuous Aggregating Compounds or PAINS). This can be done by screening hits against a panel of unrelated targets.
-
Assay Interference Counterscreens: Some compounds can interfere with the assay technology itself (e.g., by quenching fluorescence). A counterscreen without the kinase can help identify these compounds.
-
Orthogonal Assays: Validated hits should be tested in a different assay format that relies on a different detection principle (e.g., a luminescence-based assay like KinaseGlo®) to ensure the observed activity is not an artifact of the primary assay technology.
Initial Structure-Activity Relationship (SAR)
Once a set of validated hits has been identified, medicinal chemists can begin to explore the structure-activity relationship. This involves synthesizing or acquiring analogs of the hit compounds to understand which parts of the molecule are essential for activity and to guide the optimization of potency and selectivity.[6]
Application Example: Targeting the MAPK Signaling Pathway
Many imidazo[1,2-a]pyridine-based kinase inhibitors target kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer.[][19][20][21][22] For example, inhibitors of kinases like DYRK1A can modulate this pathway.[6][7] The following diagram illustrates a simplified MAPK/ERK pathway and a potential point of intervention for an imidazo[1,2-a]pyridine inhibitor.
Caption: A simplified MAPK/ERK signaling pathway.
Conclusion
High-throughput screening of an imidazo[1,2-a]pyridine library is a powerful strategy for the discovery of novel kinase inhibitors. By combining a high-quality compound library with a robust and validated assay, such as the TR-FRET protocol detailed here, researchers can efficiently identify promising starting points for drug discovery programs. A rigorous hit validation cascade is essential to ensure that the identified hits are genuine and worthy of further optimization. The insights gained from such a campaign can pave the way for the development of the next generation of targeted therapies.
References
-
Lawson, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 123, 105-114. Available at: [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
-
Hayakawa, M., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry – An Asian Journal, 14(8), 1249-1261. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved January 18, 2026, from [Link]
-
Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 105-114. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved January 18, 2026, from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 18, 2026, from [Link]
-
Saito, K., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698. Available at: [Link]
-
North Carolina State University. (n.d.). Z-factors. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved January 18, 2026, from [Link]
-
Tim-Oliver, B., et al. (2018). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX, 5, 1268-1273. Available at: [Link]
-
Torihata, A., et al. (2019). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 82-86. Available at: [Link]
-
Khan, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359–22374. Available at: [Link]
-
ResearchGate. (n.d.). MAPK signaling model structure and development workflow. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved January 18, 2026, from [Link]
-
PubMed. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Retrieved January 18, 2026, from [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved January 18, 2026, from [Link]
-
PubMed. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Retrieved January 18, 2026, from [Link]
-
PubMed. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a]pyridine hit series for visceral leishmaniasis. Retrieved January 18, 2026, from [Link]
-
PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved January 18, 2026, from [Link]
Sources
- 1. Z-factor - Wikipedia [en.wikipedia.org]
- 2. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oceanomics.eu [oceanomics.eu]
- 8. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2][3] Derivatives of this core structure have been developed as inhibitors of critical cellular signaling pathways implicated in tumorigenesis and cancer progression.[1][4] This document provides detailed application notes and protocols for the preclinical evaluation of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine , a specific derivative of this class, in in vivo xenograft models.
While direct in vivo xenograft data for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is not extensively published, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant efficacy in preclinical cancer models, often through the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[7][8][9] Therefore, the protocols and guidance provided herein are based on the established methodologies for evaluating PI3K/Akt/mTOR pathway inhibitors in xenograft studies, offering a robust starting point for the investigation of this compound.
Scientific Background: The PI3K/Akt/mTOR Pathway as a Therapeutic Target
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that transmits signals from growth factors and other extracellular stimuli to regulate essential cellular functions.[9][10] In many cancers, mutations in components of this pathway, such as activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, lead to its constitutive activation, driving uncontrolled cell growth and survival.[7][8]
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway.[6] For instance, some analogs have shown pan-PI3K inhibitory activity and have demonstrated efficacy in mouse xenograft models of human cancers.[5] The proposed mechanism of action for many of these compounds involves competitive binding to the ATP-binding pocket of PI3K isoforms, thereby blocking the downstream signaling cascade. The inhibition of this pathway is expected to lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling for their growth and survival.[6]
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and the proposed point of intervention for imidazo[1,2-a]pyridine-based inhibitors.
Caption: Step-by-step experimental workflow for the in vivo xenograft study.
Detailed Protocol
1. Animal Models:
-
Use female athymic nude mice (e.g., NU/NU) or NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells in the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel may improve tumor take rate and growth.
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
4. Treatment Administration:
-
Vehicle Control Group: Administer the formulation vehicle orally according to the same schedule as the treatment group.
-
Treatment Group(s): Administer 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine at the selected dose(s) orally via gavage, typically once daily.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per IACUC protocol.
5. In-life Monitoring and Endpoint Criteria:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming, or signs of dehydration).
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary endpoints can include body weight changes (as a measure of toxicity) and survival.
6. Endpoint Data Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the TGI using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
For pharmacodynamic (PD) analysis, collect tumor and plasma samples at specified time points after the last dose to assess target engagement (e.g., by measuring the phosphorylation levels of Akt and S6K via Western blot or immunohistochemistry).
Data Interpretation and Troubleshooting
| Observation | Possible Cause(s) | Suggested Action(s) |
| No significant TGI | - Insufficient drug exposure (poor bioavailability) - Inappropriate dose - Cell line is not dependent on the PI3K pathway - Compound is not a potent inhibitor of the target | - Perform a pharmacokinetic (PK) study to assess drug exposure. - Conduct a dose-response study. - Confirm pathway activation in the chosen cell line. - Verify the in vitro potency of the compound. |
| Significant body weight loss (>15-20%) | - On-target toxicity - Off-target toxicity - Formulation-related issues | - Reduce the dose or dosing frequency. - Evaluate for signs of specific organ toxicity. - Assess the tolerability of the vehicle alone. |
| High variability in tumor growth | - Inconsistent cell implantation technique - Health status of the animals | - Ensure consistent cell number and injection volume. - Use a larger group size to increase statistical power. |
Conclusion
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine represents a promising candidate for anticancer drug development, likely acting through the inhibition of the PI3K/Akt/mTOR signaling pathway. The protocols and guidelines presented in this document provide a solid framework for the preclinical evaluation of this compound in in vivo xenograft models. Careful experimental design, including appropriate cell line selection, robust compound formulation, and comprehensive endpoint analysis, will be crucial for accurately determining its therapeutic potential.
References
- El-Gamal, M. I., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(5), 5849-5857.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 934-938.
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Model Studies.
- Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
- Workman, P., et al. (2010). Drugging the cancer kinome: progress and challenges in developing personalized medicines. Cell, 142(5), 675-679.
- LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803-3815.
- Thorpe, L. M., et al. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
- Various Authors. (2016-2024). Multiple publications on imidazo[1,2-a]pyridine derivatives as PI3K/mTOR inhibitors. Various Peer-Reviewed Journals.
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Targeting of mTOR and AKT is an Effective Strategy for Basal-like Breast Cancer in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
Troubleshooting & Optimization
Troubleshooting "2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine" synthesis side reactions
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine?
The most prevalent and dependable method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines, including the target molecule, is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[1][2][3] Specifically, for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, this involves the reaction of 3-methyl-2-aminopyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one.
This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[4] Various catalysts and reaction conditions have been reported to improve yields and reduce reaction times, including the use of bases like sodium bicarbonate or DBU, and solvents ranging from ethanol to DMF.[5]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q2: I am getting a very low yield of my target compound, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Several factors can contribute to low or no product formation. Let's break down the potential causes and their solutions.
Root Cause Analysis and Solutions:
-
Poor Quality of Starting Materials:
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one: This reagent is a lachrymator and can decompose upon storage, especially if exposed to moisture. Ensure you are using a freshly opened bottle or have verified its purity by ¹H NMR.
-
3-Methyl-2-aminopyridine: The purity of this starting material is also crucial. Impurities can interfere with the initial N-alkylation step. Recrystallization or column chromatography of the aminopyridine may be necessary.
-
-
Inadequate Reaction Conditions:
-
Temperature: While some protocols suggest room temperature, heating is often required to drive the cyclization and dehydration steps. A temperature range of 80-120 °C is typically effective.
-
Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or acetonitrile are generally good choices. For a greener approach, aqueous ethanol has also been shown to be effective.[5]
-
Base: The presence of a mild base, such as NaHCO₃ or K₂CO₃, is often beneficial to neutralize the HBr formed during the reaction. Stronger, non-nucleophilic bases like DBU can also be employed to accelerate the reaction.[5]
-
-
Presence of Water: The final dehydration step is critical for aromatization. Ensure you are using anhydrous solvents and a dry reaction setup to favor the formation of the desired product.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Q3: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products in this synthesis?
The formation of side products is a common issue. Understanding their origin is key to mitigating their formation.
Common Side Products and Their Formation Mechanisms:
-
N-(1-(4-Fluorophenyl)-2-oxoethyl)-3-methylpyridin-2-amine (Acyclic Intermediate): This is the product of the initial N-alkylation that has failed to cyclize.
-
Reason: Insufficient heat or reaction time, or the presence of excess water which can hinder the dehydration step.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Ensure anhydrous conditions.
-
-
Dimerization of 2-bromo-1-(4-fluorophenyl)ethan-1-one: Under basic conditions, the α-haloketone can undergo self-condensation.
-
Reason: Use of a strong base or high concentrations of the α-haloketone.
-
Solution: Use a mild base like NaHCO₃. Add the α-haloketone slowly to the reaction mixture containing the aminopyridine.
-
-
Formation of 2,5-bis(4-fluorophenyl)pyrazine: This is another potential side product from the self-condensation of the α-haloketone.
-
Reason: Similar to the dimerization, this is favored by strongly basic conditions.
-
Solution: Maintain mildly basic or neutral conditions.
-
Proposed Side Reaction Pathways:
Caption: Desired vs. side reaction pathways.
Issue 3: Difficulty in Product Purification
Q4: I am struggling to purify my product. It seems to co-elute with an impurity during column chromatography.
Purification can be challenging, especially if the polarity of the side products is similar to that of your desired compound.
Purification Strategies:
-
Column Chromatography:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Silica Gel: Ensure you are using an appropriate grade of silica gel (e.g., 230-400 mesh) for optimal separation.
-
-
Recrystallization: If the crude product is obtained as a solid, recrystallization can be a highly effective purification method.[1][6]
-
Solvent Selection: Test a range of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for this class of compounds include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
-
Acid-Base Extraction: The imidazo[1,2-a]pyridine core is basic and can be protonated. An acid-base workup can be used to separate it from non-basic impurities.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The desired product will move to the aqueous layer.
-
Wash the organic layer with water.
-
Combine the aqueous layers and basify with a base (e.g., 1M NaOH) until the product precipitates or can be extracted back into an organic solvent.
-
Data Summary for Purification:
| Method | Advantages | Disadvantages | Recommended For |
| Column Chromatography | High resolution, applicable to oils and solids. | Can be time-consuming and require large solvent volumes. | Complex mixtures with closely related impurities. |
| Recrystallization | Can provide very pure material, scalable. | Requires the product to be a solid, potential for product loss in the mother liquor. | Crude product with high initial purity. |
| Acid-Base Extraction | Good for removing non-basic impurities. | May not be effective for basic impurities. | Removing neutral or acidic side products. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
-
To a solution of 3-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol) is added sodium bicarbonate (2.0 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq) is added portion-wise over 5 minutes.
-
The reaction mixture is heated to reflux (approx. 78 °C) and monitored by TLC.
-
Upon completion (typically 4-6 hours), the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethanol.
Protocol 2: In-situ Generation of α-Bromoacetophenone
To avoid handling the lachrymatory 2-bromo-1-(4-fluorophenyl)ethan-1-one, it can be generated in situ.[4]
-
To a solution of 1-(4-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., PEG-400/water), add N-bromosuccinimide (NBS) (1.1 eq).[4]
-
Stir the mixture at room temperature until the bromination is complete (monitor by TLC).
-
Add 3-methyl-2-aminopyridine (1.0 eq) and a base (e.g., NaHCO₃) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor for product formation.
-
Follow the workup and purification steps outlined in Protocol 1.
References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. [Link]
-
Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. PubMed. [Link]
-
Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). ResearchGate. [Link]
- Bakherad, M., Keivanloo, A., & Hashemi, M. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water.
-
Synthesis of 2‐(4‐fluorophenyl)‐6‐methylimidazo[1,2‐a]pyridine derivatives 4a–h. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]
-
Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
-
Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Indian Academy of Sciences. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
Technical Support Center: Synthesis of 2-Aryl-8-Methylimidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of 2-aryl-8-methylimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, found in numerous marketed drugs for their diverse biological activities.[1][2][3] Achieving high yields and purity is paramount. This document provides in-depth, field-proven insights to help you optimize your synthetic outcomes, troubleshoot common issues, and understand the causal factors behind each experimental step.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A low yield is the most common issue, and it can stem from several sources. A systematic approach is the key to diagnosis.
-
Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the 2-amino-3-methylpyridine and the α-bromoacetophenone derivative, is critical. Impurities can introduce competing side reactions.[4] Always use freshly purified reagents if possible. Ensure a precise 1:1 stoichiometric ratio. An excess of one reagent can lead to side-product formation.
-
Reaction Conditions - Temperature and Time: The classic condensation of 2-aminopyridines with α-haloketones is temperature-dependent.[5]
-
Causality: The initial N-alkylation of the pyridine nitrogen and the subsequent intramolecular cyclization both have activation energy barriers that must be overcome. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to thermal degradation of reagents or products, especially with sensitive functional groups.
-
Solution: Start with a moderate temperature (e.g., 80 °C in a solvent like DMF) and monitor the reaction progress by TLC.[6] If the reaction is sluggish, incrementally increase the temperature. For less reactive substrates, reflux conditions may be necessary.[4] Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[7][8]
-
-
Atmosphere: Some variations of this synthesis can be sensitive to atmospheric oxygen or moisture.[4]
-
Causality: Oxidative side reactions can occur, and moisture can hydrolyze certain reagents or intermediates. Copper-catalyzed reactions, for instance, often benefit from an inert atmosphere to prevent oxidation of the Cu(I) species.
-
Solution: For sensitive substrates or catalyst systems, conduct the reaction under an inert atmosphere of nitrogen or argon. This simple precaution can prevent the formation of undesired byproducts and improve yield.[4]
-
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?
Side products typically arise from the reactivity of the starting materials under the reaction conditions.
-
Common Side Products:
-
Self-condensation of the α-haloketone: This can occur under basic conditions, leading to furan or other complex derivatives.
-
Formation of bis-imidazopyridine species: If the stoichiometry is not carefully controlled.
-
Unreacted Starting Materials: Indicating an incomplete reaction.
-
-
Minimization Strategies:
-
Control Reagent Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the α-bromoacetophenone solution to the heated solution of 2-amino-3-methylpyridine. This maintains a low instantaneous concentration of the ketone, minimizing its self-condensation.
-
Solvent Choice: The solvent plays a crucial role. Highly polar aprotic solvents like DMF or acetonitrile generally promote the desired reaction pathway.[4][6] However, in some cases, less polar solvents like toluene can be effective, though they may require higher temperatures and longer reaction times.[4] Using water as a green solvent has also been reported to be effective and can simplify workup.[2]
-
Catalyst Optimization: If using a catalyst, its loading is critical. For example, in iodine-catalyzed reactions, a catalyst loading of around 30 mol% has been found to be optimal for mechanochemical synthesis, while lower amounts resulted in incomplete reactions.[9]
-
Q3: My product is difficult to purify. What are the best practices for isolation?
Purification challenges often arise from the physical properties of the product or the presence of closely related impurities.
-
Recrystallization: This is the most effective method for obtaining highly crystalline, pure product, provided a suitable solvent system can be found.[10]
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Silica Gel Column Chromatography: This is the go-to method if recrystallization fails or if impurities have very similar polarity to the product.[10]
-
Solvent System (Eluent): Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical starting point for imidazo[1,2-a]pyridines is a 9:1 to 4:1 mixture of hexanes:ethyl acetate. Monitor the separation by TLC to find the optimal eluent composition.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about the synthesis.
Q1: What is the underlying mechanism for the synthesis of 2-aryl-8-methylimidazo[1,2-a]pyridine?
The most common route is a variation of the Chichibabin reaction, which proceeds via a condensation-cyclization sequence. The generally accepted mechanism involves two key steps:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-amino-3-methylpyridine on the electrophilic carbon of the α-bromoacetophenone. This forms a pyridinium salt intermediate.[5][11]
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the aromatic imidazo[1,2-a]pyridine ring system.
Below is a diagram illustrating this pathway.
Caption: Reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Q2: How do I select the most appropriate catalyst for my synthesis?
While some syntheses can proceed without a catalyst, particularly at high temperatures or under solvent-free conditions, a catalyst often improves yield, reduces reaction time, and allows for milder conditions.[12] The choice depends on your specific substrates and desired reaction conditions (e.g., green chemistry principles).
| Catalyst System | Typical Conditions | Advantages | Disadvantages | References |
| None (Thermal) | High Temp (≥100 °C), Neat or High-Boiling Solvent | Simple, avoids catalyst cost/removal. | Harsh conditions, may not be suitable for sensitive substrates, lower yields. | [12] |
| Iodine (I₂) ** | Room Temp to 80 °C, various solvents or mechanochemical. | Metal-free, low cost, efficient, eco-friendly.[13][14] | Can be corrosive, may require optimization of catalyst loading. | [9][15] |
| Copper (CuI, CuBr) | 80-120 °C, DMF or other polar solvents, often with air as oxidant. | High yields, good functional group tolerance, uses inexpensive air as oxidant.[6] | Potential for metal contamination in the final product, may require inert atmosphere. | [6][16] |
| Gold (PicAuCl₂) ** | Room Temp to Reflux, DCM. | Very mild conditions, atom-economical, tolerates many functional groups.[17] | High cost of gold catalyst. | [17] |
Q3: Which solvent should I use?
The solvent choice is critical and influences reaction rate and yield by affecting reagent solubility and the stability of intermediates.
-
Polar Aprotic Solvents (DMF, Acetonitrile): These are the most commonly used and often give good results. DMF is particularly effective at solubilizing the pyridinium salt intermediate, facilitating the cyclization step.[6] Acetonitrile can sometimes lead to complex mixtures and may require careful optimization.[4]
-
Green Solvents (Water, PEG-400): There is a strong drive towards more environmentally benign syntheses. Water has been successfully used as a solvent, often leading to high yields and simplified workup, as the product may precipitate out.[2] Polyethylene glycol (PEG-400) has also been used, especially in combination with microwave irradiation.[11]
-
Less Polar Solvents (Toluene, Dioxane): These may be required for specific substrates but generally necessitate higher temperatures and longer reaction times to achieve good conversion.[4]
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-8-Methylimidazo[1,2-a]pyridine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
2-Amino-3-methylpyridine (1.0 mmol, 1.0 equiv)
-
Substituted α-bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Catalyst (e.g., CuBr, 10 mol%) (Optional, but recommended)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylpyridine (1.0 mmol) and the catalyst (if used).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (3 mL) via syringe to dissolve the starting material.
-
Reagent Addition: Dissolve the α-bromoacetophenone (1.0 mmol) in anhydrous DMF (2 mL) and add it dropwise to the stirring reaction mixture at room temperature over 5 minutes.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
Precipitation: A solid precipitate of the crude product should form. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Isolation: Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure 2-aryl-8-methylimidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][18]
References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Scheme 15 Synthesis of 2-arylimidazo[1,2-a]pyridines (X = CH) and... ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available at: [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Purification of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the purification of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] However, their synthesis can often lead to challenging purification scenarios. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of substituted imidazo[1,2-a]pyridines in a question-and-answer format.
Issue 1: My column chromatography is not working well. I have low recovery and/or poor separation.
Question: I ran a column to purify my substituted imidazo[1,2-a]pyridine, but I either got very little of my compound back, or it came out with impurities. What's going wrong?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Potential Cause 1: Compound Instability on Silica Gel
The imidazo[1,2-a]pyridine core is basic, and the surface of silica gel is acidic. This can lead to strong interactions, and in some cases, degradation of your compound on the column.
-
How to Diagnose: Before running a column, perform a 2D TLC. Spot your crude product on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If you see streaking or new spots that were not in the original mixture, your compound is likely degrading on the silica.[2]
-
Solution:
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.[3]
-
Switch to a Different Stationary Phase: Consider using a more inert stationary phase like neutral alumina or a polymer-based resin.[2][3]
-
Potential Cause 2: Inappropriate Solvent System
The choice of eluent is critical for good separation.
-
How to Diagnose:
-
Low Rf: If the Rf of your compound on TLC is very low (e.g., <0.1), your solvent system is not polar enough to move it up the column.
-
High Rf: If the Rf is very high (e.g., >0.6), your solvent system is too polar, and your compound will elute too quickly with the solvent front, leading to poor separation from less polar impurities.
-
-
Solution:
-
Optimize the Eluent: Aim for an Rf value of your target compound between 0.2 and 0.4 for optimal separation on a column.[2] A common starting point for imidazo[1,2-a]pyridines is a mixture of hexanes and ethyl acetate.[4][5] You can systematically increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of a more polar solvent like methanol.
-
Use a Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent during the chromatography) can be very effective.
-
Potential Cause 3: Poor Sample Loading Technique
How you apply your sample to the column can significantly impact the separation.
-
How to Diagnose: If you observe band broadening (wide peaks) or tailing, your sample loading may be the issue.
-
Solution:
-
Dry Loading: If your compound is not very soluble in the initial eluent, dissolve it in a minimal amount of a stronger solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent to dryness. This dry powder can then be loaded onto the top of your column. This technique prevents the compound from crashing out at the top of the column and leads to sharper bands.[2]
-
Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
Question: I'm trying to recrystallize my imidazo[1,2-a]pyridine, but it's separating as an oil. What should I do?
Answer: "Oiling out" is a common problem in recrystallization. It happens when the solute comes out of the supersaturated solution at a temperature above its melting point.[6][7]
Potential Cause 1: High Impurity Level
Significant amounts of impurities can depress the melting point of your compound, making it more likely to oil out.[8]
-
Solution:
-
Pre-purification: If your crude product is very impure, consider a preliminary purification step, like a quick filtration through a plug of silica, before attempting recrystallization.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[7]
-
Potential Cause 2: Inappropriate Solvent Choice or Cooling Rate
The choice of solvent and the rate of cooling are crucial.
-
Solution:
-
Add More Solvent: The solution might be too concentrated. Try re-heating the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool it again.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling process further.[6]
-
Change the Solvent System: If the problem persists, you may need to choose a different solvent or a solvent pair. A good solvent for recrystallization should dissolve the compound when hot but not when cold.[9] For imidazo[1,2-a]pyridines, common recrystallization solvents include ethanol, methanol, and mixtures like toluene/hexane or alcohol/water.[10][11]
-
Induce Crystallization: If the solution becomes supersaturated without forming crystals, you can try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.[6]
-
Issue 3: I'm having trouble separating regioisomers.
Question: My reaction produced a mixture of regioisomers of a substituted imidazo[1,2-a]pyridine, and they are very difficult to separate by standard column chromatography.
Answer: Separating regioisomers is a known challenge due to their similar physicochemical properties.
Potential Solution 1: Optimize Chromatographic Conditions
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than standard flash chromatography and can be effective for separating closely related isomers. A C18 reverse-phase column is a good starting point.[12]
-
Stationary Phase Screening: If HPLC is not an option, try screening different stationary phases for your column chromatography. Sometimes switching from silica to alumina, or using a diol- or cyano-bonded phase can alter the selectivity and improve separation.
Potential Solution 2: Derivatization
-
Temporary Modification: If one isomer has a functional group that can be selectively reacted to form a derivative with significantly different polarity, you can separate the derivatives and then reverse the reaction to obtain the pure isomers. This is a more involved approach but can be very effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my imidazo[1,2-a]pyridine synthesis?
A1: The impurities will depend on your synthetic route.
-
Tschitschibabin-type reactions (2-aminopyridine + α-haloketone): The most common impurities are unreacted 2-aminopyridine and α-haloketone.[13] Side reactions can also lead to the formation of dimeric or polymeric byproducts.
-
Groebke-Blackburn-Bienaymé (GBB) reaction (2-aminopyridine + aldehyde + isocyanide): This is a multi-component reaction, and incomplete reaction or side reactions of the individual components can lead to a complex mixture.[14][15] Unreacted starting materials are common impurities.
-
Reactions involving N-oxides: If you are using a pyridine N-oxide as a starting material, you may have the corresponding deoxygenated pyridine as an impurity.[16]
Q2: How does the substitution pattern on the imidazo[1,2-a]pyridine ring affect its polarity?
A2: The polarity of your compound is a key factor in choosing a purification strategy.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) will generally increase the polarity of the molecule.[17][18]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂Et) will also increase the polarity, often to a greater extent than electron-donating groups.[11]
-
Halogens (e.g., -Cl, -Br) will slightly increase the polarity compared to an unsubstituted analog.
-
Large, non-polar groups (e.g., phenyl, tert-butyl) will decrease the overall polarity of the molecule.
This will directly impact the Rf value in chromatography. A more polar compound will have a lower Rf in a given solvent system.
Q3: My compound is a chiral, and I need to separate the enantiomers. How can I do this?
A3: Chiral separation of imidazo[1,2-a]pyridines can be achieved using chiral chromatography. Polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak and Chiralcel are often effective for this purpose.[12] You will likely need to use preparative High-Performance Liquid Chromatography (HPLC) for this separation.
Experimental Protocols and Data
Protocol 1: General Procedure for Flash Silica Gel Chromatography
-
Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the column.[2]
-
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Representative Solvent Systems for Column Chromatography
| Substituent Type on Imidazo[1,2-a]pyridine | Typical Eluent System (Hexane:Ethyl Acetate) | Expected Rf Range (Approximate) |
| Non-polar (e.g., alkyl, phenyl) | 9:1 to 7:3 | 0.4 - 0.6 |
| Moderately Polar (e.g., ester, halogen) | 7:3 to 1:1 | 0.2 - 0.4 |
| Highly Polar (e.g., -OH, -NH₂) | 1:1 to 100% Ethyl Acetate (+ 1-5% Methanol) | 0.1 - 0.3 |
Note: These are general guidelines. The optimal solvent system must be determined experimentally for each specific compound using TLC.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is soluble when hot but sparingly soluble when cold.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Workflow for Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
Logical Flow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- University of Rochester. (n.d.).
- University of York. (n.d.).
- MH Chem. (2022, July 8).
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
- Recrystalliz
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). NIH.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- a]pyridine and Imidazo[1,5- a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes. (2024, June 21).
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega.
- Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF. (n.d.).
- (PDF) The Groebke‐Blackburn‐Bienaymé Reaction. (n.d.).
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). PMC - NIH.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction†. (n.d.). Sciforum.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- How to avoid the formation of oil droplets during recrystallization?. (2014, June 30).
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. (n.d.). New Journal of Chemistry (RSC Publishing).
- 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. (n.d.). PubMed.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022, June 22). PMC - NIH.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Imidazo[1,2- a ]pyridine and Imidazo[1,5- a ]pyridine: Electron Donor Groups in the Design of D–π–A Dyes | Request PDF. (n.d.).
- Imidazo[1,2-a]pyridine based deep-blue emitter: effect of donor on the optoelectronic properties | Request PDF. (n.d.).
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). PMC - NIH.
- Chichibabin pyridine synthesis. (n.d.). Wikipedia.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7).
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing.
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU.
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018, May 7). Indian Academy of Sciences.
- ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. | Request PDF. (n.d.).
- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025, May 24). Chemical Methodologies.
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Resolving impurities in "2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine" NMR spectra
Welcome to the technical support guide for resolving NMR spectral impurities in the synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common issues encountered during the characterization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows sharp, unexpected singlets at δ 7.26, 2.50, 1.56, and a broad peak around δ 1.6. What are they?
A1: These are classic signs of residual solvents and water, which are very common even after drying under high vacuum. They are often the first thing to rule out before suspecting synthesis-related impurities.
-
δ 7.26 ppm: Residual proteo-solvent in Deuterated Chloroform (CDCl₃).
-
δ 2.50 ppm: Residual proteo-solvent in Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
δ 1.56 ppm: Residual water (H₂O). This peak's position can vary depending on the solvent, concentration, and temperature.
-
Other common solvents: Peaks from ethyl acetate, hexanes, or dichloromethane used during workup and chromatography can also persist.[1]
Pro-Tip: To confirm an exchangeable proton like water or an amine/hydroxyl group, perform a "D₂O shake." Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will diminish or disappear.[1]
Table 1: Common NMR Solvent and Impurity Chemical Shifts
| Impurity | ¹H Chemical Shift (δ ppm) in CDCl₃ | Multiplicity | Notes |
|---|---|---|---|
| Chloroform | 7.26 | s | Residual proteo-solvent |
| Water | ~1.56 | br s | Shift is variable |
| Acetone | 2.17 | s | Common cleaning solvent |
| Dichloromethane | 5.30 | s | Extraction solvent |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | s, q, t | Chromatography/extraction |
| Hexane/Grease | ~0.8-1.4 | m | Can appear as complex multiplets |
| Dimethyl Sulfoxide | 2.54 (in DMSO-d₆) | s | If DMSO-d₆ is the solvent |
Q2: The aromatic signals for my product appear broad and poorly resolved. Is this an impurity?
A2: Not necessarily. While overlapping impurities can cause this, poor resolution is often due to physical or instrumental factors. Before suspecting a chemical issue, consider the following:
-
Sample Concentration: Highly concentrated samples can lead to viscosity-induced peak broadening.[2] Diluting your sample may significantly improve resolution.
-
Solubility: If your compound is not fully dissolved, suspended microscopic particles will destroy the magnetic field homogeneity, causing severe line broadening.[2][3] Always ensure your sample is completely dissolved. Filtering the sample through a small plug of glass wool in a Pasteur pipette can help.
-
Instrumental Shimming: The "shimming" process corrects for magnetic field inhomogeneity. Poor shimming is a very common cause of broad peaks.[1][3] If you are unsure, consult the facility manager or an experienced user.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper from catalysts) can cause significant broadening of all peaks in the spectrum. These are often invisible by other methods.
Troubleshooting Guide: Identifying Synthesis-Related Impurities
The presence of signals that cannot be attributed to solvents or instrumental issues points to impurities from the synthesis itself. The most common synthesis of imidazo[1,2-a]pyridines involves the cyclocondensation of a 2-aminopyridine with an α-haloketone.[4][5][6]
For 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine , the likely starting materials are 3-methyl-2-aminopyridine and 2-bromo-1-(4-fluorophenyl)ethanone .
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving NMR impurities.
Caption: General workflow for diagnosing and resolving impurities in an NMR spectrum.
Q3: I've ruled out artifacts. How do I identify impurities from the reaction?
A3: This requires a chemical approach. You must consider the reactants and possible side reactions.
Caption: Common synthetic route and potential impurity-forming side reactions.
Step 1: Check for Unreacted Starting Materials
The most common impurities are the starting materials themselves. Obtain or predict their NMR spectra and compare them to your unknown peaks.
Table 2: Expected ¹H NMR Shifts for Product and Potential Impurities (in CDCl₃)
| Compound | Key Protons & Expected δ (ppm) | Expected Multiplicity |
|---|---|---|
| Product (Target) | ~2.6 (CH₃) | s |
| ~6.7-8.1 (Aromatic H) | m | |
| ~7.1 (Phenyl H, ortho to F) | t | |
| ~7.9 (Phenyl H, meta to F) | dd | |
| 3-methyl-2-aminopyridine (SM1) | ~2.3 (CH₃) | s |
| ~4.5 (NH₂, broad) | br s | |
| ~6.5-7.9 (Pyridine H) | m | |
| 2-bromo-1-(4-fluorophenyl)ethanone (SM2) | ~4.4 (CH₂Br) | s |
| ~7.1 (Phenyl H, ortho to F) | t |
| | ~8.0 (Phenyl H, meta to F) | dd |
If you see a singlet around δ 4.4 ppm, it is highly indicative of the unreacted bromo-ketone. A singlet around δ 2.3 ppm coupled with characteristic pyridine signals suggests unreacted aminopyridine.
Step 2: Consider Common Side Products
-
Self-Condensation of Ketone: In the presence of a base (often used in these reactions), the α-haloketone can undergo self-condensation or other side reactions. This would lead to complex new aromatic and aliphatic signals.
-
Hydrolysis of α-haloketone: If water is present, the bromo-ketone can hydrolyze to 1-(4-fluorophenyl)ethanone, which would show a sharp singlet for the methyl group around δ 2.6 ppm. This can sometimes overlap with the product's methyl signal, complicating analysis.
Experimental Protocols for Purification
If impurities are confirmed, purification is necessary. Column chromatography is the most effective method.
Protocol 1: Flash Column Chromatography
This protocol is a standard method for purifying imidazo[1,2-a]pyridine derivatives.
Materials:
-
Silica gel (230-400 mesh)
-
Glass column
-
Solvent system: Gradient of Ethyl Acetate (EtOAc) in Hexanes
-
TLC plates, UV lamp
Procedure:
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a slurry of silica gel in 100% hexanes and carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Carefully add your dry-loaded sample onto the sand layer. Add another thin layer of sand on top.
-
Elution:
-
Start eluting with a low polarity solvent system (e.g., 5% EtOAc in Hexanes). The non-polar impurities will elute first.
-
Gradually increase the polarity of the solvent system (e.g., to 10%, 15%, 20% EtOAc). Monitor the elution of compounds using TLC. The product, being more polar than starting materials like the bromo-ketone, will elute later.
-
The desired product, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, typically has an Rf of ~0.3-0.5 in 20-30% EtOAc/Hexanes.
-
-
Collection & Analysis: Collect the fractions containing your pure product (as determined by TLC). Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the final product under high vacuum. Re-run an NMR to confirm purity.
Advanced Spectroscopic Techniques
Q4: I have overlapping aromatic signals and cannot definitively assign the structures of my impurities. What should I do?
A4: When a 1D ¹H NMR is insufficient, 2D NMR techniques are required to establish connectivity and resolve ambiguities.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled to each other (typically on adjacent carbons). It is invaluable for tracing the proton networks within the pyridine and phenyl rings of both the product and impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It helps to resolve overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is extremely powerful for piecing together molecular fragments and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space, regardless of bonding. It can help differentiate between regioisomers where connectivity is similar but spatial arrangement differs.
If these techniques are available, an HSQC experiment is often the most efficient first step to deconvolute a crowded aromatic region.
References
-
ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... Retrieved from ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from The Royal Society of Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from University of Rochester. [Link]
-
Das, S., et al. (2016). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Sustainable Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from Organic Chemistry Portal. [Link]
-
Szafrańska, K., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Wang, S.-Y., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(8), 2860–2863. [Link]
-
ResearchGate. (n.d.). Synthesis of Imidazo[1,2-a]pyridine Derivatives "On-Water". Retrieved from ResearchGate. [Link]
-
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from UC Davis. [Link]
-
NMR Facility, Georgia State University. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from Georgia State University. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from The Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). 2-(4-FLUOROPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-IMIDAZO-[1,2-A]-PYRIDINE. Retrieved from SpectraBase. [Link]
-
Štefane, B., & Požgan, F. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35087–35103. [Link]
Sources
Technical Support Center: Improving the Solubility of Imidazo[1,2-a]pyridine Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility challenges with imidazo[1,2-a]pyridine compounds, a versatile scaffold in medicinal chemistry.[1][2][3][4][5] This document is designed to address specific issues encountered during experimental work, offering explanations grounded in chemical principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
Here we address common initial hurdles faced when working with imidazo[1,2-a]pyridine compounds.
Q1: My imidazo[1,2-a]pyridine compound won't dissolve in my aqueous assay buffer, even though the stock solution in DMSO is clear. What's happening?
A1: This is a classic case of kinetic versus thermodynamic solubility. A clear stock solution in 100% Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous buffer.[6] The dramatic shift in solvent polarity when a small volume of your DMSO stock is introduced into a large volume of aqueous buffer can cause the compound's solubility limit to be drastically exceeded, leading to precipitation.[6] This is a common issue for many organic compounds, particularly fused bicyclic ring systems like imidazo[1,2-a]pyridines, which are often highly lipophilic.[7]
Causality Insight: Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds.[1][3] While the nitrogen atoms can participate in hydrogen bonding, the fused aromatic ring system often dominates, leading to poor aqueous solubility. When you dilute the DMSO stock, the individual compound molecules, which were comfortably solvated by DMSO, are suddenly surrounded by water. If the energy penalty of creating a cavity in water for the nonpolar parts of your molecule is too high, the molecules will preferentially interact with each other and precipitate out of solution.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid cellular toxicity and other off-target effects.[8] Some sensitive cell lines may even require lower concentrations. It is crucial to include a vehicle control (culture medium with the same final DMSO concentration as your test wells) in your experiments to account for any effects of the solvent itself.[8]
Q3: I've noticed that my compound precipitates out of my DMSO stock solution after a few freeze-thaw cycles. Why does this happen and how can I prevent it?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of your compound in the DMSO stock.[9] Repeated freeze-thaw cycles exacerbate this issue, as temperature fluctuations can promote nucleation and crystal growth of the dissolved compound.[9]
Best Practices for Prevention:
-
Aliquot: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles for the bulk of your compound.[8]
-
Proper Storage: Store DMSO stocks in tightly sealed containers, preferably with desiccant, to minimize water absorption.
-
Use Anhydrous DMSO: Start with a fresh, high-quality anhydrous grade of DMSO for preparing your stock solutions.
II. Troubleshooting Guide: Compound Precipitation in Assays
Encountering precipitation during an assay can invalidate your results.[10] This section provides a systematic approach to diagnosing and solving this problem.
Symptom: Precipitate forms immediately upon diluting the DMSO stock into the aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Low Kinetic Aqueous Solubility | 1. Decrease the final compound concentration. Your target concentration may be above the solubility limit. | The most straightforward way to avoid precipitation is to work at a concentration where the compound remains in solution. |
| 2. Perform serial dilutions in DMSO first. Before the final dilution into aqueous buffer, perform intermediate dilutions in DMSO. | This reduces the magnitude of the "solvent shock" when transferring to the aqueous environment. | |
| 3. Increase the final DMSO concentration (if assay permits). A final concentration of 1% DMSO might be acceptable for some enzyme assays.[6][11] | A higher percentage of co-solvent can help maintain solubility. However, always validate the assay's tolerance for DMSO. | |
| 4. Use a co-solvent. Incorporate a small percentage (1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer. | Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[12][13] |
Symptom: The assay plate is clear initially, but a precipitate forms over the course of the incubation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Time-Dependent Precipitation | 1. Reduce the incubation time, if possible. | Some compounds may remain in a supersaturated state for a short period before precipitating. |
| Compound Instability | 2. Assess the chemical stability of your compound in the assay buffer. Use HPLC or LC-MS to check for degradation over time. | The precipitate may not be the parent compound but a less soluble degradation product. |
| Interaction with Assay Components | 3. Pre-incubate the compound in the buffer without the biological components (e.g., cells, protein). | This helps to isolate whether the precipitation is due to an interaction with salts, proteins, or other buffer components. |
III. Advanced Solubilization Strategies
If basic troubleshooting fails, more advanced formulation strategies may be necessary. The choice of method depends on the physicochemical properties of your specific imidazo[1,2-a]pyridine derivative.
Strategy 1: pH Modification
-
Principle: The imidazo[1,2-a]pyridine scaffold contains a basic nitrogen atom. By lowering the pH of the buffer, this nitrogen can be protonated, forming a more soluble salt in situ.
-
When to Use: This is effective for compounds with a suitable pKa. You must ensure that the required pH is compatible with your biological assay.
-
Protocol:
-
Determine the pKa of your compound (experimentally or via software prediction).
-
Prepare a series of buffers with pH values at and below the pKa.
-
Test the solubility of your compound in each buffer.
-
Validate that the optimal pH for solubility does not negatively impact your assay performance (e.g., enzyme activity, cell viability).
-
Strategy 2: Salt Formation
-
Principle: For basic imidazo[1,2-a]pyridine derivatives, creating a salt form with a suitable acidic counter-ion can significantly enhance aqueous solubility and dissolution rates.[14][15][16] This is a widely used strategy in the pharmaceutical industry.[14][17]
-
When to Use: When you have a purified compound in its free-base form and pH modification alone is insufficient or incompatible with the assay.
-
Workflow:
-
Counter-ion Selection: Choose a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid).
-
Synthesis: Dissolve the free base in a suitable organic solvent. Add a stoichiometric amount of the selected acid. The salt will often precipitate and can be isolated by filtration.
-
Characterization: Confirm salt formation and purity using techniques like NMR, LC-MS, and melting point analysis.
-
Solubility Testing: Compare the aqueous solubility of the salt form to the free base.
-
Strategy 3: Use of Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble molecules, like your imidazo[1,2-a]pyridine compound, forming an "inclusion complex" that has enhanced aqueous solubility.[18][19][20][21]
-
When to Use: This is a powerful technique for highly lipophilic, neutral, or basic compounds that are difficult to solubilize by other means.
-
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Molar Ratio: Determine the optimal molar ratio of your compound to cyclodextrin (commonly 1:1 or 1:2).
-
Kneading Method: a. Weigh out the compound and cyclodextrin in the desired molar ratio. b. Add a small amount of a water/ethanol mixture to form a paste. c. Knead the paste thoroughly for 30-60 minutes. d. Dry the resulting solid under vacuum.
-
Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FT-IR).[22]
-
Solubility Assessment: Measure the aqueous solubility of the complex and compare it to the uncomplexed compound.
-
IV. Visualization of Workflows
Solubility Troubleshooting Workflow
Caption: A decision tree for troubleshooting initial compound precipitation.
Advanced Solubilization Strategy Selection
Caption: Matching compound properties to an appropriate advanced solubilization strategy.
V. References
-
Narayan, S. L., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. Available at: [Link]
-
Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]
-
De Rycker, M., et al. (2017). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. Available at: [Link]
-
Fathi, E., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available at: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Narayan, S. L., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Wang, S., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]
-
Kozik, V., et al. (2019). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Cruz-Cabeza, A. J. (2019). Principles of Salt Formation. ResearchGate. Available at: [Link]
-
Tsunoda, C., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Available at: [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Loftsson, T., et al. (2017). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. MDPI. Available at: [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]
-
Li, D., & Lipinski, C. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. JPST. Available at: [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. IJRPC. Available at: [Link]
-
Li, D., & Lipinski, C. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. ziath.com [ziath.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijrpc.com [ijrpc.com]
- 19. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation [mdpi.com]
- 22. onlinepharmacytech.info [onlinepharmacytech.info]
Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and achieving high yields and purity is critical for downstream applications.[1][2][3] This document provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield or no product at all. What are the most critical parameters to check first?
A1: Low or no yield in the synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, typically via the condensation of 2-amino-3-methylpyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one, is a common issue. The reaction is a variation of the classic Tschitschibabin reaction.[2] Here’s a systematic troubleshooting approach:
-
Purity of Starting Materials: This is the most frequent culprit. Ensure the 2-amino-3-methylpyridine is free of impurities. The α-bromo ketone, 2-bromo-1-(4-fluorophenyl)ethan-1-one, is a lachrymator and can degrade upon storage.[1] It is often beneficial to use it freshly prepared or purchased from a reliable source. An alternative is to generate the α-bromo ketone in situ from 4-fluoroacetophenone, which avoids handling the unstable intermediate.[4]
-
Base Selection and Stoichiometry: The initial step involves the nucleophilic attack of the endocyclic nitrogen of the aminopyridine onto the α-carbon of the ketone.[2][5] A subsequent intramolecular cyclization is often facilitated by a base.
-
Inadequate Base: If no base is used, the reaction can stall after the initial alkylation, forming a pyridinium salt.
-
Base Strength: Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly employed to facilitate the final cyclization and neutralization of the HBr byproduct.[2] Stronger bases are generally not required and may lead to side reactions.
-
-
Reaction Temperature: The reaction typically requires heating. A modest temperature of 60-80°C is often sufficient.[2] Excessively high temperatures can lead to decomposition and the formation of dark, tarry byproducts. If you are running the reaction at room temperature, gentle heating may be necessary to initiate the reaction.
Q2: My reaction mixture is turning dark brown or black, and the workup is difficult. How can I prevent this?
A2: The formation of dark, polymeric byproducts is usually a sign of decomposition, either of the starting materials or the product.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are common but can sometimes promote side reactions at higher temperatures.[6] Consider switching to a less polar solvent like ethanol or isopropanol. Some protocols have found success using green solvents like aqueous ethanol or even solvent-free conditions, which can simplify the process and reduce side reactions.[2][7]
-
Temperature Control: As mentioned, avoid excessive heat. Monitor the reaction temperature closely. If using microwave irradiation, be cautious with the power and duration to prevent localized overheating.[4]
-
Atmosphere: While many syntheses of this scaffold are robust enough to be run in air[8][9], sensitive substrates or prolonged reaction times at high temperatures might benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I minimize them?
A3: The presence of multiple, hard-to-separate spots indicates either incomplete reaction or the formation of isomers and other side products.
-
Incomplete Cyclization: A common byproduct is the intermediate N-(2-(4-fluorophenyl)-2-oxoethyl)-3-methylpyridin-2-aminium salt. This can often be pushed to the product by adding a mild base (like NaHCO₃) and stirring for a longer duration or with gentle heating.
-
Reaction Time: Ensure the reaction has gone to completion. Monitor by TLC until the starting materials are consumed. Some reactions may require several hours.[6]
-
Alternative Synthetic Routes: If the classic condensation proves problematic, consider a one-pot, multi-component reaction. For instance, reacting 2-amino-3-methylpyridine, 4-fluorobenzaldehyde, and a third component like an alkyne, often catalyzed by copper, can provide a more direct route to functionalized imidazo[1,2-a]pyridines.[2][10] Another approach involves an iodine-catalyzed reaction which can be highly efficient.[11][12][13]
Experimental Protocols & Condition Optimization
Protocol 1: Classic Thermal Condensation
This is the most common method for synthesizing the target molecule.
Step-by-Step Methodology:
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, 20 mL/mmol), add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.05 eq).
-
Add a mild base such as sodium bicarbonate (2.0 eq).
-
Stir the mixture at reflux (approx. 80°C) for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be filtered. Otherwise, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Optimization Data Summary
The choice of catalyst, solvent, and base can significantly impact the yield and purity. Below is a summary of conditions reported for the synthesis of similar 2-arylimidazo[1,2-a]pyridines.
| Catalyst | Base | Solvent | Temperature | Yield Range (%) | Reference |
| None | NaHCO₃ | Ethanol | Reflux | Good | [2] |
| DBU | - | Aqueous Ethanol | Room Temp | 65-94 | [7] |
| Copper Silicate | - | Ethanol | Reflux | High | [3] |
| Iodine | - | Ethanol | Room Temp | Good to Excellent | [11][12] |
| FeCl₃ | - | - | - | Good | [2] |
| Sc(OTf)₃ | - | Acetonitrile | 80-140 °C | Good | [14] |
Visualizing the Workflow
General Troubleshooting Flowchart
This diagram outlines a logical progression for troubleshooting common issues in the synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Caption: A flowchart for systematic troubleshooting of low yield issues.
Core Reaction Mechanism
This diagram illustrates the generally accepted mechanism for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.
Caption: The reaction mechanism for imidazo[1,2-a]pyridine synthesis.
References
-
Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
A sustainable approach to the synthesis of 2- arylimidazo[1,2-a]pyridines followed by sequential amino and. (2025). RSC Publishing. [Link]
-
Ghosh, C., & Mishra, S. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. (n.d.). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (2025). ResearchGate. [Link]
-
One-pot synthesis of imidazo[1,2-a]pyridine. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
-
An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (n.d.). ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Szafrańska, K., et al. (n.d.). Synthesis of 2‐(4‐fluorophenyl)‐6‐methylimidazo[1,2‐a]pyridine derivatives 4a–h. ResearchGate. [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by condensation. (n.d.). ResearchGate. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.). MDPI. [Link]
- Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. (2018).
-
Synthesis of 2-(2-amino-4-methyl-5-thiazolyl)-8-methylimidazo[1,2-a]pyridine. (n.d.). Mol-Instincts. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. [Link]
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. (2015). PubMed. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). MDPI. [Link]
Sources
- 1. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclization of this important heterocyclic scaffold. The guidance provided is based on established literature and practical experience to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Pitfalls in Imidazo[1,2-a]pyridine Cyclization
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am attempting a classical condensation of a 2-aminopyridine with an α-haloketone, but I am observing very low yield or no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common issue that can often be traced back to several factors related to your starting materials and reaction conditions.
-
Cause A: Poor Nucleophilicity of the 2-Aminopyridine. The initial step of this reaction involves the nucleophilic attack of the pyridine nitrogen onto the α-haloketone.[1] If your 2-aminopyridine substrate has strong electron-withdrawing groups (EWGs), its nucleophilicity will be significantly reduced, thus slowing down or even preventing the initial alkylation step.
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. However, be cautious as this may also lead to side reactions.
-
Use a Stronger Base: The presence of a base, such as sodium bicarbonate or an organic base like DBU, can facilitate the reaction by neutralizing the HBr or HCl formed, driving the equilibrium towards the product.[2][3]
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, even for less reactive substrates.[2][4]
-
-
-
Cause B: Steric Hindrance. Bulky substituents on either the 2-aminopyridine or the α-haloketone can sterically hinder the approach of the nucleophile to the electrophilic carbon, leading to a sluggish reaction.[5]
-
Solution:
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to enable the sterically hindered molecules to react.
-
Optimize Solvent: A more polar solvent can sometimes help to better solvate the transition state and facilitate the reaction.
-
-
-
Cause C: Inactive α-Haloketone. The α-haloketone can degrade over time, especially if it is sensitive to light or moisture.
-
Solution:
-
Use Freshly Prepared or Purified α-Haloketone: Ensure the quality of your electrophile. If possible, synthesize it fresh before use.
-
In Situ Generation: Some protocols generate the α-haloketone in situ, which can be a more efficient approach.[1]
-
-
Below is a decision-making workflow for troubleshooting low yields in classical imidazo[1,2-a]pyridine synthesis:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction is producing a complex mixture of products, making the purification of the desired imidazo[1,2-a]pyridine difficult. What are the common side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a frequent pitfall, especially in multicomponent reactions (MCRs) or when using harsh reaction conditions.
-
Cause A: Side Reactions in Groebke-Blackburn-Bienaymé (GBB) Reaction. The GBB reaction, a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines, involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7] Several side reactions can occur:
-
Homocoupling of the aldehyde.
-
Formation of an aminal from the aldehyde and 2-aminopyridine.
-
Polymerization of the isocyanide.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the 2-aminopyridine and isocyanide to ensure the aldehyde is consumed in the desired reaction pathway.[6]
-
Optimize Catalyst: The choice and amount of acid catalyst (e.g., Sc(OTf)₃, iodine, HClO₄) is crucial.[6][8] Too much or too strong an acid can promote side reactions. Perform a catalyst screen to find the optimal conditions for your specific substrates.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress unwanted side reactions, albeit at the cost of a longer reaction time.
-
-
-
Cause B: Impurities from Starting Materials. Impurities in your starting materials can carry through the reaction or even catalyze side reactions.
-
Solution:
-
Purify Starting Materials: Ensure the purity of your 2-aminopyridine, aldehyde/ketone, and any other reagents before starting the reaction. Recrystallization or column chromatography may be necessary.
-
-
-
Cause C: Product Degradation during Purification. Imidazo[1,2-a]pyridines can be sensitive to acidic conditions, and prolonged exposure to silica gel during column chromatography can sometimes lead to decomposition.
-
Solution:
-
Neutralize Silica Gel: Pre-treat your silica gel with a base, such as triethylamine, to prevent degradation of the product on the column.
-
Alternative Purification Methods: Consider other purification techniques like preparative TLC, recrystallization, or automated flash chromatography systems that can minimize the time the product is in contact with the stationary phase.[9]
-
-
The following table summarizes common side products and mitigation strategies:
| Side Product | Common Cause | Mitigation Strategy |
| Aldehyde Homocoupling Products | Excess aldehyde, harsh acidic conditions | Control stoichiometry, optimize catalyst and reaction temperature |
| Aminal/Imine Intermediates | Incomplete cyclization | Prolong reaction time, use a dehydrating agent |
| Isocyanide Polymers | Excess isocyanide, high temperature | Control stoichiometry, lower reaction temperature |
| Starting Material Contaminants | Impure reagents | Purify all starting materials before use |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a multicomponent reaction (MCR) approach for synthesizing imidazo[1,2-a]pyridines?
MCRs, such as the Groebke-Blackburn-Bienaymé reaction, offer several advantages.[6][7] They allow for the rapid assembly of complex molecules from simple starting materials in a single step, which increases efficiency and reduces waste.[10] This approach also enables the creation of diverse libraries of compounds, which is particularly valuable in drug discovery.[11]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction outcome?
Substituent effects can be significant. In general:
-
Electron-donating groups (EDGs) on the 2-aminopyridine increase its nucleophilicity, often leading to faster reaction rates and higher yields.[5]
-
Electron-withdrawing groups (EWGs) on the 2-aminopyridine decrease its nucleophilicity, which can make the reaction more challenging and may require harsher conditions.[1]
-
On the aldehyde or ketone component, the electronic effects can be more complex and may influence the rate of both the initial condensation and the subsequent cyclization. For acetophenones, electron-donating groups have been observed to give better yields in some cases.[12]
Q3: Are there "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
Yes, significant progress has been made in developing more sustainable synthetic routes.[13][14] These include:
-
Catalyst- and solvent-free reactions: Some methods proceed efficiently by simply heating the reactants together, eliminating the need for catalysts and solvents.[2][15]
-
Use of green solvents: Reactions have been successfully carried out in water or bio-based solvents like eucalyptol.[7][16]
-
Microwave-assisted synthesis: This technique can reduce reaction times and energy consumption.[2][4]
-
Use of air as an oxidant: Some copper-catalyzed reactions utilize air as a green and readily available oxidant.[5]
Q4: What is the general mechanism for the formation of imidazo[1,2-a]pyridines?
While the exact mechanism can vary depending on the specific reaction, the most common pathway involves two key steps:
-
N-Alkylation: The ring nitrogen of the 2-aminopyridine acts as a nucleophile and attacks an electrophilic carbon source (e.g., an α-haloketone or an imine intermediate in an MCR).
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon (or an equivalent electrophilic center), followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[1]
Here is a simplified diagram of the general mechanism for the reaction of a 2-aminopyridine with an α-haloketone:
Caption: General reaction mechanism.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is adapted from a method that offers rapid reaction times and often high yields.[4]
-
Reaction Setup: In a microwave-safe vial, combine the substituted 2-aminopyridine (1.0 mmol), the α-bromoacetophenone (1.0 mmol), and a catalytic amount of a Lewis acid such as FeCl₃ if required.[2] For a catalyst-free approach, the reagents can be heated without a catalyst.[2]
-
Solvent: For solvent-free conditions, proceed to the next step. Alternatively, a minimal amount of a high-boiling polar solvent like DMF or PEG-400 can be used.[1][5]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-140 °C) for a short period (e.g., 5-20 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or chloroform.[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if the product is sensitive) or by recrystallization.
Protocol 2: One-Pot Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines (GBB Reaction)
This protocol is a general procedure for the Groebke-Blackburn-Bienaymé reaction.[6][8]
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.2 mmol) in a suitable solvent (e.g., methanol, ethanol, or n-butanol), add an acid catalyst (e.g., iodine (5 mol%), Sc(OTf)₃ (10 mol%), or HClO₄ (1.0 mmol)).[6][8][17]
-
Addition of Isocyanide: Stir the mixture at room temperature for a few minutes, then add the isocyanide (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/380721203_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
(PDF) Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. [https://www.researchgate.net/publication/312151680_Discovery_of_Imidazo12-a]pyridine_Ethers_and_Squaramides_as_Selective_and_Potent_Inhibitors_of_Mycobacterial_Adenosine_Triphosphate_ATP_Synthesis]([Link])
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Imidazo[1,2-a]pyridine Analogs
Welcome to the technical support center for the HPLC purification of imidazo[1,2-a]pyridine analogs. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your purification protocols and resolve common challenges.
Understanding the Chemistry: Why Imidazo[1,2-a]pyridines Can Be Tricky
Imidazo[1,2-a]pyridines are a significant scaffold in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Structurally, they possess a basic nitrogen atom within the fused ring system, which can become protonated depending on the pH. This basic nature is a primary factor influencing their behavior during reversed-phase HPLC, often leading to common purification issues like peak tailing. Understanding this fundamental physicochemical property is the first step toward developing a robust purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying imidazo[1,2-a]pyridine analogs by reversed-phase HPLC?
The most prevalent issue is peak tailing . This occurs because the basic nitrogen in the imidazo[1,2-a]pyridine core can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[2] These secondary interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in an asymmetrical, tailing peak shape.[3] Poor peak shape can compromise resolution and lead to inaccurate quantification.
Q2: How does mobile phase pH affect the purification of my imidazo[1,2-a]pyridine analog?
Mobile phase pH is a critical parameter that directly influences the retention and peak shape of ionizable compounds like imidazo[1,2-a]pyridines.[4][5]
-
At low pH (e.g., pH 2-4): The basic nitrogen on your compound will be protonated (positively charged). This increases its polarity, generally leading to earlier elution (shorter retention time) in reversed-phase HPLC.[6][7] A low pH also suppresses the ionization of acidic silanol groups on the stationary phase, which can significantly reduce the secondary interactions that cause peak tailing.[6]
-
At mid-range pH (around the pKa of your compound): Operating near the pKa will result in a mixed population of ionized and non-ionized forms of your analyte, which can lead to split or very broad peaks.[4][7] It is generally advisable to work at a pH that is at least 1.5 to 2 units away from the pKa of your compound for robust and reproducible results.[4][5]
-
At high pH (e.g., pH 8-10): The imidazo[1,2-a]pyridine will be in its neutral, less polar form, leading to stronger retention on a reversed-phase column.[4] However, traditional silica-based columns are often not stable at high pH, which can lead to column degradation.[7][8] If high pH is necessary, a hybrid or polymer-based column designed for high pH stability should be used.[5]
Q3: Which type of HPLC column is best suited for purifying imidazo[1,2-a]pyridine analogs?
For reversed-phase HPLC, a C18 column with high-purity silica and end-capping is a good starting point.[6]
-
End-capping: This process chemically derivatizes most of the residual silanol groups on the silica surface, minimizing the sites available for secondary interactions with basic analytes and thus reducing peak tailing.[3]
-
Particle Size: Columns with smaller particle sizes (e.g., 3-5 µm) offer higher efficiency and better resolution, but also generate higher backpressure.[9][10]
-
Pore Size: For small molecules like imidazo[1,2-a]pyridine analogs (typically <2000 Da), a pore size of around 100-120 Å is appropriate.[9][11]
Troubleshooting Guide: A Problem-and-Solution Approach
This section provides a systematic approach to troubleshooting common problems encountered during the HPLC purification of imidazo[1,2-a]pyridine analogs.
Problem 1: Significant Peak Tailing
Your chromatogram shows peaks with a pronounced tail, making fraction collection and purity assessment difficult.
Underlying Cause: Secondary interactions between your basic analyte and acidic silanols on the column, or metal chelation.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
-
Optimize Mobile Phase pH: This is the most effective first step. Lower the pH of your aqueous mobile phase to 2.5-3.5 using an acid like formic acid or trifluoroacetic acid (TFA).[6][12] This protonates your basic compound and suppresses silanol ionization.[6] Using a buffer (e.g., 20 mM ammonium formate) will ensure a stable pH.[2][3]
-
Use a Sacrificial Base: If lowering the pH is not sufficient or desired, add a small amount of a basic modifier like triethylamine (TEA) to your mobile phase.[6] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.
-
Select a Different Column: If the issue persists, your column may not be suitable.
-
High-Purity, End-capped Columns: Modern columns are made with higher purity silica and have more effective end-capping, leading to fewer active silanols.[6]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which also helps to shield the silica surface and can improve peak shape for basic compounds.[3]
-
-
Check for Metal Contamination: Trace metals in the silica matrix can also cause peak tailing through chelation with your analyte.[6] Using a column specifically designed for low metal content or adding a chelating agent like EDTA to the mobile phase can help.
Problem 2: Poor Resolution Between the Target Compound and Impurities
Your target peak is co-eluting or overlapping with one or more impurity peaks.
Underlying Cause: Insufficient selectivity of the chromatographic system for the compounds in your mixture.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Step-by-Step Solutions:
-
Adjust the Gradient: A shallower gradient (e.g., increasing the organic phase by 0.5-1% per minute instead of 5%) increases the run time but gives more opportunity for closely eluting compounds to separate.[14]
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities.[15] If you are using acetonitrile, try a method with methanol, and vice versa.
-
Modify the Mobile Phase pH: Changing the pH can alter the ionization state of both your target compound and the impurities, which can lead to significant changes in retention times and potentially improve separation.[4][16]
-
Try a Different Stationary Phase: If the above steps don't work, the C18 phase may not be providing enough selectivity. A column with a different stationary phase, such as a Phenyl-Hexyl or a C8, can provide alternative separation mechanisms.[13]
Problem 3: Low Recovery After Purification
The amount of purified compound you recover is significantly lower than expected based on the initial crude sample analysis.
Underlying Cause: This can be due to several factors including poor solubility, irreversible binding to the column, or decomposition.
Step-by-Step Solutions:
-
Check Sample Solubility: Ensure your crude sample is fully dissolved in the injection solvent. If the sample precipitates upon injection into the mobile phase, it can block the column inlet and lead to low recovery.[17] It is best to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.
-
Column Flushing and Regeneration: Your compound may be strongly retained on the column. After your gradient run, ensure you include a high-organic wash step (e.g., 95-100% acetonitrile or methanol) for several column volumes to elute any strongly bound material.[8]
-
Assess Compound Stability: Imidazo[1,2-a]pyridine analogs can be sensitive to highly acidic conditions. If you are using a mobile phase with a strong acid like TFA, your compound might be degrading on the column. Try using a weaker acid like formic acid.
-
Guard Column: Use a guard column to protect your analytical or preparative column from strongly adsorbing impurities that could affect the performance and recovery over time.
Summary of Recommended Starting Conditions
The following table provides recommended starting parameters for developing a purification protocol for imidazo[1,2-a]pyridine analogs. These should be considered as a starting point and further optimization will likely be required.
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18, end-capped, 3-5 µm particle size | Good retention for moderately polar compounds; end-capping minimizes peak tailing.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Ammonium Formate (pH ~3) | Low pH protonates the analyte and suppresses silanol activity, improving peak shape.[2][6] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[15] |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) | A good starting point to scout for the elution window of your compound and impurities.[14] |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID analytical column | Standard flow rate for analytical scale. Scale up geometrically for preparative columns.[17] |
| Detection | UV, typically at 254 nm or a wavelength of maximum absorbance | Most imidazo[1,2-a]pyridines have a strong UV chromophore.[18] |
| Temperature | 25-40 °C | Elevated temperature can reduce mobile phase viscosity and sometimes improve peak shape.[15] |
Experimental Protocol: Generic Scouting Method
This protocol outlines a generic analytical-scale scouting run to determine the initial separation conditions before scaling up to preparative purification.
-
Sample Preparation: Prepare a stock solution of your crude imidazo[1,2-a]pyridine analog at approximately 1 mg/mL in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases.
-
-
HPLC System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 254 nm.
-
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold)
-
2-22 min: 5% to 95% B (Linear gradient)
-
22-25 min: 95% B (Wash)
-
25-27 min: 95% to 5% B (Return to initial)
-
27-30 min: 5% B (Re-equilibration)
-
-
Analysis: Run the sample and analyze the chromatogram for retention time, peak shape, and resolution between your target compound and impurities. Use this information to further optimize the method by adjusting the gradient slope, mobile phase composition, or pH as described in the troubleshooting section.
By following a systematic approach and understanding the underlying chemical principles, you can effectively optimize your HPLC purification protocols for imidazo[1,2-a]pyridine analogs, leading to higher purity, better yield, and more reliable results in your research and development endeavors.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2025, October 28).
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Agilent.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- Jones, R. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- SciSpace. A review on method development by hplc.
- Benchchem.
- Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- ResearchGate. Method Development for Reproducible Flash Purification of Pharmaceuticals by UPLC and HPLC.
- PubMed Central.
- ResearchGate.
- (2025, July 25).
- NIH. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
- RSC Publishing.
- Moravek.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Effect of mobile phase pH on reversed-phase HPLC separ
- HPLC Column Selection Guide.
- Quora. (2021, June 5). How does pH affect the results of HPLC results?
- Agilent.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- PubMed Central. (2025, November 16).
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Linklab. HPLC Column Selection Guide.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- ResearchGate. (2025, August 6).
- Amerigo Scientific. A Guide to HPLC Column Selection.
- How Do You Choose the Right Column for Chrom
- MDPI.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- MDPI. (2024, July 24).
- NIH. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
- ResearchGate. (2025, August 6). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column.
- LCGC International.
- Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development? [YouTube].
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. linklab.gr [linklab.gr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the scale-up synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application.
Introduction to the Synthesis
The synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is most commonly achieved via a bimolecular condensation reaction, a variant of the classic Tschitschibabin reaction.[1] This reaction involves the cyclization of a 2-aminopyridine derivative with an α-haloketone. For our target molecule, the key starting materials are 2-amino-3-methylpyridine and 2-bromo-1-(4-fluorophenyl)ethanone. The reaction proceeds through initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
This guide will walk you through a recommended scale-up protocol, address common challenges, and provide solutions to overcome them.
Reaction Overview & Mechanism
The fundamental transformation is the reaction between 2-amino-3-methylpyridine and 2-bromo-1-(4-fluorophenyl)ethanone.
Caption: Key considerations for scaling up the synthesis.
-
Heat Management: The initial N-alkylation is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential. Slow, subsurface addition of the α-haloketone is recommended to control the exotherm.
-
Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized high concentrations of reagents, which can lead to side reactions. A mechanical stirrer with appropriate impeller design is necessary.
-
Purification: Recrystallization is a highly effective and scalable purification method. A thorough understanding of the product's solubility profile in different solvent systems is key to developing a robust crystallization protocol. For multi-kilogram batches, consider isolating the crude product and then performing a separate, optimized recrystallization step.
-
Safety: 2-bromo-1-(4-fluorophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
da Silva, F. S., de Oliveira, V. M., & de Souza, M. V. N. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(51), 35125–35156. [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydrot[2][3][4]riazo. Defensive Publications Series. https://www.tdcommons.org/dpubs_series/7788
-
Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
-
Wikipedia. (2023). Chichibabin reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Al-dujaili, L. H., Al-Bayati, R. I. H., & Juma, A. S. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 7(47), 43057–43070. [Link]
-
Guchhait, S. K., & Kashyap, M. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 10(42), 25194-25227. [Link]
-
Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH-Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 546-549. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2017). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 22(10), 1609. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Chemistry Portal. (2021). Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. YouTube. [Link]
-
Patil, S. B., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2133-2140. [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]
-
Chemistry Portal. (2021). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
Sources
Navigating the Groebke-Blackburn-Bienz Reaction: A Technical Support Guide for the Synthesis of Imidazo[1,2-a]pyridines
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The Groebke-Blackburn-Bienz (GBB) reaction stands as a cornerstone in synthetic chemistry for the efficient, one-pot construction of the medicinally significant imidazo[1,2-a]pyridine scaffold.[1][2] This three-component reaction, involving an aminopyridine, an aldehyde, and an isocyanide, offers a powerful tool for generating molecular diversity.[2] However, like any sophisticated chemical transformation, achieving optimal yields and purity can present challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to empower researchers to overcome common hurdles and master this versatile reaction.
I. Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to inform your experimental design.
Question 1: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Groebke-Blackburn-Bienz reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Incomplete Imine Formation: The initial step of the GBB reaction is the acid-catalyzed formation of a Schiff base (imine) from the aminopyridine and the aldehyde.[3][4] If this equilibrium is unfavorable, the subsequent steps cannot proceed efficiently.
-
Causality & Solution: The presence of water can hinder imine formation. While some protocols tolerate protic solvents, ensuring anhydrous conditions, especially with less reactive substrates, can be beneficial. The addition of a dehydrating agent, such as trimethyl orthoformate, has been shown to significantly improve yields in some cases.[5]
-
-
Catalyst Inefficiency or Incompatibility: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids are commonly employed, with scandium(III) triflate (Sc(OTf)₃) and p-toluenesulfonic acid (TsOH) being popular choices.[3]
-
Causality & Solution: An inappropriate catalyst may not sufficiently activate the aldehyde for nucleophilic attack by the aminopyridine or the subsequent cyclization step. Conversely, an overly strong acid could lead to side reactions or degradation of starting materials. It is advisable to screen a panel of catalysts, including Sc(OTf)₃, Yb(OTf)₃, perchloric acid (HClO₄), and TsOH, to identify the optimal choice for your specific substrate combination.[3][6] Catalyst loading is also important; typically, 5-20 mol% is used.[3][6]
-
-
Substrate-Related Issues (Electronic and Steric Effects): The electronic and steric properties of your starting materials can significantly impact the reaction's success.
-
Causality & Solution: Electron-poor aldehydes generally lead to higher yields.[5] Aliphatic aldehydes can be less successful due to the instability of the resulting Schiff base, which may be prone to polymerization.[7] Steric hindrance on the aldehyde, aminopyridine, or isocyanide can also impede the reaction. If you suspect steric hindrance to be an issue, consider increasing the reaction temperature or switching to a less bulky isocyanide if possible.
-
-
Solvent Effects: The solvent plays a more complex role than simply dissolving the reactants. Alcohols like methanol and ethanol are frequently used and can act as co-catalysts.[8]
-
Causality & Solution: The choice of solvent can influence reaction kinetics and the stability of intermediates. While alcohols are often effective, for specific substrates, aprotic solvents like dichloromethane (DCM) or toluene may be more suitable.[3] If you are experiencing poor yields in a standard solvent, a solvent screen is a logical next step.
-
Question 2: I've obtained my product, but it's contaminated with significant side products. What are these impurities and how can I minimize their formation?
Answer:
The formation of side products in the GBB reaction is a common issue. Understanding the potential side reactions can guide you in adjusting your protocol to favor the desired product.
-
Ugi-type Adducts: Under certain conditions, particularly with aliphatic aldehydes, the formation of linear Ugi adducts can compete with the desired cyclization.[6]
-
Causality & Solution: This side reaction is more prevalent when the intramolecular cyclization step is slow. To minimize this, ensure you are using an effective cyclization catalyst and consider optimizing the temperature.
-
-
Addition of Solvent to the Schiff Base: When using nucleophilic solvents like methanol, addition to the Schiff base intermediate can occur, leading to a side product and consuming the key intermediate.[9]
-
Causality & Solution: This is more likely with less reactive aminopyridines. Using a less nucleophilic solvent, such as trifluoroethanol, can suppress this side reaction.[9]
-
-
Regioisomer Formation: With certain aminopyrimidines, the formation of two different regioisomers is possible, which can complicate purification and reduce the yield of the desired isomer.[4][9]
-
Causality & Solution: The regioselectivity is influenced by the substitution pattern of the aminopyrimidine. Careful characterization of the product mixture is necessary. If regioisomer formation is a significant issue, chromatographic separation is typically required.
-
Question 3: The purification of my imidazo[1,2-a]pyridine product is proving to be difficult. What are some effective purification strategies?
Answer:
Purification of the GBB reaction products can sometimes be challenging due to the presence of unreacted starting materials, side products, and the catalyst.
-
Standard Chromatographic Techniques: Flash column chromatography on silica gel is the most common method for purifying imidazo[1,2-a]pyridines.[10][11][12] A gradient elution system, typically with hexanes and ethyl acetate, is often effective.
-
Pro-Tip: Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal solvent system for separation before attempting column chromatography.
-
-
Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be exploited for purification. An acidic wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Salt Formation for Purification: For industrial-scale synthesis, purification via salt formation is a highly effective method. The formation of a sulfate salt has been successfully employed to isolate the product with high purity, avoiding the need for chromatography.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Groebke-Blackburn-Bienz reaction?
A1: The reaction proceeds through a series of well-defined steps:
-
Imine Formation: The aldehyde and the 2-aminopyridine condense in the presence of an acid catalyst to form a Schiff base (imine).
-
Nucleophilic Attack: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the imine.
-
Cyclization: This is followed by an intramolecular cyclization, where the nitrogen of the pyridine ring attacks the nitrilium ion intermediate.
-
Rearrangement: A final rearrangement and tautomerization lead to the aromatic imidazo[1,2-a]pyridine product.[3][4]
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Situating 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine in the Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phosphoinositide 3-kinase (PI3K) inhibitors, with a special focus on the emerging class of imidazo[1,2-a]pyridine derivatives, exemplified by 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. We will delve into the mechanistic underpinnings of PI3K inhibition, compare the performance of pan- and isoform-selective inhibitors with supporting data, and provide detailed experimental protocols for their evaluation.
The Central Role of the PI3K/AKT/mTOR Pathway in Oncology
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common events in human cancers, making it a prime target for therapeutic intervention.[1] Class I PI3Ks are the most implicated in cancer and are divided into four isoforms: p110α, p110β, p110δ, and p110γ. The development of small molecule inhibitors targeting these isoforms has been a major focus in cancer drug discovery.[2]
Caption: A general experimental workflow for the evaluation of PI3K inhibitors.
In Vitro PI3K Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
PIP2 substrate
-
ATP (at Km concentration for each isoform)
-
Test compound (e.g., 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of PIP2 substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit. [3]
Cellular Assay: Western Blot for Phospho-AKT (p-AKT)
This assay determines the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector AKT.
Materials:
-
Cancer cell line with an activated PI3K pathway (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
Test compound
-
Growth factor (e.g., IGF-1) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control. [4][5]
Conclusion
The PI3K pathway remains a critical target in oncology, with a growing arsenal of inhibitors in clinical use and development. While pan-PI3K inhibitors have shown efficacy, their toxicity profiles can be challenging. Isoform-selective inhibitors, such as the p110α-specific alpelisib, have demonstrated the benefits of a more targeted approach. The imidazo[1,2-a]pyridine scaffold represents a promising area for the discovery of novel PI3K inhibitors. Further investigation into compounds like 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is warranted to fully characterize their potency, selectivity, and therapeutic potential. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these next-generation PI3K inhibitors.
References
- Vasan, N., et al. (2019). A view on PI3K inhibitors for cancer therapy. Nature Reviews Drug Discovery, 18(8), 597-612.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
- Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(8), 777-784.
- Li, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 42, 116246.
-
OncLive. (2019). Common Toxicities With PI3K Inhibition. Retrieved from [Link]
- Newton, A. C., & Trotman, L. C. (2014). Turning off AKT: PHLPP as a drug target. Annual review of pharmacology and toxicology, 54, 95-114.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
- Thorpe, L. M., et al. (2015). PI3K in cancer: so many ways to kill cancer cells. Annual review of pharmacology and toxicology, 55, 65-87.
- Ali, K., et al. (2016). Essential role for the p110δ phosphoinositide 3-kinase in the allergic response.
-
American Society of Hematology. (2020). Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]
- Yang, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3215.
- Oh, C., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 948-953.
-
American Society of Hematology. (2020). Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors. Retrieved from [Link]
- Karar, J., & Maity, A. (2011). PI3K/AKT/mTOR pathway in angiogenesis. Frontiers in molecular neuroscience, 4, 51.
- Ciraolo, E., et al. (2010). Measuring PI3K lipid kinase activity. In PI3K/AKT Signaling in Whisker Development (pp. 1-13). Humana Press.
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
- Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of selected compounds against PI3Ka and PI3Kg. Retrieved from [Link]
- Pascual, J., & Turner, N. C. (2019). Efficacy of PI3K inhibitors in advanced breast cancer. Breast, 48, S23-S27.
-
ResearchGate. (n.d.). Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. Retrieved from [Link]
- Yang, Q., et al. (2021). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Acta Pharmaceutica Sinica B, 11(8), 2219-2237.
- Porta, C., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 14(11), 2627.
-
University of Limpopo. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Retrieved from [Link]
-
National Institutes of Health. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]
-
National Institutes of Health. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma (pp. 215-227). Humana Press, New York, NY.
-
ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice injected with SCARA5 overexpression or knockdown cells. Retrieved from [Link]
-
Indiana University. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
-
National Institutes of Health. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]
Sources
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents. This guide provides a comparative analysis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, focusing on their synthesis, performance in various biological assays, and the critical role that substitution patterns play in their activity. We will delve into their efficacy as inhibitors of the PI3K/Akt/mTOR signaling pathway, their potent antitubercular activity, and their emerging role as anti-inflammatory agents.
The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound formed by the fusion of an imidazole and a pyridine ring. This arrangement confers a unique combination of properties, including the ability to participate in various non-covalent interactions with biological macromolecules. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions. The C3 position is particularly susceptible to electrophilic substitution, providing a convenient handle for further functionalization.[1]
Synthesis of 2,6,8-Trisubstituted Imidazo[1,2-a]pyridines: A Strategic Overview
The synthesis of 2,6,8-trisubstituted imidazo[1,2-a]pyridines can be achieved through several strategic approaches. A common and effective method involves a multi-step sequence starting from substituted 2-aminopyridines.
A representative synthetic strategy is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the introduction of a wide variety of substituents at the 8-position. This approach offers significant flexibility in the final stages of the synthesis, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
General Synthetic Workflow
Caption: A general synthetic workflow for 2,6,8-trisubstituted imidazo[1,2-a]pyridines.
Comparative Biological Performance
The strategic placement of substituents at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine scaffold has a profound impact on the biological activity of the resulting derivatives. Below, we compare the performance of these compounds in three key therapeutic areas.
As PI3K/Akt/mTOR Pathway Inhibitors in Cancer
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway, particularly of the p110α isoform of PI3K.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2,6,8-substituted imidazo[1,2-a]pyridines.
Comparative in vitro Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
| Compound ID | 2-Substituent | 6-Substituent | 8-Substituent | PI3Kα IC₅₀ (nM) | Reference |
| 1 | Morpholinomethyl | -H | 4-Fluorophenyl | 150 | [2] |
| 2 | Piperidinomethyl | -CH₃ | 3-Fluorophenyl | 89 | [2] |
| 3 | N,N-Dimethylaminomethyl | -Cl | Pyridin-3-yl | 210 | [2] |
Note: The compound IDs are representative examples for comparative purposes.
The data clearly indicates that substitutions at all three positions are crucial for potent PI3Kα inhibition. A general trend suggests that a basic amine moiety at the 2-position, a small electron-donating or halogen group at the 6-position, and an aromatic ring at the 8-position are favorable for activity.
As Antitubercular Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action.[3] 2,6,8-substituted imidazo[1,2-a]pyridines have shown remarkable potency against Mtb, targeting the ubiquinol-cytochrome c reductase (QcrB) subunit of the electron transport chain.[4]
Comparative in vitro Antitubercular Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound ID | 2-Substituent | 6-Substituent | 8-Substituent | Mtb H37Rv MIC (µM) | Reference |
| 4 | 4-Chlorophenyl | -CH₃ | -H | 0.23 | [5] |
| 5 | 4-Fluorophenyl | -Cl | -H | 0.11 | [5] |
| 6 | Pyridin-3-yl | -CH₃ | -Br | 0.08 | [5] |
Note: The compound IDs are representative examples for comparative purposes.
The antitubercular SAR suggests that lipophilic and electron-withdrawing groups at the 2- and 6-positions enhance activity. The presence of a halogen at the 8-position also appears to be beneficial.
As COX-2 Inhibitors for Anti-inflammatory Applications
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established strategy for the treatment of inflammation and pain. Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors.
Comparative in vitro Activity of Imidazo[1,2-a]pyridine Derivatives as COX-2 Inhibitors
| Compound ID | 2-Substituent | 3-Substituent | 6-Substituent | 8-Substituent | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 7 | 4-(Methylsulfonyl)phenyl | 4-Chlorophenoxy | -H | -H | 0.05 | >200 | [6] |
| 8 | 4-(Methylsulfonyl)phenyl | 4-Fluorophenoxy | -CH₃ | -H | 0.07 | >150 | [6] |
Note: The compound IDs are representative examples for comparative purposes. The substitution pattern for these derivatives is different from the 2,6,8-trisubstituted series discussed earlier, highlighting the scaffold's versatility.
These findings suggest that a 4-(methylsulfonyl)phenyl group at the 2-position is a key pharmacophore for potent and selective COX-2 inhibition, a feature shared with classical coxibs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
PI3Kα (p110α/p85α) Kinase Assay
This assay quantifies the activity of the PI3Kα enzyme and the inhibitory potential of test compounds.
Experimental Workflow for PI3Kα Kinase Assay
Caption: A streamlined workflow for the in vitro PI3Kα kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dilute recombinant human PI3Kα (p110α/p85α) to the desired concentration in kinase assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase assay buffer.
-
Prepare a solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP₂), in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Assay Plate Preparation:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3Kα enzyme to each well.
-
Incubate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the PIP₂ substrate and ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition of PI3Kα activity for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[10]
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
-
Inoculation and Incubation:
-
Inoculate the wells containing the test compounds with the Mtb suspension.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Alamar Blue Addition:
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
-
Result Interpretation:
-
A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]
-
Conclusion
The 2,6,8-substituted imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The strategic manipulation of substituents at the 2, 6, and 8-positions allows for the fine-tuning of biological activity against a range of important targets, including PI3Kα, Mtb QcrB, and COX-2. The synthetic accessibility of these compounds, coupled with their potent and often selective biological profiles, underscores their potential for addressing significant unmet medical needs in oncology, infectious diseases, and inflammation. Further exploration of the chemical space around this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- Wube, A. A., & Addisu, A. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-617.
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 595–617.
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(1), 830–837.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(4), 337–341.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines.
- He, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 59(17), 7988-8006.
- BenchChem. (2025). Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13.
- Ranjbaran, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Medicinal Chemistry, 31(1), 1-11.
- BenchChem. (2025). (2-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives: In Vitro vs. In Vivo Models.
- Alwaini, S., Peres, J., Kröger, L., Ghanim, M., Awadallah, A., & Dorken, B. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals, 15(9), 1139.
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 21(11), 1473.
- Singh, P., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(4), 1237-1242.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-617.
- Chen, R., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Zhang, Y., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 3(11), 932-936.
- Boufroura, H., et al. (2023).
- Gonzalez-Bobes, F., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(21), 7268.
- Pop, F., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34229-34241.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(4), 337-341.
- Abrahams, K. A., et al. (2012). Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PLoS ONE, 7(12), e52951.
- Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
- BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.es [promega.es]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine and Alpelisib in the Context of PI3K Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway stands as a pivotal signaling nexus, frequently dysregulated in a multitude of human cancers.[1] This guide provides a detailed comparative analysis of Alpelisib (Piqray), an approved PI3Kα-selective inhibitor, and 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, a representative of the promising imidazo[1,2-a]pyridine class of compounds that have demonstrated potential as PI3K inhibitors.[2][3]
Introduction to the Compounds
Alpelisib (BYL719) is a potent and selective inhibitor of the p110α isoform of PI3K, the catalytic subunit encoded by the PIK3CA gene.[4] Mutations in PIK3CA are among the most common oncogenic drivers in various cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Alpelisib's targeted mechanism of action has led to its approval for the treatment of patients with PIK3CA-mutated advanced or metastatic breast cancer.[4]
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine belongs to a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including anticancer properties.[5][6] While specific data for this exact molecule is not extensively available in the public domain, the imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of PI3K inhibitors, with some derivatives exhibiting potent pan-PI3K or isoform-selective inhibitory activity.[2][3] This guide will, therefore, discuss its potential in the context of the established knowledge of this chemical series.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Sources
- 1. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing PI3K Isoform Selectivity for the Imidazo[1,2-a]pyridine Scaffold
Introduction: The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] The Class I PI3K family, comprising four isoforms (p110α, p110β, p110γ, and p110δ), presents a significant drug development challenge. While all isoforms share a conserved catalytic domain, they have distinct roles in normal physiology and disease. For instance, p110α is frequently mutated in cancer, while p110δ and p110γ are primarily involved in immune cell function.[1]
This context underscores the critical importance of isoform selectivity. A highly selective inhibitor can maximize on-target efficacy while minimizing off-target toxicities associated with inhibiting other isoforms. The imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in the development of potent PI3K inhibitors.[2][3][4]
This guide provides a framework for evaluating the isoform selectivity of PI3K inhibitors, using the imidazo[1,2-a]pyridine chemical class as a central case study. While specific biochemical data for "2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine" is not publicly available, we will utilize data from closely related and well-characterized analogs from published literature to illustrate the principles and methodologies of selectivity profiling.
Comparative Selectivity Analysis: The Imidazo[1,2-a]pyridine Scaffold
To objectively assess selectivity, inhibitors are profiled against a panel of kinases. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. Selectivity is determined by comparing the IC50 values across different isoforms.
Below is a comparative analysis of a representative imidazo[1,2-a]pyridine-based inhibitor, herein designated Compound 35 (a 2,6,8-substituted imidazo[1,2-a]pyridine derivative identified as a potent PI3Kα inhibitor), against other well-known PI3K inhibitors with varying selectivity profiles.[2]
Table 1: Comparative PI3K Isoform Selectivity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Selectivity Profile | Reference |
| Compound 35 | 150 | >10000 | >10000 | >10000 | N/A | PI3Kα Selective | [2] |
| Dactolisib (BEZ235) | 4 | 75 | 7 | 5 | 21 | Pan-PI3K/mTOR | [5][6] |
| Idelalisib (CAL-101) | 8600 | 4000 | 89 | 2.5 | 9300 | PI3Kδ Selective | Selleckchem Data |
| Alpelisib (BYL719) | 5 | 1156 | 250 | 290 | >10000 | PI3Kα Selective | Selleckchem Data |
N/A: Data not available in the cited literature.
Interpretation of Data:
-
Compound 35 demonstrates clear selectivity for the PI3Kα isoform, with IC50 values against other isoforms being over 66-fold higher.[2] This profile is desirable for targeting cancers driven by PI3Kα mutations.
-
Dactolisib is a potent pan-inhibitor, targeting all Class I isoforms and mTOR with nanomolar potency.[5][6] This broad activity can be powerful but may also lead to a wider range of side effects.
-
Idelalisib is the canonical example of an isoform-selective inhibitor, with over 35-fold selectivity for PI3Kδ over the next closest isoform (γ) and thousands-fold selectivity over α and β. This makes it highly effective in treating certain B-cell malignancies where the δ isoform is crucial.
-
Alpelisib is another highly potent and selective PI3Kα inhibitor, serving as a benchmark for compounds like Compound 35.
Methodology Deep Dive: In Vitro Kinase Assay for Selectivity Profiling
The generation of reliable IC50 data is predicated on a robust and well-validated experimental protocol. A common method for assessing PI3K activity is the Kinase-Glo™ Luminescent Kinase Assay , which measures the amount of ATP remaining in solution following a kinase reaction. Less light indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
Experimental Workflow: Kinase-Glo™ Assay
Caption: Workflow for determining PI3K inhibition using the Kinase-Glo™ assay.
Step-by-Step Protocol (Adapted for PI3Kα)
-
Compound Preparation:
-
Create a 10-point serial dilution of the test compound (e.g., Compound 35) in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Causality: DMSO is a universal solvent for organic molecules. Serial dilution allows for the generation of a dose-response curve to accurately calculate the IC50.
-
-
Reaction Plate Setup:
-
In a 384-well plate, add the diluted compound. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a master mix containing the PI3Kα enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Add this mix to the wells containing the compound.
-
Initiate the kinase reaction by adding a solution containing ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors are accurately measured.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Causality: This incubation allows the enzyme to catalyze the phosphorylation of PIP2 to PIP3, consuming ATP in the process. The presence of an effective inhibitor will reduce the amount of ATP consumed.
-
-
Signal Detection:
-
Add an equal volume of Kinase-Glo™ Reagent to each well. This reagent contains luciferase and its substrate, which produces light in an ATP-dependent manner. It also contains a component to stop the enzymatic reaction.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: The "no inhibitor" control represents 0% inhibition, and the "no enzyme" control represents 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Signaling Pathway Context
Understanding where these isoforms function is key to appreciating the impact of selectivity. A selective inhibitor allows for precise intervention in the pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting Class I isoforms.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a versatile and potent platform for developing PI3K inhibitors. As demonstrated by compounds from this class, significant isoform selectivity can be achieved through targeted chemical modifications.[2] The ability to selectively inhibit PI3Kα, for example, is a promising strategy for treating cancers with activating mutations in the PIK3CA gene.
The methodologies described herein—rigorous in vitro kinase assays coupled with comprehensive profiling against all Class I isoforms—represent the gold standard for determining inhibitor selectivity. For any novel compound, including new imidazo[1,2-a]pyridine derivatives, this systematic evaluation is an indispensable step in the drug discovery process, providing the critical data needed to advance promising candidates toward clinical development.
References
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate.[Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.[Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.[Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.[Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central.[Link]
-
Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. ACS Publications.[Link]
-
Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. PubMed Central.[Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central.[Link]
-
Development of isoform selective PI3-kinase inhibitors as pharmacological tools for elucidating the PI3K pathway. ResearchGate.[Link]
-
Molecular mechanisms of PI3K isoform dependence in embryonic growth. Thesis.[Link]
Sources
- 1. jtgga.org [jtgga.org]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
The 8-Methylimidazo[1,2-a]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships Across Therapeutic Areas
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of novel drugs targeting a wide array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific subset of these compounds: the 8-methylimidazo[1,2-a]pyridine analogs. By examining the impact of substitutions at various positions on this core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to modulate the biological activity of this promising scaffold for different therapeutic applications.
The 8-Methylimidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The inclusion of a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring system can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This seemingly simple modification can alter the compound's lipophilicity, metabolic stability, and interaction with its biological target. This guide will delve into the nuanced effects of further substitutions on this core, drawing on experimental data from studies on antitubercular, antiviral, anticancer, and anti-inflammatory agents.
Comparative SAR Analysis of 8-Methylimidazo[1,2-a]pyridine Analogs
The following sections will explore the SAR of 8-methylimidazo[1,2-a]pyridine derivatives in various therapeutic contexts. For clarity, the core scaffold and key substitution positions are illustrated below.
Caption: Core structure of 8-methylimidazo[1,2-a]pyridine with key substitution points.
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new antitubercular drugs.
A series of 8-methylimidazo[1,2-a]pyridine-3-carboxamides have been investigated for their activity against Mycobacterium tuberculosis (Mtb). The general structure-activity trends are summarized below.
| Compound ID | R2 | R3 | R6 | R7 | MIC (µg/mL) vs. Mtb H37Rv | Reference |
| 1a | -CH3 | -CONH-benzyl | -H | -H | >50 | Fictional Example |
| 1b | -CH3 | -CONH-(4-Cl-benzyl) | -H | -H | 12.5 | Fictional Example |
| 1c | -CH3 | -CONH-(4-CF3-benzyl) | -H | -H | 3.12 | Fictional Example |
| 1d | -CH3 | -CONH-(4-adamantyl-benzyl) | -H | -H | 0.78 | Fictional Example |
| 1e | -CH3 | -CONH-(4-OPh-benzyl) | -Cl | -H | 0.2 | Fictional Example |
Note: The data in this table is illustrative and synthesized from general trends observed in the literature. For specific compound activities, please refer to the cited publications.
Key Insights:
-
C3-Amide Substitution: The nature of the substituent on the C3-carboxamide is critical for antitubercular activity. Lipophilic and bulky groups on the benzyl ring of the amide tend to enhance potency.
-
C2-Substituent: A small alkyl group, such as methyl, at the C2 position is generally well-tolerated.
-
C6-Halogenation: Introduction of a halogen, particularly chlorine, at the C6 position often leads to a significant increase in antimycobacterial activity.
Caption: Key SAR trends for antitubercular 8-methylimidazo[1,2-a]pyridine-3-carboxamides.
Antiviral Activity
Certain imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against various viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).
Studies have explored the antiviral properties of 8-methylimidazo[1,2-a]pyridines bearing a thioether side chain at the C3 position.
| Compound ID | R2 | R3 | R6 | R7 | EC50 (µM) vs. HCMV | EC50 (µM) vs. VZV | Reference |
| 2a | -CH3 | -S-CH2CH2-Ph | -H | -H | 1.2 | 0.8 | [3] |
| 2b | -CH3 | -S-CH2CH2-Ph | -Br | -H | 0.5 | 0.3 | [3] |
| 2c | -CH3 | -S-CH2CH2-(4-Cl-Ph) | -H | -H | 0.9 | 0.6 | [3] |
| 2d | -H | -S-CH2CH2-Ph | -Br | -H | 2.5 | 1.8 | [3] |
Key Insights:
-
C3-Thioether Chain: The presence of a phenethylthiomethyl side chain at the C3 position is a key determinant of antiviral activity.
-
C6-Halogenation: Similar to the antitubercular analogs, a bromine atom at the C6 position significantly enhances the potency against both HCMV and VZV.[3]
-
C2-Methyl Group: A methyl group at the C2 position appears to be beneficial for antiviral activity when compared to an unsubstituted C2.
Caption: Key SAR trends for antiviral 8-methylimidazo[1,2-a]pyridine analogs.
Anticancer and Anti-inflammatory Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in oncology and inflammation. A notable example is the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) , which has demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[4]
Key Structural Features of MIA:
-
C8-Methyl Group: Contributes to the overall lipophilicity and potentially influences binding interactions.
-
C2-Aryl Substituent: The 4-(methylsulfonyl)phenyl group at the C2 position is a key feature, likely involved in crucial interactions with the biological target.
-
C3-Amine: The N-(p-tolyl)amine at the C3 position is essential for its biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental methodologies for the synthesis of the 8-methylimidazo[1,2-a]pyridine core and a common biological evaluation assay.
General Synthesis of 8-Methylimidazo[1,2-a]pyridines
The most common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5]
Caption: General synthetic workflow for 8-methylimidazo[1,2-a]pyridine analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the desired α-haloketone (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 8-methylimidazo[1,2-a]pyridine derivative.
Biological Evaluation: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. The assay relies on the reduction of the blue Alamar Blue (resazurin) to the pink resorufin by metabolically active cells.
Step-by-Step Protocol:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing 7H9 broth to obtain a range of concentrations.
-
Inoculation: The prepared Mtb inoculum is added to each well containing the test compound. Drug-free and cell-free controls are also included.
-
Incubation: The microplate is sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue (inhibition) to pink (growth).
Conclusion
The 8-methylimidazo[1,2-a]pyridine scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity against various targets. The antitubercular and antiviral activities are particularly sensitive to substitutions at the C3 and C6 positions, with lipophilic and halogenated groups often enhancing efficacy. In the realm of cancer and inflammation, the 8-methyl-2,3-disubstituted analogs show promise, warranting further investigation. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate their own novel 8-methylimidazo[1,2-a]pyridine derivatives in the quest for new and improved medicines.
References
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed.
- IC50 values of the most active derivatives in some cancerous cell lines.
- Influence of 6 or 8-substitution on the Antiviral Activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine Against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). PubMed.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes.
- Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Publishing.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. PubMed Central.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of the novel compound, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. As researchers, scientists, and drug development professionals, we understand that a thorough evaluation of a compound's selectivity is paramount to mitigating potential adverse effects and ensuring the successful progression of a drug candidate. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Several marketed drugs, such as Zolpidem and Olprinone, feature this core, underscoring its therapeutic potential and the importance of a detailed understanding of its polypharmacology.[2][4]
This document will guide you through a tiered approach to cross-reactivity profiling, from broad panel screening to focused mechanistic studies, using a hypothetical data set for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine and a comparator compound, a known multi-kinase inhibitor.
The Strategic Importance of Phased Cross-Reactivity Profiling
A phased approach to cross-reactivity profiling allows for a cost-effective and scientifically rigorous evaluation of a compound's selectivity. By starting with broad screening panels, we can efficiently identify potential off-target liabilities. Subsequent focused assays then allow for the confirmation and characterization of these interactions, providing a clearer picture of the compound's overall safety and mechanism of action.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Off-Target Screening
The initial step in our profiling cascade is to cast a wide net to identify potential off-target interactions across diverse protein families. For this, we leverage commercially available, high-throughput screening panels.
General Safety Pharmacology Panels
These panels assess a compound's activity against a curated collection of targets known to be associated with adverse drug reactions. A widely used example is the Eurofins SafetyScreen44™ panel , which includes a range of GPCRs, ion channels, transporters, and enzymes.[5][6]
Experimental Protocol: General Safety Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine in a suitable solvent (e.g., DMSO).
-
Assay Concentration: The compound is typically screened at a single high concentration, often 10 µM, to maximize the chances of detecting even weak interactions.[7]
-
Assay Execution: The screening is performed by the service provider (e.g., Eurofins Discovery) using their validated binding or functional assays.[8]
-
Data Analysis: Results are reported as the percent inhibition of binding or activity compared to a vehicle control. A common threshold for a "hit" is >50% inhibition.
Table 1: Illustrative Data from a General Safety Panel (e.g., SafetyScreen44™)
| Target | Target Class | 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine (% Inhibition @ 10 µM) | Comparator Compound (% Inhibition @ 10 µM) |
| Adenosine A1 | GPCR | 12 | 8 |
| Dopamine D2 | GPCR | 5 | 15 |
| hERG | Ion Channel | 8 | 25 |
| PDE4D2 | Enzyme | 65 | 72 |
| 5-HT Transporter | Transporter | 3 | 11 |
Data is hypothetical.
Kinome-Wide Profiling
Given that many small molecules unexpectedly interact with kinases, a comprehensive kinome scan is a critical component of early safety assessment.[9] Services like KINOMEscan® from DiscoverX offer extensive panels covering a large portion of the human kinome.[10] These assays typically measure the binding affinity (Kd) of the compound to a large number of kinases.
Experimental Protocol: Kinome-Wide Binding Assay
-
Compound Submission: Provide the compound to the service provider (e.g., DiscoverX).
-
Assay Format: The KINOMEscan® platform utilizes a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site.[11]
-
Data Analysis: Results are often presented as a percentage of control, with lower percentages indicating stronger binding. These can be used to calculate dissociation constants (Kd) for high-affinity interactions.
Table 2: Illustrative Data from a Kinome Scan (Selected Kinases)
| Kinase Target | 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine (% of Control @ 10 µM) | Comparator Compound (% of Control @ 10 µM) |
| ABL1 | 92 | 5 |
| Aurora A | 15 | 10 |
| EGFR | 88 | 45 |
| VEGFR2 | 25 | 3 |
| p38α (MAPK14) | 75 | 60 |
Data is hypothetical. A lower % of control indicates stronger binding.
Tier 2: Hit Confirmation and Potency Determination
Hits identified in the initial broad screens require confirmation and quantitative characterization. This involves generating dose-response curves to determine the potency (IC50 or Ki) of the interaction.
Experimental Protocol: Dose-Response Curve Generation
-
Compound Dilution Series: Prepare a serial dilution of the test compound, typically covering a range from picomolar to micromolar concentrations.
-
Assay Conditions: The assay should be performed under conditions that allow for accurate determination of potency. For kinase assays, this includes using an ATP concentration close to the Km value for the specific enzyme.[12]
-
Data Acquisition: Measure the biological response (e.g., enzyme activity, ligand binding) at each compound concentration.
-
Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 3: Potency of Off-Target Interactions
| Off-Target | 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine IC50 (µM) | Comparator Compound IC50 (µM) |
| PDE4D2 | 1.2 | 0.8 |
| Aurora A | 0.5 | 0.05 |
| VEGFR2 | 2.5 | 0.01 |
Data is hypothetical.
Tier 3: Cellular and Phenotypic Validation
Biochemical off-target activity does not always translate to a cellular effect. Therefore, it is crucial to assess the compound's activity in a more physiologically relevant context.
Cell-Based Pathway Analysis
For confirmed off-target hits, cell-based assays can determine if the compound engages the target in a cellular environment and modulates its downstream signaling pathway.
Experimental Protocol: Cellular Target Engagement and Pathway Analysis
-
Cell Line Selection: Choose a cell line that expresses the off-target of interest (e.g., a cancer cell line overexpressing Aurora A).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Target Engagement: Utilize techniques like the NanoBRET™ Target Engagement Assay to confirm that the compound enters the cells and binds to the target protein.
-
Pathway Modulation: Analyze the phosphorylation status of downstream substrates of the off-target kinase using methods like Western blotting or targeted proteomics.
Caption: Potential inhibition of the Aurora A signaling pathway.
Phenotypic Assays
Phenotypic assays, such as cytotoxicity and apoptosis assays, can reveal the functional consequences of a compound's on- and off-target activities.
Experimental Protocol: Cytotoxicity and Apoptosis Assays
-
Cell Treatment: Treat various cell lines (both target-expressing and non-target-expressing) with the compound over a range of concentrations and time points.
-
Cytotoxicity Assessment: Measure cell viability using assays such as the MTT or CellTiter-Glo® assay.
-
Apoptosis Induction: Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
Table 4: Cellular Activity Profile
| Cell Line | Primary Target Expression | 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine GI50 (µM) | Comparator Compound GI50 (µM) |
| HCT116 (High Aurora A) | High | 3.1 | 0.1 |
| A549 (Low Aurora A) | Low | >50 | 5.2 |
Data is hypothetical.
Interpretation and Next Steps
The hypothetical data presented suggests that 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine has off-target activity against PDE4D2 and the kinases Aurora A and VEGFR2. The potency against Aurora A is in the sub-micromolar range and appears to translate to cellular activity in a cell line with high expression of this kinase.
Based on these findings, the following next steps would be recommended:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine to understand the structural features responsible for the off-target activities and to potentially design more selective compounds.
-
In Vivo Toxicology Studies: If the compound is to be advanced, in vivo studies in relevant animal models are necessary to assess the physiological consequences of its off-target activities.
By following a systematic and tiered approach to cross-reactivity profiling, we can build a comprehensive understanding of a compound's selectivity, enabling more informed decisions in the drug discovery and development process.
References
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
-
Patel, R., Taria, A., Dudhrejiya, A., & Tank, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins BioPharma Services Newsletter 42 - Fall 2025. [Link]
-
DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]
-
Baviskar, A. T., & Kapratwar, S. B. (2021). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 26(21), 6483. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]
-
Eurofins Discovery. SafetyScreen87 Panel - TW. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01004. [Link]
-
Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Central Science, 3(11), 1145–1154. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Li, Y., Zhou, S., Lessing, D. J., & Chu, W. (2020). In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation. Frontiers in Microbiology, 11, 584. [Link]
-
Johnson, J. L., & Kennelly, E. J. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry, 67(1), 1–25. [Link]
-
Eurofins. (2016). SafetyScreen44™ Panel. [Link]
-
Moshkin, A. V., & Skvortsov, V. S. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Molecular Pharmaceutics, 7(6), 2268–2280. [Link]
-
Moshkin, A. V., & Skvortsov, V. S. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2268–2280. [Link]
- Google Patents. (2018). WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof.
-
Jose, G., Chacko, S., & Kumar, S. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(44), 27289–27301. [Link]
-
Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Al-Ostath, A. I., Al-Masoudi, N. A., & Al-Sultani, A. A. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Egyptian Journal of Chemistry, 68(2), 1-10. [Link]
-
Centre for Medicines Discovery. Profiling of Small Molecules by Chemical Proteomics. [Link]
-
Eurofins Discovery. (2024). About Us. [Link]
-
Kumar, A., & Singh, R. K. (2022). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega, 7(38), 33796–33813. [Link]
-
Al-Warhi, T., Al-Qubaisi, M., El-Gamal, M. I., Anbar, A., Al-Massarani, S., & Al-Sha’er, M. A. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 724. [Link]
-
Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H. I., Cho, S., & Miller, M. J. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1104–1107. [Link]
-
Maji, M., & Dinda, S. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(59), 7195–7211. [Link]
-
Sharma, A., & Kumar, R. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402. [Link]
-
ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]
-
Kumar, R., & Sharma, A. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 22(13), 1503–1522. [Link]
-
ResearchGate. Structures of 2/4-acetyl pyridine connected to imidazo[1,2-a]pyridines. [Link]
-
Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Off-Target Effects: Zolpidem vs. 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hypnotic drug discovery, understanding the full pharmacological profile of a compound, including its off-target effects, is paramount for predicting clinical efficacy and potential adverse reactions. This guide provides a detailed comparison of the well-characterized hypnotic agent, Zolpidem, and the less-studied imidazo[1,2-a]pyridine derivative, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. While direct comparative off-target data for the latter is scarce, this analysis synthesizes existing knowledge of the imidazo[1,2-a]pyridine scaffold and Zolpidem's known interactions to offer a predictive framework and guide future research.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active compounds.[1][2][3] This structural motif is found in drugs with a wide array of therapeutic applications, including sedative-hypnotics like Zolpidem, as well as agents with anti-ulcer, anticonvulsant, anticancer, and anti-inflammatory properties.[1][4] The versatility of this scaffold also suggests a predisposition for polypharmacology, making a thorough investigation of off-target effects a critical step in the development of new derivatives.
Zolpidem: A Profile of a Subtype-Selective GABA-A Modulator
Zolpidem, a non-benzodiazepine hypnotic, exerts its primary therapeutic effect by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[5] Its hypnotic properties are largely attributed to its preferential binding to GABA-A receptors containing the α1 subunit.[5][6] This subtype selectivity is thought to underlie its relatively weak anxiolytic, myorelaxant, and anticonvulsant effects compared to non-selective benzodiazepines.[5]
Known Off-Target Effects and Adverse Reactions of Zolpidem:
Despite its selectivity for the α1 subunit of the GABA-A receptor, Zolpidem is associated with a range of adverse effects that may be linked to modulation of other targets or complex downstream signaling. These include:
-
Complex Sleep-Related Behaviors: Somnambulism (sleepwalking), sleep-driving, and other complex behaviors have been reported.
-
Neuropsychiatric Effects: Hallucinations, agitation, and amnesia are known potential side effects.[7]
-
Dependence and Withdrawal: Although considered to have a lower dependence potential than benzodiazepines, tolerance, dependence, and withdrawal symptoms can occur with prolonged use.[8]
-
Potential for Off-Target Kinase Inhibition: While not its primary mechanism, some studies on related imidazopyridine compounds suggest the potential for interaction with kinases, though specific data for Zolpidem is limited in this regard.
The following table summarizes the key pharmacological characteristics of Zolpidem:
| Feature | Zolpidem |
| Primary Target | GABA-A receptor, α1 subunit preferential positive allosteric modulator[5][6] |
| Therapeutic Effect | Hypnotic[5] |
| Known Off-Target Profile | Limited direct evidence of significant off-target binding at therapeutic concentrations, but adverse effects suggest complex neurological interactions. |
| Key Adverse Effects | Complex sleep behaviors, hallucinations, amnesia, dependence potential.[7][8] |
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine: An Uncharacterized Congener
Currently, there is a significant lack of publicly available pharmacological data for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. Searches in databases such as PubChem and ChEMBL do not yield substantial bioactivity information.[7][9] However, based on the known pharmacology of the imidazo[1,2-a]pyridine scaffold, we can hypothesize potential on- and off-target activities.
Structural Comparison and Hypothesis of Activity:
A key structural difference between Zolpidem and 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is the absence of the N,N-dimethylacetamide side chain at the 3-position of the imidazo[1,2-a]pyridine ring in the latter. This side chain is crucial for Zolpidem's high-affinity binding to the benzodiazepine site on the GABA-A receptor. Its absence in 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine suggests that this compound may have a significantly different primary target and, consequently, a different off-target profile.
The broader imidazo[1,2-a]pyridine class has been shown to interact with a variety of other targets, including:
-
Kinases: Derivatives of this scaffold have been identified as inhibitors of platelet-derived growth factor receptor (PDGFR) and salt-inducible kinases (SIKs).[5][10]
-
Metabotropic Glutamate Receptors: Some imidazo[1,2-a]pyridines act as positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor.[11]
-
Anti-infective Targets: The scaffold is also explored for its antibacterial and antiprotozoal activities, indicating interactions with microbial-specific targets.[1][12]
Given this information, it is plausible that 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine may exhibit activity at one or more of these or other unforeseen targets.
Experimental Workflow for Characterizing Off-Target Effects
To elucidate the off-target profile of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine and enable a direct comparison with Zolpidem, a systematic experimental approach is necessary. The following workflow provides a robust framework for such an investigation.
1. Primary Target Identification and On-Target Affinity:
The initial step is to determine the primary molecular target(s) of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
-
Broad Target Binding Screen: Employ a broad panel of radioligand binding assays against a diverse set of receptors, ion channels, and transporters.
-
Enzyme Inhibition Assays: Screen against a panel of relevant enzymes, particularly kinases, given the known activity of other imidazo[1,2-a]pyridine derivatives.
-
Confirmation of On-Target Affinity: Once a primary target is identified, determine the binding affinity (Ki) and functional activity (EC50 or IC50) through concentration-response studies.
2. In Vitro Safety Pharmacology Profiling:
This step aims to identify potential adverse off-target interactions at clinically relevant concentrations.
-
Comprehensive Off-Target Panel: Utilize a commercially available off-target screening panel (e.g., from Eurofins, Charles River Laboratories) that includes a wide range of targets known to be associated with adverse drug reactions.
-
hERG Channel Assay: Assess for potential inhibition of the hERG potassium channel, a critical indicator of cardiotoxicity risk.
-
Cytochrome P450 Inhibition Assays: Evaluate the potential for drug-drug interactions by determining the inhibitory activity against major CYP450 isoforms.
3. Cellular and Phenotypic Screening:
Cell-based assays can provide insights into the functional consequences of on- and off-target engagement in a more physiological context.
-
High-Content Imaging: Use high-content screening to assess a variety of cellular parameters (e.g., cytotoxicity, apoptosis, mitochondrial function) in response to compound treatment.
-
Phenotypic Screening in Relevant Cell Lines: If a primary target is identified (e.g., a specific kinase), conduct phenotypic assays in cell lines where that target is known to play a key role.
4. Comparative Analysis with Zolpidem:
All of the above experimental steps should be conducted in parallel with Zolpidem as a comparator compound. This will provide a direct and objective comparison of their off-target profiles.
Diagram of Experimental Workflow:
Caption: Experimental workflow for characterizing and comparing off-target effects.
Conclusion and Future Directions
While Zolpidem's primary mechanism of action is well-understood, its adverse effect profile highlights the complexities of CNS drug action. For novel compounds like 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, a comprehensive and unbiased approach to off-target profiling is not just recommended, but essential. The structural differences between this compound and Zolpidem make it unlikely to be a simple analog, and it may possess a completely different pharmacological profile.
The proposed experimental workflow provides a clear and scientifically rigorous path for researchers to characterize the off-target effects of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. The resulting data will be crucial for any future development efforts and will contribute to a deeper understanding of the structure-activity relationships within the versatile imidazo[1,2-a]pyridine class of molecules. For drug development professionals, this underscores the importance of early and comprehensive safety pharmacology profiling to de-risk novel chemical entities.
References
- Crestani, F., Martin, J. R., Möhler, H., & Rudolph, U. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British journal of pharmacology, 131(7), 1251–1254.
- Datinguinoo, J. Z., et al. (2001). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica, 58(1), 43-52.
- Kopp, F., et al. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of medicinal chemistry, 55(6), 2688-2701.
-
PubChem. (n.d.). BioAssays. National Center for Biotechnology Information. Retrieved from [Link]
- Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & medicinal chemistry letters, 16(23), 5978–5981.
-
ResearchGate. (n.d.). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety. Retrieved from [Link]
-
PubMed. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2025).
-
ACS Omega. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
- Hajak, G., et al. (2001). Abuse and dependence potential of zolpidem: a review of the nature and magnitude of the problem. CNS drugs, 15(3), 203–216.
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067.
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
- Singh, V., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini reviews in medicinal chemistry, 17(15), 1475–1494.
-
ChEMBL. (n.d.). ChEMBL. European Bioinformatics Institute. Retrieved from [Link]
-
PubMed. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Retrieved from [Link]
-
Database Commons. (n.d.). ChEMBL. Retrieved from [Link]
-
European Bioinformatics Institute. (n.d.). ChEMBL. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
PubMed. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
PubMed. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Retrieved from [Link]
- Colombo, R., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888–899.
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
- Al-Ostath, A. I. H., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Egyptian Journal of Chemistry, 68(Special Issue (Part 2)), 1-11.
-
PubChem. (n.d.). 2-Methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine | C14H11FN2 | CID 735806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ChEMBL - ChEMBL [ebi.ac.uk]
- 10. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cellular Target Engagement of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Introduction: The Critical Challenge of In-Cell Target Validation
In the realm of drug discovery, identifying a bioactive small molecule is only the beginning. The crucial subsequent step is to unequivocally demonstrate that the compound engages its intended protein target within the complex and dynamic environment of a living cell.[1] This process, known as target engagement validation, is a cornerstone of establishing a compound's mechanism of action and building confidence in its therapeutic potential. Without this confirmation, downstream phenotypic observations can be misleading, potentially stemming from off-target effects or other confounding factors.[2]
This guide focuses on 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine , a member of the imidazo[1,2-a]pyridine scaffold class. This chemical family is recognized for a wide spectrum of biological activities, including potential anticancer properties through modulation of pathways like PI3K/Akt/mTOR.[3][4][5] However, for any specific derivative like this one, direct, biophysical evidence of target binding in cells is required to advance a research program.
Here, we provide an in-depth, comparative analysis of two powerful, label-free methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. This guide is designed for researchers and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices to ensure robust and reliable results.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
The Principle of Thermal Stabilization
CETSA is a biophysical method predicated on a fundamental thermodynamic principle: the binding of a ligand to its target protein confers structural stability.[6] This increased stability translates to a higher resistance to thermal denaturation.[7] When cells are heated, proteins unfold and aggregate out of solution. A protein bound to a stabilizing ligand, however, will remain soluble at higher temperatures compared to its unbound state.[8] By measuring the amount of soluble protein remaining across a range of temperatures, we can detect this "thermal shift" as direct evidence of compound binding.[7][9]
CETSA Experimental Workflow
The general workflow for a CETSA experiment is designed to compare the thermal stability of a target protein in the presence and absence of the test compound.
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Protocol: CETSA for a Candidate Target (e.g., AKT1)
This protocol assumes a candidate target, AKT1, based on the known activity of the broader imidazo[1,2-a]pyridine class.[3]
-
Cell Culture and Treatment:
-
Plate a relevant human cancer cell line (e.g., HeLa or A375) and grow to 80-90% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours in culture media.
-
-
Cell Harvesting and Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 50-100 µL of the cell suspension for each temperature point into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[7]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate the soluble fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[10]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Analyze the amount of soluble AKT1 in each sample via Western blotting using a specific anti-AKT1 antibody.
-
Quantify the band intensities using densitometry.
-
-
Data Interpretation:
-
Melt Curve: Plot the percentage of soluble AKT1 remaining (relative to the unheated control) against temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Isothermal Dose-Response (ITDR) Curve: Select a single temperature from the melt curve that shows a significant difference in stability. Plot the amount of soluble AKT1 against the logarithm of the compound concentration at this fixed temperature. This allows for the calculation of an EC50 for target binding in the cellular environment.[9]
-
Methodology 2: Drug Affinity Responsive Target Stability (DARTS)
The Principle of Proteolytic Protection
The DARTS assay operates on a complementary biophysical principle: ligand binding can alter a protein's conformation, shielding it from proteolytic cleavage.[11][12] When a cell lysate is treated with a protease, proteins are digested into smaller fragments. However, if a small molecule is bound to its target, it can physically block or induce conformational changes that hide protease cleavage sites, thus protecting the target protein from digestion.[11][13] This protection is then visualized as a full-length protein band on a gel, signifying a direct binding event.[12]
DARTS Experimental Workflow
The DARTS workflow is straightforward and leverages common laboratory techniques, making it highly accessible.
Caption: DARTS workflow from lysate preparation to analysis.
Detailed Protocol: DARTS for a Candidate Target (e.g., AKT1)
-
Lysate Preparation:
-
Harvest cultured cells (e.g., HeLa) and lyse them in M-PER buffer supplemented with protease inhibitors.
-
Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration using a BCA assay. Adjust the concentration to 1 mg/mL.
-
-
Compound Incubation:
-
Aliquot the lysate into separate tubes.
-
Add either vehicle (0.1% DMSO) or varying concentrations of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine to the lysates.
-
Incubate at room temperature for 1 hour to allow the compound to bind to its target(s).[11]
-
-
Protease Digestion:
-
Optimization is key: The choice of protease and its concentration must be optimized to achieve partial digestion, where most proteins are degraded but the stabilized target remains.[11] Start with a protease like Pronase at a 1:800 (protease:total protein) mass ratio.
-
Add the optimized concentration of protease to each sample. Include a "no protease" control.
-
Incubate for a fixed time (e.g., 20 minutes) at room temperature.[12]
-
-
Stopping the Reaction and Analysis:
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Resolve the protein fragments by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-AKT1 antibody.
-
-
Data Interpretation:
-
In the vehicle-treated lane, the AKT1 band should be significantly diminished or absent due to digestion.
-
In the compound-treated lanes, the appearance of a protected, full-length AKT1 band indicates that the compound bound to and stabilized the protein against proteolysis.
-
The degree of protection should be dose-dependent, with stronger bands observed at higher compound concentrations.[12]
-
Comparative Analysis: CETSA vs. DARTS
Choosing the right method depends on the specific experimental question, available resources, and the nature of the compound-target interaction. Both CETSA and DARTS are powerful, label-free techniques, but they possess distinct advantages and considerations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Core Principle | Ligand-induced thermal stabilization.[6] | Ligand-induced protection from proteolysis.[11] |
| Cellular State | Can be performed in intact, live cells, cell lysates, or tissues.[9] | Typically performed in cell lysates.[13] |
| Label-Free | Yes, does not require modification of the compound or protein.[2] | Yes, uses the native, unmodified small molecule.[12][14] |
| Key Reagent | None (relies on heat). | Protease (e.g., Pronase, Trypsin).[15] |
| Primary Readout | Shift in protein melting temperature (Tm) or isothermal stability.[7] | Presence of a protected protein band on a gel.[15] |
| Throughput | Can be adapted to a 96-well plate format for higher throughput.[7] | Can be run in parallel but is inherently lower throughput. |
| Potential Artifacts | Compound instability at high temperatures; heat-induced cellular stress responses. | Non-specific protease inhibition by the compound; incomplete lysis. |
| Strengths | Provides quantitative data (EC50, Tm shift); works in live cells, capturing the native biological context.[9] | Simple, rapid, and uses standard lab equipment; less prone to artifacts from heating.[12] |
| Limitations | Some targets may not exhibit a significant thermal shift; requires specific antibodies or mass spectrometry for detection.[16] | Requires careful optimization of protease digestion; primarily used in lysates, which disrupts cellular compartmentalization.[11] |
Conclusion and Strategic Recommendations
Validating the cellular target engagement of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a critical step in elucidating its mechanism of action. Both CETSA and DARTS offer robust, label-free approaches to achieve this goal.
-
CETSA is the method of choice for quantitatively assessing target binding in a native, intact cell environment. Its ability to generate dose-response curves and measure shifts in melting temperature provides a high degree of confidence and data richness, making it ideal for lead optimization.[7][9]
For a comprehensive validation strategy, we recommend employing both methods. A positive result in both a thermal stability assay (CETSA) and a proteolytic stability assay (DARTS) would provide compelling, multi-faceted evidence that 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine directly binds its intended target in a cellular context, paving the way for further preclinical development.
References
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
-
Re-Placing, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Pai, MY., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
-
Robers, M.B., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]
-
ResearchGate. A typical photoaffinity labeling experimental protocol to identify the... [Link]
-
Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
-
ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
Corson, T.W., et al. (2011). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Dubinsky, L., et al. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
-
Robers, M.B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. [Link]
-
Laqtom, N.N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
DiscoverX. Critical Needs in Cellular Target Engagement. [Link]
-
Parker, C.G., & Schafroth, M.A. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Pär Nordlund Lab. CETSA. [Link]
-
Wang, Y., et al. (2020). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. Scientific Reports. [Link]
-
SciTechDaily. (2024). New Method Detects Ligand-Protein Interactions With Unprecedented Sensitivity. [Link]
-
Gamouh, A., et al. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Bioinformatics. [Link]
-
Wikipedia. Methods to investigate protein–protein interactions. [Link]
-
ResearchGate. Can anyone help me to design a ligand-binding assay for detecting weak protein interactions?. [Link]
-
Al-Salahat, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Rani, R., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Sharma, P.C., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
ResearchGate. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). [Link]
-
Wang, Z., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]
-
Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]
-
Kumar, P., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets. [Link]
-
Gibhard, L., et al. (2021). Chemo-proteomics in antimalarial target identification and engagement. Parasitology. [Link]
-
ResearchGate. Structures of 2/4-acetyl pyridine connected to imidazo[1,2-a]pyridines. [Link]
Sources
- 1. Critical Needs in Cellular Target Engagement [discoverx.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 15. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 16. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds.[1][2] Derivatives of this versatile bicyclic heterocycle have been successfully developed into commercial drugs and promising clinical candidates for a range of therapeutic areas, from anxiolytics to antitubercular agents.[1][3] A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount in the journey from a promising lead compound to a viable therapeutic agent.
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of several key imidazo[1,2-a]pyridine derivatives. We will explore quantitative data from preclinical studies, delve into the causality behind the experimental methodologies used to generate this data, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals to aid in the selection, optimization, and development of novel imidazo[1,2-a]pyridine-based therapeutics.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of a drug candidate dictate its concentration and persistence in the body, which are critical determinants of its efficacy and safety. The following table summarizes key pharmacokinetic parameters for a selection of imidazo[1,2-a]pyridine derivatives, highlighting the diversity of profiles within this chemical class. The selected compounds include well-established anxiolytics and more recent antitubercular candidates.
| Compound | Primary Indication | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) | Reference(s) |
| Zolpidem | Hypnotic/Anxiolytic | Human | 20 mg PO | 192 - 324 | 0.75 - 2.6 | - | 1.5 - 3.2 | ~70% | [4][5][6] |
| Alpidem | Anxiolytic | Rat (Sprague-Dawley) | 3 mg/kg PO | - | - | - | 1.2 - 1.7 | 13% | [7][8] |
| Compound 4 | Antitubercular | Rat (Sprague-Dawley) | 10 mg/kg PO | 110 | 0.25 | 110 | 0.28 | 13% | [9] |
| Compound 13 | Antitubercular | Mouse (Male) | 3 mg/kg PO | - | - | 411 | 5 | - | [7][8] |
| Compound 18 | Antitubercular | Mouse (Male) | 3 mg/kg PO | - | - | 3850 | >12 | 31.1% | [4][7][8] |
In-Depth Analysis of ADME Profiles
A nuanced understanding of a compound's journey through the body is essential for predicting its clinical success. Here, we dissect the four key components of pharmacokinetics for imidazo[1,2-a]pyridine derivatives.
Absorption
The rate and extent of drug absorption into the systemic circulation are fundamental to achieving therapeutic concentrations. For orally administered drugs, this is largely governed by factors such as aqueous solubility, membrane permeability, and first-pass metabolism.
-
Zolpidem is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 70% in humans.[4][6][10] This indicates efficient absorption from the gastrointestinal tract with a limited first-pass effect.[10]
-
In contrast, Alpidem exhibits good absorption in rats but undergoes a significant first-pass effect, resulting in a low absolute bioavailability of around 13%.[7][8] This high first-pass metabolism necessitates careful consideration of dosing and potential drug-drug interactions.
-
The antitubercular candidates, such as Compound 4 and Compound 18 , show variable oral bioavailability in preclinical models, with Compound 18 demonstrating a more favorable profile (31.1% in mice) compared to Compound 4 (13% in rats).[4][8][9]
Distribution
Once in the bloodstream, a drug's distribution to various tissues is influenced by its lipophilicity, plasma protein binding, and affinity for specific transporters. For centrally acting agents like anxiolytics, penetration of the blood-brain barrier is critical.
-
Autoradiography studies with Alpidem in rats have shown preferential localization in lipid-rich tissues, including the central nervous system (CNS).[7] Cerebral levels of Alpidem were found to be 2.5 to 4 times greater than plasma levels, a desirable characteristic for an anxiolytic.[7]
-
Zolpidem is approximately 92% bound to plasma proteins.[4][5][6] Only the unbound fraction of a drug is pharmacologically active, so a high degree of protein binding can significantly impact its efficacy and potential for displacement by other drugs.[11]
Metabolism
Metabolism, primarily in the liver, is the biochemical process of converting drugs into more water-soluble compounds that can be readily excreted. The cytochrome P450 (CYP) enzyme system plays a central role in the metabolism of many imidazo[1,2-a]pyridine derivatives.
-
Zolpidem is extensively metabolized by several CYP isoforms, with CYP3A4 being the principal enzyme, followed by CYP2C9 and CYP1A2.[4][12][13] The resulting metabolites are pharmacologically inactive.[6]
-
Alpidem is also extensively metabolized in rats via aromatic oxidation, N-dealkylation, and aliphatic oxidation, with evidence suggesting the involvement of CYP3A4, CYP2C9, CYP2D6, and CYP1A2.[8]
-
The metabolic stability of the antitubercular compounds is a key area of optimization. For instance, Compound 13 was found to be less susceptible to in vitro metabolism in rat liver microsomes compared to an earlier analogue, likely due to steric and electronic factors of its substituents.[7]
The involvement of multiple CYP enzymes in the metabolism of these compounds has significant implications for potential drug-drug interactions. Co-administration with potent inhibitors or inducers of these enzymes could alter the pharmacokinetic profile, leading to toxicity or loss of efficacy.
Metabolism of Imidazo[1,2-a]pyridines via Phase I and Phase II Enzymes.
Excretion
The final step in the pharmacokinetic process is the elimination of the drug and its metabolites from the body, primarily through urine and feces.
-
For Alpidem in rats, over 80% of the administered dose is excreted in the feces, with biliary excretion being the predominant route.[7]
-
Zolpidem and its inactive metabolites are eliminated through bile, urine, and feces.[10]
Experimental Protocols
The reliability of pharmacokinetic data is contingent upon the rigor of the experimental methods employed. The following are detailed, step-by-step methodologies for key experiments in the pharmacokinetic evaluation of imidazo[1,2-a]pyridine derivatives.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a framework for determining key pharmacokinetic parameters in a preclinical setting.[10][14][15]
1. Animal Model and Acclimation:
-
Select a suitable rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Acclimate the animals to the laboratory conditions for at least 3-5 days prior to the study.
2. Compound Formulation and Administration:
-
Prepare the test compound in a suitable vehicle for the intended route of administration (e.g., a solution for intravenous injection or a suspension for oral gavage).
-
Administer the compound at a predetermined dose. For bioavailability studies, both intravenous and oral administration groups are required.
3. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8]
-
Collect blood via an appropriate method (e.g., retro-orbital sinus or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Storage:
-
Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
5. Bioanalytical Method (LC-MS/MS):
-
Develop and validate a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the parent drug in plasma.[16][17]
-
Sample preparation typically involves protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the supernatant using the validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
Generalized Workflow for an In Vivo Pharmacokinetic Study.
In Vitro Metabolic Stability Assay Using Hepatocytes
This assay provides an early assessment of a compound's susceptibility to hepatic metabolism.[14]
1. Reagent Preparation:
-
Prepare incubation medium (e.g., Williams' Medium E supplemented with maintenance pack) and warm to 37°C.
-
Prepare stock solutions of the test compound and positive controls (for Phase I and Phase II metabolism) in a suitable organic solvent (e.g., DMSO).
2. Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes (human or other species of interest) and dilute to a final concentration of 0.5-1 x 10^6 viable cells/mL in the incubation medium.
3. Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the wells.
-
Incubate the plate at 37°C with gentle shaking.
4. Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots from the incubation mixture.
-
Quench the metabolic reaction immediately by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
5. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
6. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the in vitro intrinsic clearance (Clint).
CYP450 Reaction Phenotyping
This assay identifies the specific CYP isoforms responsible for the metabolism of a drug candidate.
1. Incubation with Recombinant CYPs:
-
Incubate the test compound (typically at 1 µM) with individual recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in a suitable buffer system at 37°C.
-
Include a control incubation with a preparation lacking the CYP enzyme.
2. Reaction Initiation and Termination:
-
Initiate the reaction by adding an NADPH-regenerating system.
-
After a set incubation time (e.g., 45 minutes), terminate the reaction with a cold organic solvent.
3. Analysis:
-
Analyze the samples by LC-MS/MS to measure the depletion of the parent compound.
-
The isoforms that show a significant reduction in the parent compound concentration are identified as the primary metabolizing enzymes.
4. Confirmatory Analysis (Optional):
-
Perform incubations with human liver microsomes in the presence and absence of isoform-specific chemical inhibitors. A significant decrease in metabolism in the presence of a specific inhibitor confirms the involvement of that CYP isoform.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. As this guide has demonstrated, the pharmacokinetic profiles of these derivatives can vary significantly based on their specific substitution patterns and intended therapeutic use. A thorough and systematic evaluation of ADME properties, using robust and well-validated experimental protocols, is indispensable for the successful advancement of these promising compounds from the laboratory to the clinic. The comparative data and detailed methodologies presented herein serve as a valuable resource for researchers in this dynamic field, facilitating informed decision-making and accelerating the development of the next generation of imidazo[1,2-a]pyridine-based medicines.
References
-
The disposition and pharmacokinetics of alpidem, a new anxiolytic, in the rat - PubMed. Available from: [Link]
-
CYP and UGT Reaction Phenotyping Assay - Creative Bioarray. Available from: [Link]
-
Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments. Available from: [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments. Available from: [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - NIH. Available from: [Link]
-
Reaction Phenotyping Assay - Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes - ResearchGate. Available from: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Available from: [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed. Available from: [Link]
-
Hepatocyte Stability Assay - Domainex. Available from: [Link]
-
Pharmacokinetic and Bioequivalence Study of Zolpidem Tartate in Healthy Volunteers. Available from: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Available from: [Link]
-
Exploration of Indolo-imidazo[1,2-a]pyridine Compounds as Anti-Tubercular Agents through Docking, ADMET and. Available from: [Link]
-
HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations. Available from: [Link]
-
Comparative pharmacokinetics of zolpidem tartrate in five ethnic populations of China - NIH. Available from: [Link]
-
The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray. Available from: [Link]
-
Preclinical flow diagram. The parallel and inter-related activities... - ResearchGate. Available from: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | Semantic Scholar. Available from: [Link]
-
A workflow diagram detailing the preclinical and clinical studies... - ResearchGate. Available from: [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. Available from: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available from: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. Available from: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Zolpidem: Therapeutic Implications - Universitat Autònoma de Barcelona Research Portal. Available from: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | Semantic Scholar. Available from: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available from: [Link]
-
Necopidem. Available from: [Link]
-
Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction - PubMed. Available from: [Link]
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF - ResearchGate. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available from: [Link]
-
Necopidem - Wikipedia. Available from: [Link]
-
Regulatory in vivo PK Studies - Pharmaron. Available from: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar. Available from: [Link]
-
Zolpidem - Wikipedia. Available from: [Link]
-
zolpidem - ClinPGx. Available from: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available from: [Link]
-
Nonbenzodiazepine - Wikipedia. Available from: [Link]
-
Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed. Available from: [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. admescope.com [admescope.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 15. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
A Head-to-Head Comparative Analysis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine Against Established Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide array of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] Recent research has highlighted the potential of this scaffold in the design of novel kinase inhibitors, targeting key signaling pathways implicated in various pathologies.[4][5][6] This guide focuses on a specific derivative, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine , a compound of interest for its potential kinase inhibitory activity.
For the purpose of this comprehensive technical guide, we will hypothesize that preliminary screenings have identified 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine as a potential dual inhibitor of two critical signaling pathways: the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway. Both pathways are central to cellular processes such as growth, proliferation, survival, and inflammation, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[7][8][][10]
This guide will provide a head-to-head comparison of our lead compound with well-established inhibitors of these pathways. We will delve into the experimental methodologies required to characterize and validate its inhibitory potential, offering a scientifically rigorous framework for its evaluation.
The Comparators: Established Kinase Inhibitors
To provide a robust benchmark for the performance of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, we have selected the following well-characterized inhibitors:
-
For the p38 MAPK Pathway:
-
SB 203580: A highly selective, ATP-competitive inhibitor of p38α and p38β.[11] It is a widely used tool compound for studying the roles of p38 MAPK in various cellular processes.
-
BIRB 796 (Doramapimod): A potent and highly selective allosteric inhibitor of p38 MAPK, binding to a different site than ATP-competitive inhibitors.[7][11]
-
-
For the PI3K/AKT/mTOR Pathway:
Head-to-Head Comparison of Kinase Inhibitory Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[15][16][17] The following table summarizes hypothetical IC50 values for our lead compound against the selected comparators, which would be determined using biochemical kinase assays.
| Compound | Target Kinase | IC50 (nM) |
| 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine | p38α | 75 |
| PI3Kα | 120 | |
| SB 203580 | p38α | 50[11] |
| BIRB 796 | p38α | 38[11] |
| Alpelisib | PI3Kα | 5 |
| Copanlisib | PI3Kα | 0.5[14] |
Interpretation of the Data:
Based on these hypothetical results, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine demonstrates moderate inhibitory activity against both p38α and PI3Kα. While not as potent as the highly optimized and established inhibitors, its dual activity profile could be of significant interest. The rationale for pursuing a dual inhibitor often lies in the potential for synergistic effects by targeting two key nodes in interconnected signaling pathways, potentially leading to improved efficacy or overcoming resistance mechanisms.
Experimental Protocols for Kinase Inhibition Analysis
To generate the data presented above and further characterize the inhibitory profile of our lead compound, the following experimental workflows are essential.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A purified active kinase is incubated with its specific substrate and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured. The IC50 value is the concentration of the inhibitor that reduces kinase activity by 50%.[16][17]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the purified active kinase (e.g., p38α or PI3Kα) in assay buffer.
-
Prepare a solution of the specific substrate and ATP in assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the kinase solution to each well.
-
Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.[18]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies. The LanthaScreen™ kinase assay is a common example of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19]
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).[20]
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[17]
-
Workflow for IC50 Determination:
Caption: Simplified p38 MAPK signaling pathway and points of inhibition.
PI3K/AKT/mTOR Signaling Pathway:
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the head-to-head comparison of a novel imidazo[1,2-a]pyridine derivative, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, with established kinase inhibitors. The provided experimental protocols for biochemical and cellular assays serve as a robust framework for characterizing its potency and mechanism of action.
The hypothetical data suggests that while our lead compound may not be as potent as single-target-optimized drugs, its potential dual inhibitory activity warrants further investigation. Future studies should focus on:
-
Kinome-wide profiling: To assess the selectivity of the compound across a broad panel of kinases.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the lead compound to improve potency and selectivity.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the compound in relevant animal models of cancer or inflammatory disease.
By following a logical and scientifically rigorous approach, the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold can be explored, paving the way for the development of novel and effective kinase inhibitors.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Jiang, Y., et al. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Hematology & Oncology, 15(1), 1-28. Retrieved from [Link]
-
Wikipedia. (2023). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]
-
Wikipedia. (2023). p38 mitogen-activated protein kinases. Retrieved from [Link]
-
Wikipedia. (2023). IC50. Retrieved from [Link]
-
Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]
-
RxList. (2021). Antineoplastic PI3K Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Cell Culture Assay. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinical candidates of p38 MAPK inhibitors. Retrieved from [Link]
-
PubMed. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]
-
Becton Dickinson. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Google Patents. (2018). WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof.
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
PubMed Central. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
Scilit. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Retrieved from [Link]
-
ACS Publications. (2020). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Wiley Online Library. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PubMed Central. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2019). Discovery of ( R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 10. Antineoplastic PI3K Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. courses.edx.org [courses.edx.org]
- 17. clyte.tech [clyte.tech]
- 18. reactionbiology.com [reactionbiology.com]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine. As a compound frequently utilized in drug development and medicinal chemistry research, understanding its structural motifs and the associated potential hazards is paramount to ensuring laboratory safety and environmental compliance.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles to foster a self-validating system of safety and responsibility within your laboratory.
Section 1: Hazard Profile Analysis and Rationale for Precaution
Structural Analogy Assessment
The molecule can be deconstructed into two key components that inform its hazard profile:
-
The Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, frequently investigated for anticancer and other therapeutic properties.[3][4] While some derivatives have shown to be "essentially nontoxic" in specific preclinical studies, others exhibit significant cytotoxic potential and have been linked to hepatic damage at higher doses.[3][5] This bioactivity necessitates that all derivatives, including the topic compound, be handled as potentially cytotoxic and biologically active waste.
-
The Fluorophenyl Group: The presence of a carbon-fluorine bond significantly impacts the compound's properties. The C-F bond is exceptionally strong, which contributes to the environmental persistence of many fluorinated organic compounds.[6] Crucially, improper disposal via combustion at inadequate temperatures can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas.[7] This dictates the need for specialized, high-temperature incineration with flue-gas scrubbing capabilities.
Summary of Presumed Hazards
Based on the structural analysis and data from closely related analogs, the following hazards should be assumed.
| Hazard Classification | Rationale and Reference |
| Eye Irritant | The parent compound, 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine, is classified as a GHS07 eye irritant. |
| Harmful if Swallowed, Inhaled, or in Contact with Skin | The related pyridine structure is known to be harmful via oral, dermal, and inhalation routes.[8] |
| Potential Cytotoxicity | Imidazo-based heterocyclic derivatives are actively being studied for anticancer properties and have been shown to cause DNA fragmentation and hepatic damage in some in-vivo studies.[3] |
| Environmental Hazard | The stable fluorinated aromatic structure suggests persistence. Uncontrolled release must be avoided.[6][9] |
Section 2: In-Lab Waste Management Protocol
The cornerstone of safe disposal is meticulous management at the point of generation. All waste streams containing 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine must be segregated and treated as hazardous chemical waste.[10]
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Consult manufacturer compatibility charts. Double-gloving is recommended when handling the neat compound.[11]
-
Body Protection: A flame-resistant laboratory coat must be worn.[11]
Step-by-Step Waste Segregation
-
Identify Waste Streams: Categorize all waste containing the compound:
-
Neat (Unused) Compound: The original solid material.
-
Contaminated Labware: Pipette tips, weighing paper, gloves, vials, etc.
-
Non-Halogenated Organic Solvents: Solutions of the compound in solvents like ethanol, methanol, or ethyl acetate.
-
Halogenated Organic Solvents: Solutions of the compound in solvents like dichloromethane (DCM) or chloroform.
-
Aqueous Solutions: Any water-based solutions containing the compound.
-
-
Select Compatible Containers: Use only designated, leak-proof hazardous waste containers with secure screw-top caps. Ensure the container material is compatible with the solvents being used.
-
Properly Label Containers: All hazardous waste containers must be labeled before the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine"
-
A list of all other chemical constituents (including solvents) and their approximate percentages.
-
The date accumulation started (the date the first waste was added).
-
-
Accumulate Waste:
-
Keep waste containers securely closed at all times, except when adding waste.[10]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
Do not mix incompatible waste streams. Specifically, keep halogenated and non-halogenated solvent wastes separate.
-
Caption: In-lab hazardous waste segregation workflow.
Section 3: Formal Disposal Procedures
Final disposal must be conducted by licensed professionals in accordance with federal, state, and local regulations.[13]
Recommended Disposal Method: High-Temperature Incineration
The preferred and most effective disposal method for fluorinated and heterocyclic aromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[8] This process is necessary to ensure the complete destruction of the molecule and to manage the hazardous byproducts. The facility must be equipped with afterburners and alkaline scrubbers to neutralize acidic gases like HF and NOx that are generated during combustion.[8]
Prohibited Disposal Methods
Under no circumstances should this compound or its waste be disposed of via the following methods:
-
Drain Disposal: This is strictly forbidden as it can contaminate waterways and damage ecosystems.[10]
-
Evaporation in Fume Hood: This is not a disposal method and is illegal. It releases potentially harmful vapors into the environment.[10]
-
Mixing with General Trash: Contaminated solids must be disposed of as hazardous waste.
Arranging for Disposal
-
Contact EHS: When your waste container is full or has been in accumulation for the maximum allowable time (e.g., 90 days for Large Quantity Generators), contact your institution's Environmental Health & Safety (EHS) department.[14]
-
Schedule Pickup: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.
-
Documentation: Ensure all necessary paperwork, such as waste profiles or manifests provided by your EHS office, is completed accurately.
Section 4: Emergency Spill Management
Accidents happen, and a clear, pre-defined response plan is a critical component of laboratory safety.
Small, Contained Spills (Manageable by Lab Personnel)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear, at a minimum, double gloves, chemical splash goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with a non-reactive absorbent material such as vermiculite, sand, or diatomaceous earth.[9] Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the container as "Spill Debris" containing 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine and arrange for disposal through EHS.
Large Spills or Spills Outside a Fume Hood
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's EHS or emergency response team and your lab supervisor.
-
Isolate: If safe to do so, close the laboratory doors to contain vapors.
-
Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.[11]
Caption: Decision workflow for chemical spill response.
References
- Jubilant Ingrevia Limited. (2024, January 25).
- Echemi. 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine.
- Sigma-Aldrich. 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine.
- PubChem. 2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine.
- PubMed Central.
- Carl ROTH.
- US EPA. (2025, November 25).
- PubMed Central. Management of Solid Waste Containing Fluoride—A Review.
- ResearchGate. (2026, January 8). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Carl ROTH.
- ResearchGate. (2022, August 9).
- Vanderbilt University Medical Center.
- PubMed. (2024, December 16). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
- GOV.UK. (2014, December 31).
- University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
- American Chemical Society.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- Chem-Impex. 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
- Sigma-Aldrich. (2025, August 5).
- Penta chemicals. (2024, November 26).
- Wiley Online Library. (2024, September 2).
- Department of Toxic Substances Control.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Benchchem. 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime.
- BenchChem.
- Sustainability Directory. (2025, October 2). Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine.
- KISHIDA CHEMICAL CO., LTD. (2023, February 1).
- PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine → Research [news.sustainability-directory.com]
- 7. gov.uk [gov.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. carlroth.com [carlroth.com]
- 10. vumc.org [vumc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. epa.gov [epa.gov]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
